3-Bromo-1-methylpyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1-methylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrN/c1-7-3-2-5(6)4-7/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUYTHOKJZSZQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30547751 | |
| Record name | 3-Bromo-1-methylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30547751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10603-45-9 | |
| Record name | 3-Bromo-1-methylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30547751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 3-Bromo-1-methylpyrrolidine (CAS: 10603-45-9) for Research and Drug Development
Abstract
This document provides a comprehensive technical overview of 3-Bromo-1-methylpyrrolidine, CAS number 10603-45-9. It is a key chemical intermediate whose pyrrolidine scaffold is of significant interest in medicinal chemistry and drug discovery. This guide consolidates essential data on its physicochemical properties, spectroscopic profile, synthesis protocols, and applications. Detailed safety and handling procedures are also included. The information is tailored for researchers, chemists, and professionals in the field of drug development, with a focus on structured data presentation and procedural clarity.
Introduction
The five-membered pyrrolidine ring is a foundational scaffold in medicinal chemistry, prized for its three-dimensional structure which allows for effective exploration of pharmacophore space.[1] Compounds containing this saturated heterocycle are prominent in a wide range of biologically active molecules, including anticancer, antibacterial, and central nervous system (CNS) agents.[1]
This compound serves as a versatile building block or intermediate in the synthesis of these complex molecules.[] The presence of a bromine atom at the 3-position provides a reactive site, typically acting as a leaving group in nucleophilic substitution reactions. This allows for the strategic introduction of diverse functional groups, enabling the generation of extensive chemical libraries for hit-to-lead and lead optimization campaigns in the drug discovery process.
Physicochemical Properties
The key physical and chemical properties of this compound are summarized below. The data indicates it is a relatively stable, yet reactive, liquid under standard laboratory conditions.
| Property | Value | References |
| Appearance | Yellow to brown liquid | [3][4][5] |
| Molecular Formula | C₅H₁₀BrN | [3][4][5][6] |
| Molecular Weight | 164.04 g/mol | [4][6][7] |
| Boiling Point | 153-159 °C | [4][7] |
| Density | 1.361 g/mL at 25 °C | [4][7] |
| Refractive Index (n20/D) | 1.491 | [4][7] |
| Flash Point | 54 °C (129.9 °F) | [4][7] |
| pKa (Predicted) | 8.53 ± 0.40 | [3][4] |
| Purity | Typically ≥97% | [5][7] |
| Storage Conditions | Store at 2-8°C, moisture sensitive, under inert gas | [3][4][7] |
Chemical Identifiers
For unambiguous identification, the following chemical identifiers are associated with this compound.
| Identifier | Value | References |
| CAS Number | 10603-45-9 | [3][4][5] |
| IUPAC Name | This compound | [5] |
| Synonyms | Pyrrolidine, 3-bromo-1-methyl- | [4][5] |
| InChI Key | ZHUYTHOKJZSZQJ-UHFFFAOYSA-N | [3][5] |
| Canonical SMILES | CN1CCC(C1)Br | [3][5] |
| MDL Number | MFCD12755877 | [5][7] |
Spectroscopic and Analytical Profile
Spectroscopic analysis is critical for structure confirmation and purity assessment.
-
Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is expected to show characteristic signals for the N-methyl group (singlet), and complex multiplets for the pyrrolidine ring protons. The proton at the bromine-bearing carbon (C3) would be shifted downfield. Spectral data is available in public databases for comparison.[8]
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by C-H stretching vibrations from the methyl and methylene groups, typically in the 2700-3000 cm⁻¹ region.[9] A C-Br stretch is also expected at lower wavenumbers (typically 500-600 cm⁻¹).
-
Mass Spectrometry (MS): A key feature in the mass spectrum is the isotopic pattern of bromine. The molecular ion will appear as two peaks of nearly equal intensity (M+ and M+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[10] This provides a definitive confirmation of the presence of one bromine atom in the molecule.
Synthesis and Purification
This compound can be synthesized from commercially available precursors. A common method involves the bromination of a corresponding alcohol.
Experimental Protocol: Synthesis from 1-methyl-3-pyrrolidinol
The following protocol is adapted from patent literature, which describes a straightforward nucleophilic substitution reaction.[11]
-
Reaction Setup: Charge a reaction vessel with 1-methyl-3-pyrrolidinol and hydrobromic acid.
-
Heating: Heat the reaction mixture to facilitate the substitution of the hydroxyl group with bromide. Monitor the reaction progress using a suitable technique (e.g., TLC or GC).
-
Cooling & Neutralization: Once the reaction is complete, cool the mixture. Carefully add a 25% potassium hydroxide (KOH) solution to neutralize the excess acid until the pH is >8.[11]
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as diethyl ether.[11]
-
Washing & Drying: Combine the organic phases. An optional wash with 1N hydrochloric acid can be performed, followed by re-basification and re-extraction to further purify the amine. Dry the final combined organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Remove the solvent under reduced pressure to yield the crude product, which can be further purified by distillation if necessary.
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development
As a functionalized intermediate, this compound is not typically an active pharmaceutical ingredient (API) itself but is crucial for creating them.
Role as a Versatile Intermediate
The primary utility of this compound lies in the reactivity of the C-Br bond. The bromide ion is an excellent leaving group, making the 3-position of the pyrrolidine ring susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions). This allows for the construction of novel and diverse molecular architectures.
Caption: General reaction scheme using this compound.
Use in Lead Generation and Optimization
In the drug discovery pipeline, intermediates are fundamental. After identifying a "hit" compound, chemists synthesize hundreds or thousands of analogs to improve properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion). This compound provides a reliable scaffold to quickly generate these analogs by varying the nucleophile attached at the 3-position.
Caption: Role of intermediates in the drug discovery workflow.
Safety and Handling
This compound is a hazardous chemical that requires strict safety protocols. It is flammable and corrosive.[7][12]
| Hazard Information | Details | References |
| Signal Word | Danger | [7] |
| Pictograms | 🔥 (Flammable), corrosive.png (Corrosive) | |
| Hazard Statements | H226: Flammable liquid and vapor.H314: Causes severe skin burns and eye damage. | [7][12] |
| Precautionary Statements | P210: Keep away from heat/sparks/open flames.P280: Wear protective gloves/clothing/eye protection.P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.P303+P361+P353: IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER or doctor.P405: Store locked up.P501: Dispose of contents/container to an approved waste disposal plant. | [6][12] |
Handling Recommendations:
-
Work in a well-ventilated fume hood.[13]
-
Use personal protective equipment (PPE), including safety goggles with side shields, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile).[6]
-
Ensure eyewash stations and safety showers are readily accessible.[6]
-
Keep away from ignition sources and incompatible materials such as strong oxidizing agents and strong acids.[13]
Conclusion
This compound (CAS 10603-45-9) is a valuable and highly functionalized chemical intermediate. Its defined physicochemical properties, combined with the reactivity of the carbon-bromine bond, make it an essential tool for medicinal chemists. By enabling the rapid and efficient synthesis of diverse pyrrolidine-based derivatives, it plays a critical role in the exploration of structure-activity relationships and the broader drug discovery and development process. Adherence to strict safety protocols is mandatory when handling this compound.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. 3-BroMo-1-Methyl-pyrrolidine Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 3-BroMo-1-Methyl-pyrrolidine(10603-45-9) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. lehigh.edu [lehigh.edu]
- 11. CN102675179A - Synthesis method of 3-bromine-1-methyl pyrrolidine - Google Patents [patents.google.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
physical properties of 3-Bromo-1-methylpyrrolidine
An In-depth Technical Guide to the Physical Properties of 3-Bromo-1-methylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core , an important intermediate in pharmaceutical synthesis. The information is compiled from various chemical data sources and presented in a structured format for ease of reference and comparison. This document also outlines the standard experimental methodologies for determining these properties and includes logical diagrams to illustrate key relationships and workflows.
Core Physical and Chemical Properties
This compound is a heterocyclic compound with the molecular formula C₅H₁₀BrN.[1][2][3] It is typically encountered as a liquid at room temperature, with a color ranging from yellow to brown.[3][4][5]
Quantitative Data Summary
The key are summarized in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Conditions |
| Molecular Formula | C₅H₁₀BrN | - |
| Molecular Weight | 164.04 g/mol | - |
| Appearance | Liquid | Ambient |
| Color | Yellow to brown | - |
| Boiling Point | 153-159 °C | Atmospheric Pressure |
| Density | 1.361 g/mL | at 25 °C |
| Refractive Index (n_D) | 1.491 | at 20 °C |
| Flash Point | 54.4 °C (129.9 °F) | Closed Cup |
| pKa (Predicted) | 8.53 ± 0.40 | - |
| Storage Temperature | 2-8 °C | Inert Atmosphere, Moisture Sensitive |
[Data sourced from Sigma-Aldrich, Fisher Scientific, and ChemicalBook.][1][2][3][4][5]
Visualization of Properties and Experimental Workflow
To better understand the relationships between the physical properties and the process of their characterization, the following diagrams are provided.
Caption: Logical relationships of this compound's properties.
Caption: Workflow for physical property characterization of a liquid chemical.
Experimental Protocols
While specific experimental reports for this compound are proprietary to manufacturers, the following sections describe the standard, universally accepted methodologies for determining the physical properties listed above.
Determination of Boiling Point (Distillation)
The boiling point range is determined by atmospheric distillation, following a method analogous to OECD Test Guideline 103.
-
Apparatus: A standard distillation apparatus is used, consisting of a round-bottom flask, a condenser, a thermometer placed to measure the vapor temperature, and a receiving flask.
-
Procedure:
-
A sample of this compound is placed in the distillation flask with boiling chips.
-
The apparatus is assembled, and the sample is heated gently.
-
The temperature is recorded at the point when the first drop of distillate falls into the condenser (initial boiling point) and continues until the last of the liquid evaporates (final boiling point).
-
The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa) if the measurement is made at a different pressure.
-
Determination of Density (Pycnometry)
The density is measured using a pycnometer or a digital density meter, based on Archimedes' principle. This method is aligned with OECD Test Guideline 109.
-
Apparatus: A calibrated pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) and a precision balance (±0.1 mg).
-
Procedure:
-
The empty pycnometer is weighed.
-
It is then filled with the sample liquid (this compound), ensuring no air bubbles are present, and thermostatted to a specific temperature (e.g., 25 °C).
-
The exterior is cleaned and dried, and the filled pycnometer is weighed.
-
The procedure is repeated with a reference substance of known density (e.g., distilled water).
-
The density of the sample is calculated from the weights and the known density of the reference substance.
-
Determination of Refractive Index (Refractometry)
The refractive index is measured using a refractometer, typically an Abbé refractometer.
-
Apparatus: An Abbé refractometer with a circulating water bath for temperature control and a sodium lamp (D-line, 589 nm) as the light source.
-
Procedure:
-
The refractometer prisms are cleaned and calibrated using a standard of known refractive index.
-
A few drops of the this compound sample are placed on the lower prism.
-
The prisms are closed, and the sample is allowed to equilibrate to the desired temperature (20 °C).
-
The light source is positioned, and the control knobs are adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
The refractive index is read directly from the instrument's scale.
-
Determination of Flash Point (Closed-Cup Method)
The flash point is determined using a closed-cup tester, such as the Pensky-Martens apparatus, in accordance with standard methods like ASTM D93.
-
Apparatus: A Pensky-Martens closed-cup flash tester, which consists of a brass test cup with a lid, a stirring mechanism, and a means of applying an ignition source.
-
Procedure:
-
The sample is placed into the test cup up to a specified mark.
-
The lid is secured, and the sample is heated at a slow, constant rate while being stirred.
-
At regular temperature intervals, the ignition source (a small flame) is dipped into the vapor space above the liquid.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a brief flash.
-
References
Technical Guide: Properties of 3-Bromo-1-methylpyrrolidine
For: Researchers, Scientists, and Drug Development Professionals Subject: Core Physicochemical Properties of 3-Bromo-1-methylpyrrolidine
This document provides a concise technical summary of the key physicochemical properties of the compound this compound, a heterocyclic organic compound relevant in synthetic chemistry and as a building block in pharmaceutical development.
Core Molecular Data
The fundamental molecular identifiers for this compound are summarized below. These values are foundational for stoichiometric calculations, analytical characterization, and registration in chemical databases.
| Parameter | Value | Reference |
| Molecular Formula | C5H10BrN | [1][2][3][4][5] |
| Molecular Weight | 164.04 g/mol | [1][3] |
| CAS Number | 10603-45-9 | [2][3][4] |
Methodologies for Structural and Molecular Weight Determination
The determination of the molecular formula and weight for a compound like this compound relies on a combination of well-established analytical techniques. These methods provide empirical data to confirm the compound's identity and purity.
-
Mass Spectrometry (MS): This is the primary technique for determining the molecular weight of a compound. In a typical workflow, the molecule is ionized and its mass-to-charge ratio (m/z) is measured. For a singly charged molecular ion, this value corresponds directly to the molecular weight. The high-resolution mass spectrometry (HRMS) variant can provide a highly accurate mass measurement, which helps in deducing the elemental composition and thus confirming the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the chemical structure. By analyzing the chemical shifts, integration, and coupling patterns of the hydrogen and carbon atoms, the precise connectivity of the atoms in the molecule can be determined. This confirms the arrangement of the methyl group, the pyrrolidine ring, and the position of the bromine atom, thereby validating the structure corresponding to the molecular formula C5H10BrN.
-
Elemental Analysis: This technique provides the percentage composition of the individual elements (Carbon, Hydrogen, Nitrogen, Bromine) in the compound. The resulting empirical formula can be compared with the proposed molecular formula to ensure consistency and purity.
Logical Data Relationship
The relationship between the compound's name, its formula, and its molecular weight is a fundamental hierarchy in chemical sciences. The systematic name defines a unique structure, which dictates the molecular formula. The molecular weight is then calculated from the atomic weights of the constituent atoms in the formula.
Caption: Logical flow from compound name to molecular formula and weight.
References
Stability and Storage of 3-Bromo-1-methylpyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Bromo-1-methylpyrrolidine. Based on currently available data and fundamental principles of organic chemistry, this document outlines the optimal storage practices, potential degradation pathways, and suggested methodologies for stability assessment. This guide is intended to ensure the integrity and purity of this compound for research and development applications.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior and for designing appropriate storage and handling protocols.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₀BrN | |
| Molecular Weight | 164.04 g/mol | |
| Appearance | Yellow to brown liquid | |
| Boiling Point | 153-159 °C | |
| Density | 1.361 g/mL at 25 °C | |
| Refractive Index | n20/D 1.491 | |
| Flash Point | 54.4 °C (129.9 °F) | |
| pKa (Predicted) | 8.53 ± 0.40 |
Recommended Storage Conditions
To maintain the chemical integrity of this compound, it is crucial to adhere to the storage conditions summarized in Table 2. These recommendations are derived from safety data sheets and product information from various chemical suppliers.
| Parameter | Recommended Condition | Rationale | Reference(s) |
| Temperature | Refrigerate (2-8°C) | To minimize thermal degradation and potential side reactions. | |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen) | To prevent oxidation and reaction with atmospheric moisture. | |
| Container | Tightly closed container | To prevent evaporation and exposure to moisture and air. | |
| Environment | Dry, cool, and well-ventilated place | To ensure a stable storage environment and prevent accumulation of flammable vapors. | |
| Light Exposure | Protect from light | Although not explicitly stated in all sources, protection from light is a general best practice for halogenated organic compounds to prevent photolytic degradation. | |
| Incompatible Materials | Strong oxidizing agents, strong acids | To avoid vigorous and potentially hazardous reactions. |
Potential Degradation Pathways
A logical workflow for investigating the stability of this compound is depicted below.
3-Bromo-1-methylpyrrolidine structural information and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the structural information, physicochemical properties, and a synthetic protocol for 3-Bromo-1-methylpyrrolidine, a key intermediate in pharmaceutical and chemical synthesis.
Core Structural and Physical Data
This compound is a substituted pyrrolidine with the CAS Number 10603-45-9.[1] Its fundamental properties are summarized in the table below, providing a ready reference for laboratory and research applications.
| Identifier | Value | Source |
| IUPAC Name | This compound | |
| Molecular Formula | C5H10BrN | [1][2] |
| Molecular Weight | 164.04 g/mol | [1][2] |
| Canonical SMILES | CN1CCC(Br)C1 | [2] |
| InChI Key | ZHUYTHOKJZSZQJ-UHFFFAOYSA-N | [2] |
| Appearance | Yellow to brown liquid | [1] |
| Boiling Point | 153-159 °C | [1][2] |
| Density | 1.361 g/mL at 25 °C | [1][2] |
| Refractive Index | 1.491 | [1][2] |
Synthesis Protocol
A documented method for the synthesis of this compound involves the bromination of 3-hydroxy-1-methylpyrrolidine.[3] This approach offers an improvement over methods that may require more stringent reaction conditions.[3]
Reaction Scheme:
Experimental Procedure (Illustrative):
The synthesis is achieved by reacting 3-hydroxy-1-methylpyrrolidine with phosphorus tribromide (PBr3).[3] The reaction can be performed under normal pressure.[3] While the patent suggests using benzene or n-hexane as a solvent, the choice of an appropriate inert solvent is crucial.[3]
A typical procedure would involve the slow addition of phosphorus tribromide to a cooled solution of 3-hydroxy-1-methylpyrrolidine in an anhydrous, inert solvent. After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The workup procedure would involve quenching the excess PBr3, followed by extraction and purification of the crude product, likely through distillation under reduced pressure, to yield this compound.
Spectroscopic Data
Spectroscopic data is essential for the structural confirmation of this compound.
-
¹H NMR: Proton NMR data is available for this compound.[4] The spectrum is expected to show characteristic signals for the methyl group protons, as well as the protons on the pyrrolidine ring, with splitting patterns and chemical shifts influenced by the bromine atom and the nitrogen.
-
¹³C NMR: Carbon-13 NMR spectra are also available and provide confirmation of the carbon skeleton.[5]
Logical Relationship of Molecular Identifiers
The following diagram illustrates the interconnectedness of the various structural identifiers and properties of this compound.
References
- 1. 3-BroMo-1-Methyl-pyrrolidine Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. CN102675179A - Synthesis method of 3-bromine-1-methyl pyrrolidine - Google Patents [patents.google.com]
- 4. 3-BroMo-1-Methyl-pyrrolidine(10603-45-9) 1H NMR spectrum [chemicalbook.com]
- 5. 3-BroMo-1-Methyl-pyrrolidine(10603-45-9) 13C NMR [m.chemicalbook.com]
Solubility Profile of 3-Bromo-1-methylpyrrolidine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-1-methylpyrrolidine in various organic solvents. In the absence of extensive publicly available quantitative data for this specific compound, this guide presents expected solubility trends based on the principle of "like dissolves like" and the known solubility of analogous compounds. Furthermore, a detailed experimental protocol for the precise determination of its solubility is provided.
Core Concepts: Solubility of Haloalkanes and Amines
This compound is a halogenated tertiary amine. Its molecular structure, featuring a polar carbon-bromine (C-Br) bond and a tertiary amine group within a pyrrolidine ring, dictates its solubility behavior. The fundamental principle of "like dissolves like" is central to predicting its solubility.[1] The presence of the polar C-Br bond and the nitrogen atom introduces dipole-dipole interactions and the potential for hydrogen bonding with protic solvents. Consequently, it is expected to be soluble in a range of polar and non-polar organic solvents. The new intermolecular attractions formed between this compound and solvent molecules are likely to be of similar strength to the interactions being broken within the separate solute and solvent molecules, favoring dissolution.
Expected Solubility Data
Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Expected Solubility | Rationale |
| Hexane | Non-polar | Soluble | The pyrrolidine ring provides sufficient non-polar character. |
| Toluene | Non-polar (aromatic) | Soluble | Favorable van der Waals interactions. |
| Diethyl Ether | Polar Aprotic | Miscible | Similar polarity and potential for dipole-dipole interactions. |
| Dichloromethane | Polar Aprotic | Miscible | "Like dissolves like" principle, both are polar aprotic. |
| Chloroform | Polar Aprotic | Miscible | Similar to dichloromethane. |
| Ethyl Acetate | Polar Aprotic | Miscible | Good general solvent for moderately polar compounds. |
| Acetone | Polar Aprotic | Miscible | A versatile polar aprotic solvent. |
| Methanol | Polar Protic | Miscible | Potential for hydrogen bonding with the nitrogen atom. |
| Ethanol | Polar Protic | Miscible | Similar to methanol. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Miscible | A strong polar aprotic solvent capable of dissolving a wide range of substances. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Miscible | A strong polar aprotic solvent. |
Note: "Soluble" indicates that a significant amount of the solute is expected to dissolve, while "Miscible" suggests solubility in all proportions. These are estimations and should be confirmed experimentally.
Experimental Protocol for Solubility Determination
The following protocol outlines a general method for the quantitative determination of the solubility of this compound in a given organic solvent at a specific temperature.[3]
Objective: To determine the concentration of a saturated solution of this compound in a chosen organic solvent.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Vials or test tubes with secure caps
-
Volumetric flasks and pipettes
-
Constant temperature bath or shaker
-
Centrifuge (optional)
-
Gas chromatograph (GC) or other suitable analytical instrument
Procedure:
-
Preparation of Supersaturated Solutions: In a series of vials, add an excess amount of this compound to a known volume or mass of the organic solvent. The goal is to create a saturated solution with undissolved solute present.
-
Equilibration: Securely cap the vials and place them in a constant temperature bath set to the desired temperature. Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the constant temperature bath for several hours to allow the undissolved solute to settle. If necessary, the samples can be centrifuged to facilitate the separation of the solid and liquid phases.
-
Sample Extraction: Carefully extract an aliquot of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to match the equilibration temperature, avoiding any undissolved material.
-
Dilution: Accurately dilute the extracted aliquot with a known volume of the pure solvent to bring the concentration within the analytical range of the chosen analytical method.
-
Quantification: Analyze the diluted sample using a calibrated analytical method, such as gas chromatography, to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the determined concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.
Caption: Workflow for determining the solubility of a compound.
References
The Discovery and Synthetic History of 3-Bromo-1-methylpyrrolidine: A Technical Guide
Introduction
3-Bromo-1-methylpyrrolidine is a substituted pyrrolidine that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its strategic functionalization, featuring a bromine atom at the 3-position of the N-methylated pyrrolidine ring, allows for a variety of subsequent chemical transformations. This guide provides an in-depth overview of the discovery and history of this compound, detailing its synthesis, chemical properties, and the experimental protocols for its preparation. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Physicochemical and Spectral Data
A compilation of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.
| Property | Value |
| Molecular Formula | C₅H₁₀BrN |
| Molecular Weight | 164.04 g/mol |
| CAS Number | 10603-45-9 |
| Appearance | Yellow to brown liquid |
| Boiling Point | 153-159 °C[1] |
| Density | 1.361 g/mL at 25 °C[1] |
| Refractive Index (n20/D) | 1.491[1] |
| pKa (Predicted) | 8.53 ± 0.40[1][2] |
| Storage Temperature | 2-8°C[1] |
| Solubility | Miscible with water and most organic solvents. |
| Spectral Data | ¹H NMR, ¹³C NMR, IR, and MS data are available.[3] |
Historical Context and Discovery
While a definitive publication detailing the first-ever synthesis of this compound is not readily apparent in the historical literature, its conceptual discovery is intrinsically linked to the broader development of pyrrolidine chemistry in the late 19th and early 20th centuries. The synthesis of the pyrrolidine ring was a significant focus for chemists of that era, largely driven by the desire to understand and synthesize naturally occurring alkaloids, many of which contain this heterocyclic motif.
A plausible historical pathway for the synthesis of substituted pyrrolidines like this compound is the Hofmann-Löffler-Freytag reaction . First reported by A.W. Hofmann in 1883 and later extended by K. Löffler and C. Freytag in 1909, this reaction involves the cyclization of N-haloamines to form pyrrolidines. This powerful method provided a means to construct the pyrrolidine ring from acyclic precursors and introduce functionality onto the ring. Although a specific application of this reaction for the direct synthesis of this compound in early literature is not confirmed, it represents the pioneering chemical technology of the time that would have enabled its creation.
Synthetic Methodologies
The synthesis of this compound has evolved, with modern methods offering improved yields and milder reaction conditions compared to the historical approaches. A prevalent and efficient contemporary method involves the bromination of the corresponding alcohol, 1-methyl-3-pyrrolidinol.
Modern Synthetic Approach: Bromination of 1-methyl-3-pyrrolidinol
A widely utilized method for the preparation of this compound is the substitution of the hydroxyl group in 1-methyl-3-pyrrolidinol with a bromine atom. This transformation can be achieved using various brominating agents. A Chinese patent (CN102675179A) describes an optimized synthesis route starting from 3-hydroxy-1-methylpyrrolidine.
Experimental Protocol:
The following protocol is an example of a modern laboratory-scale synthesis:
-
Reaction Setup: A solution of 1-methyl-3-pyrrolidinol is prepared in a suitable aprotic solvent.
-
Bromination: A brominating agent, such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂), is added dropwise to the cooled solution of the alcohol. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is carefully quenched, often with an aqueous basic solution (e.g., sodium bicarbonate) to neutralize any excess acid.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether or dichloromethane) to isolate the product.
-
Purification: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation to yield this compound as a yellow to brown liquid.
References
An In-depth Technical Guide to 3-Bromo-1-methylpyrrolidine: Core Chemical Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 3-Bromo-1-methylpyrrolidine. The information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. All quantitative data has been summarized in structured tables for ease of reference, and where available, experimental details are provided.
Core Chemical and Physical Properties
This compound is a valuable synthetic intermediate, appearing as a yellow to brown liquid under standard conditions. It is recognized for its utility as a building block in the construction of more complex molecules, particularly in the synthesis of pharmaceutical compounds. Due to its chemical nature, it is sensitive to moisture and should be handled accordingly.[1]
A detailed summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₀BrN | [2][3][4] |
| Molecular Weight | 164.04 g/mol | [2][3] |
| Appearance | Yellow to brown liquid | [1] |
| Boiling Point | 153-159 °C | [2][3] |
| Density | 1.361 g/mL at 25 °C | [2][3] |
| Refractive Index (n20/D) | 1.491 | [2][3] |
| Flash Point | 54.4 °C (129.9 °F) | [3] |
| Storage Temperature | 2-8°C | [2][3] |
| Moisture Sensitivity | Yes | [1] |
Synthesis of this compound
The primary synthetic route to this compound involves the bromination of its corresponding alcohol precursor, 1-methyl-3-pyrrolidinol.
Synthesis from 1-methyl-3-pyrrolidinol
A common method for the synthesis of this compound is the reaction of 1-methyl-3-pyrrolidinol with a brominating agent, such as phosphorus tribromide (PBr₃). This reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group is converted into a good leaving group, which is subsequently displaced by a bromide ion.
Reaction Scheme:
Caption: Synthesis of this compound.
Key Chemical Reactions
As a secondary alkyl bromide, this compound is a versatile substrate for a variety of nucleophilic substitution reactions. The bromine atom serves as a good leaving group, allowing for the introduction of a wide range of functional groups at the 3-position of the pyrrolidine ring.
Nucleophilic Substitution Reactions
This compound readily undergoes Sₙ2 reactions with various nucleophiles. These reactions are fundamental to its application as a building block in organic synthesis.
General Reaction Scheme:
Caption: General Nucleophilic Substitution Reaction.
Common nucleophiles that can be employed include:
-
Amines: Reaction with primary or secondary amines yields 3-amino-1-methylpyrrolidine derivatives.
-
Azides: The use of sodium azide (NaN₃) provides a route to 3-azido-1-methylpyrrolidine, which can be further reduced to the corresponding amine.
-
Alkoxides and Phenoxides: These nucleophiles can be used to synthesize 3-alkoxy or 3-aryloxy-1-methylpyrrolidine derivatives.
-
Thiols and Thiolates: These reactions lead to the formation of 3-thioether derivatives.
-
Cyanide: The introduction of a cyano group provides a precursor for carboxylic acids, amines, and other functionalities.
Application in the Synthesis of Pharmaceutical Scaffolds
The pyrrolidine moiety is a common structural motif in a wide range of biologically active compounds and approved drugs.[6] this compound serves as a key intermediate for introducing this valuable scaffold. For instance, it can be used in the alkylation of various substrates, such as indoles, to generate more complex molecules with potential therapeutic applications.[2][7]
Illustrative Experimental Workflow: N-Alkylation of an Indole
Caption: N-Alkylation of an Indole Workflow.
Safety and Handling
This compound is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[3] It is essential to handle this compound in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep the compound away from heat, sparks, and open flames. Store in a tightly closed container in a cool, dry place.[3]
Spectroscopic Data
For structural confirmation and purity assessment, spectroscopic data is essential. While specific spectra are not included here, 1H NMR data for this compound is available in the literature, which can be used for characterization.
Conclusion
This compound is a versatile and important building block in organic synthesis. Its key chemical properties and reactivity, particularly its susceptibility to nucleophilic substitution, make it a valuable precursor for the synthesis of a wide array of functionalized pyrrolidine derivatives. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and development, especially within the pharmaceutical industry. While general synthetic and reaction pathways are established, the development and publication of detailed, robust experimental protocols would further enhance its utility for the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione | MDPI [mdpi.com]
- 4. Page loading... [guidechem.com]
- 5. CN102675179A - Synthesis method of 3-bromine-1-methyl pyrrolidine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
3-Bromo-1-methylpyrrolidine safety data sheet (SDS) summary
An In-depth Technical Guide to the Safe Handling of 3-Bromo-1-methylpyrrolidine
This guide provides a comprehensive summary of the safety data for this compound, intended for researchers, scientists, and professionals in drug development. The information is compiled from various Safety Data Sheets (SDS) to ensure a thorough overview of handling procedures, physical and chemical properties, and hazard information.
Chemical and Physical Properties
The following table summarizes the key physical and chemical properties of this compound. These values are essential for safe handling, storage, and use in experimental settings.
| Property | Value |
| Molecular Formula | C₅H₁₀BrN |
| Molecular Weight | 164.04 g/mol [1][2][3][4] |
| Appearance | Yellow to brown liquid[2] |
| Boiling Point | 153-159 °C[3] |
| 50-52 °C @ 1 mmHg[5] | |
| Density | 1.361 g/mL at 25 °C[3] |
| Refractive Index | 1.491 at 20°C[3] |
| pKa | 8.53 ± 0.40 (Predicted)[2][3] |
| Vapor Density | 3.49[5] |
| Solubility | Soluble in water[5] |
Safety and Hazard Information
This section details the hazard classifications and safety parameters for this compound, crucial for risk assessment and the implementation of safety protocols.
| Parameter | Value |
| GHS Signal Word | Danger[6][7] |
| Flash Point | 54.4 °C (129.9 °F) |
| 71 °C (159.8 °F)[5] | |
| Storage Temperature | 2-8°C[3][6] |
| Hazard Class | Flammable Liquid, Category 3[1] |
| Skin Corrosion, Category 1B[1] | |
| Serious Eye Damage, Category 1[1] | |
| UN Number | UN2733[1] |
Hazard and Precautionary Statements
The Globally Harmonized System (GHS) provides standardized statements for communicating hazards. The following are pertinent to this compound.
| Type | Code | Statement |
| Hazard | H226 | Flammable liquid and vapour |
| H314 | Causes severe skin burns and eye damage[6] | |
| H318 | Causes serious eye damage[1] | |
| Precautionary | P210 | Keep away from heat, sparks, open flames.[1] |
| P280 | Wear protective gloves/clothing/eye protection.[1] | |
| P301 + P330 + P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1] | |
| P303 + P361 + P353 | IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water.[1] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |
| P310 | Immediately call a POISON CENTER or doctor.[1][6] |
Experimental Protocols
The safety data for this compound is based on standardized experimental protocols. While the full, detailed methodologies are not provided in the source Safety Data Sheets, the classifications are derived from tests conducted under established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
-
Skin Corrosion/Irritation : The determination that this chemical causes severe skin burns is likely based on in vitro or in vivo testing following guidelines similar to OECD Test Guideline 435 (In Vitro Membrane Barrier Test Method for Skin Corrosion) or OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion). These tests involve applying the substance to skin tissue (in vitro) or the skin of a test animal (in vivo) and observing the effects over a specified period.
-
Eye Damage/Irritation : The classification for serious eye damage is typically determined by methods outlined in OECD Test Guideline 405 (Acute Eye Irritation/Corrosion). This protocol involves applying the test substance to an animal's eye and assessing the level of damage or irritation.
-
Flammability : The flash point is determined using standardized equipment and methods, such as the Pensky-Martens or Cleveland open-cup methods, which establish the lowest temperature at which vapors will ignite.
It is critical for researchers to understand that these are generalized descriptions. For detailed experimental replication, the specific OECD (or equivalent) guideline documents should be consulted directly.
Logical Workflow for Safe Handling
The following diagram outlines the necessary steps and considerations for safely handling this compound in a research environment.
Caption: Logical workflow for handling this compound.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. guidechem.com [guidechem.com]
- 3. 3-BroMo-1-Methyl-pyrrolidine Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 3-溴-1-甲基吡咯烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | 10603-45-9 [sigmaaldrich.com]
- 7. 3-Bromo-1-methyl-pyrrolidine | 10603-45-9 [sigmaaldrich.com]
The Biological Versatility of Pyrrolidine Derivatives: A Technical Guide for Drug Discovery
Introduction
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a privileged scaffold in medicinal chemistry.[1] Its prevalence in numerous natural products and synthetic compounds underscores its significance as a core structural motif for a vast array of biologically active molecules.[1][2][3] The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for efficient exploration of three-dimensional pharmacophore space, a crucial aspect in modern drug design. This technical guide provides an in-depth analysis of the diverse biological activities of pyrrolidine derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into their anticancer, antimicrobial, antiviral, and neuroprotective properties, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Pyrrolidine derivatives have emerged as a promising class of anticancer agents, demonstrating significant cytotoxicity against a variety of cancer cell lines.[1][4] Their mechanisms of action are often multifaceted, ranging from the induction of programmed cell death (apoptosis) to the inhibition of key enzymes and signaling pathways essential for tumor growth and metastasis.[1][2][5]
Quantitative Anticancer Data
The anticancer potency of various pyrrolidine derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Lower IC50 values are indicative of greater potency. The following table summarizes the in vitro anticancer activity of selected pyrrolidine derivatives against various cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Spirooxindole-pyrrolidine | HCT116 | 15.2 | [1] |
| 1b | Spirooxindole-pyrrolidine | HCT116 | 8.5 | [1] |
| 2a | N-Arylpyrrolidine-2,5-dione | MCF-7 | 5.8 | [1] |
| 2b | N-Arylpyrrolidine-2,5-dione | MCF-7 | 3.1 | [1] |
| 3a | Pyrrolidinone-hydrazone | PPC-1 | 10.4 | [1] |
| 3b | Pyrrolidinone-hydrazone | IGR39 | 2.5 | [1] |
| 3k | Polysubstituted Pyrrolidine | HCT116 | 4.1 | [6] |
| 3k | Polysubstituted Pyrrolidine | HL60 | 2.9 | [7] |
| 37a | Thiosemicarbazone pyrrolidine–copper(II) complex | SW480 | 0.99 | [2][8] |
| 38i | Spiro[pyrrolidine-3,3-oxindole] | MCF-7 | 3.53 | [5] |
| 43a | Spiropyrrolidine-thiazolo-oxindole | HepG2 | 0.85 µg/mL | [2] |
| 43b | Spiropyrrolidine-thiazolo-oxindole | HepG2 | 0.80 µg/mL | [2] |
| Compound 7a | Tetrazolopyrrolidine-1,2,3-triazole | HeLa | 0.32 | [9] |
| Compound 7i | Tetrazolopyrrolidine-1,2,3-triazole | HeLa | 1.80 | [9] |
| Diphenylamine-pyrrolidin-2-one-hydrazone derivative | Diphenylamine-pyrrolidin-2-one-hydrazone | PPC-1, IGR39 | 2.5–20.2 | [9] |
Signaling Pathways in Anticancer Activity
A significant mechanism through which pyrrolidine derivatives exert their anticancer effects is the induction of apoptosis. This programmed cell death is often mediated by the activation of a cascade of enzymes known as caspases.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[10][11]
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Pyrrolidine derivative stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrrolidine derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to reduce background noise.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrrolidine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[12][13] Their mechanisms of action often involve the inhibition of essential bacterial enzymes, such as those involved in fatty acid biosynthesis.[4]
Quantitative Antimicrobial Data
The antimicrobial efficacy of pyrrolidine derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Compound 38 | Sulfonylamino pyrrolidine | S. aureus | 3.11 | [8] |
| Compound 38 | Sulfonylamino pyrrolidine | E. coli | 6.58 | [8] |
| Compound 38 | Sulfonylamino pyrrolidine | P. aeruginosa | 5.82 | [8] |
| Compound 51a | Pyrrolidine-thiazole | B. cereus | 21.70 | [8] |
| Compound 51a | Pyrrolidine-thiazole | S. aureus | 30.53 | [8] |
| Trans-cyclohexyl dimer 30 | Pyrrolidine-2,3-dione dimer | MSSA strains | Single-digit MIC | [14] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[2][15]
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Pyrrolidine derivative stock solution
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare Dilutions: Prepare serial two-fold dilutions of the pyrrolidine derivative in the microplate wells containing broth.
-
Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microplate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the microplate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Antiviral Activity: Inhibiting Viral Replication
Pyrrolidine derivatives have also demonstrated significant potential as antiviral agents, with activity reported against a range of viruses, including human rhinoviruses and influenza virus.[16][17] Their mechanisms of action can involve the inhibition of viral protein synthesis and replication processes.[16][17] Some pyrrolidine derivatives have been investigated as inhibitors of viral proteases, which are crucial for the viral life cycle.[18]
Quantitative Antiviral Data
The antiviral activity is often expressed as the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half-maximal response.
| Compound Class | Virus | Assay | EC50 (µM) | Reference |
| Pyrrolidines | SARS-CoV-2 Main Protease | Biochemical Inhibition | Varies | [18] |
| 9-Aminoacridines with pyrrolidine rings | SARS-CoV-2 | Cell-based | Varies (High Selectivity Index > 10 for some) | [19] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaques.[3][20][21]
Materials:
-
Host cell line susceptible to the virus
-
Virus stock of known titer
-
Culture medium and overlay medium (containing, for example, agarose or methylcellulose)
-
Pyrrolidine derivative stock solution
-
6-well or 12-well plates
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Virus Neutralization: Incubate a standard amount of virus with serial dilutions of the pyrrolidine derivative for a specific time.
-
Infection: Infect the cell monolayers with the virus-compound mixtures.
-
Overlay: After an adsorption period, remove the inoculum and add an overlay medium to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for several days until plaques are visible in the virus control wells.
-
Plaque Visualization: Fix and stain the cells with a solution like crystal violet to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value.
Neuroprotective Effects: Shielding the Nervous System
Pyrrolidine derivatives have shown considerable promise in the realm of neuroprotection, with potential applications in treating neurodegenerative diseases and ischemic stroke.[15][22][23] Their mechanisms of action include antioxidant effects, inhibition of inflammatory pathways, and modulation of key signaling cascades involved in neuronal survival.[23][24][25]
Quantitative Neuroprotective Data
The neuroprotective effects of pyrrolidine derivatives are often evaluated in animal models of neurological disorders.
| Compound | Model | Effect | Reference |
| Pyrrolidine dithiocarbamate (PDTC) | Neonatal hypoxia-ischemia (rat) | Reduced mean brain infarct size by 59% (50 mg/kg) | [24] |
| Compound 5e | Transient middle cerebral artery occlusion (MCAO) (rat) | Potent Na+ channel blocker with remarkable neuroprotective activity | [22][26] |
| Pyrrolidine dithiocarbamate (PDTC) | Transient focal brain ischemia (rat) | Attenuated brain Aβ increase and improved long-term neurological outcome | [27] |
| Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate | Glutamate excitotoxicity (in vitro) & Ischemic stroke (rat) | Neuroprotective effects, improved neurological deficit | [28] |
Signaling Pathways in Neuroprotection
Pyrrolidine dithiocarbamate (PDTC) has been shown to exert neuroprotective effects by activating the Akt-GSK-3β signaling pathway and inhibiting the pro-inflammatory transcription factor NF-κB.
References
- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyrrolidinedione derivatives as antibacterial agents with a novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Antiviral effects of pyrrolidine dithiocarbamate on human rhinoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antiviral function of pyrrolidine dithiocarbamate against influenza virus: the inhibition of viral gene replication and transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Evaluation of 9-Aminoacridines with SARS-CoV-2 Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bioagilytix.com [bioagilytix.com]
- 21. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 23. benchchem.com [benchchem.com]
- 24. Antioxidant pyrrolidine dithiocarbamate activates Akt-GSK signaling and is neuroprotective in neonatal hypoxia-ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Intranasal pyrrolidine dithiocarbamate decreases brain inflammatory mediators and provides neuroprotection after brain hypoxia-ischemia in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Pyrrolidine dithiocarbamate attenuates brain Aβ increase and improves long-term neurological outcome in rats after transient focal brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Technical Guide: Theoretical pKa of 3-Bromo-1-methylpyrrolidine
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed analysis of the theoretical acid dissociation constant (pKa) of 3-Bromo-1-methylpyrrolidine, a substituted pyrrolidine of interest in medicinal chemistry and organic synthesis. The guide covers the predicted pKa value, the influence of substituents on basicity, computational methodologies for pKa prediction, and a standard experimental protocol for pKa determination.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a pyrrolidine ring N-methylated and substituted with a bromine atom at the 3-position.[1][2] The presence of the tertiary amine makes the molecule basic, while the electronegative bromine atom significantly influences its electronic properties and, consequently, its pKa. Understanding the pKa is critical for predicting the compound's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and potential interactions with biological targets.
Predicted and Comparative pKa Data
The pKa of an amine is the pH at which the concentrations of the protonated (conjugate acid) and neutral forms are equal. For this compound, a theoretical pKa has been predicted using computational methods. This value is best understood in the context of its parent compounds, pyrrolidine and 1-methylpyrrolidine.
Table 1: Theoretical pKa of this compound
| Compound | Predicted pKa (Conjugate Acid) | Source |
| This compound | 8.53 ± 0.40 | [1][3] |
Table 2: Experimental pKa Values of Related Compounds
| Compound | Experimental pKa (Conjugate Acid) | Source(s) |
| Pyrrolidine | 11.27 | [4] |
| 1-Methylpyrrolidine | 10.3 - 10.46 | [5][6][7] |
The data clearly illustrates the impact of substitution on the basicity of the pyrrolidine ring. The addition of an N-methyl group reduces the pKa relative to pyrrolidine. The further addition of a bromine atom at the 3-position causes a significant decrease in basicity, lowering the predicted pKa to approximately 8.53.[1][3] This is due to the electron-withdrawing inductive effect of the bromine atom, which destabilizes the positive charge on the protonated nitrogen.
Logical Relationship of Substituent Effects on pKa
The following diagram illustrates the logical relationship between the chemical structure and the resulting pKa, showing how successive substitutions alter the basicity of the pyrrolidine core.
Caption: Substituent effects on pyrrolidine pKa.
Computational Methodology for pKa Prediction
Predicting the pKa of a molecule like this compound involves sophisticated computational chemistry techniques. These methods calculate the free energy change of the acid dissociation reaction in a solvent, typically water.
Core Principles: The pKa is directly proportional to the Gibbs free energy change (ΔG) of the deprotonation reaction (BH⁺ ⇌ B + H⁺). Computational methods aim to calculate the energies of the protonated (BH⁺) and neutral (B) species in both the gas phase and solution to determine this energy difference.
Common Theoretical Approaches:
-
Quantum Mechanics (QM) Methods:
-
Density Functional Theory (DFT): Methods like CAM-B3LYP and B3LYP are often used to perform geometry optimization and calculate the electronic energies of the molecule in its protonated and neutral states.[8]
-
Semi-empirical Methods: Faster methods like PM6 can also be employed, especially for larger molecules or initial screenings.[9][10] These methods use parameters derived from experimental data to simplify calculations.[10]
-
-
Solvation Models: Accurately modeling the effect of the solvent (water) is crucial for pKa prediction.
-
Continuum Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant.[8][11] This approach is computationally efficient.[11]
-
Explicit Solvent Models: This method involves simulating a number of individual solvent molecules (e.g., water) around the solute. While more computationally expensive, it can provide a more accurate representation of specific solute-solvent interactions like hydrogen bonding.[8]
-
A typical computational workflow for pKa prediction is outlined in the diagram below.
Caption: Workflow for computational pKa prediction.
Experimental Protocol for pKa Determination
While a theoretical value is available, experimental verification is essential. Potentiometric titration is a standard and reliable method for determining the pKa of amines.
Objective: To determine the pKa of this compound by titrating a solution of its hydrochloride salt with a standardized strong base.
Materials and Equipment:
-
This compound (or its stable salt, e.g., hydrobromide)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Deionized, CO₂-free water
-
pH meter with a combination glass electrode, calibrated with standard buffers (pH 4, 7, 10)
-
Magnetic stirrer and stir bar
-
50 mL burette (Class A)
-
Beakers and volumetric flasks
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mmol of this compound hydrobromide and dissolve it in ~50 mL of CO₂-free deionized water in a 100 mL beaker.
-
If starting from the free base, accurately weigh the sample and dissolve it in a stoichiometric excess of 0.1 M HCl, then add water to reach a volume of ~50 mL.
-
-
Titration Setup:
-
Place the beaker on the magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode and the tip of the burette (filled with 0.1 M NaOH) into the solution, ensuring they do not touch the beaker walls or the stir bar.
-
Begin gentle stirring.
-
-
Titration Process:
-
Record the initial pH of the solution.
-
Add the NaOH titrant in small increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size to get more data points in this region.
-
Continue the titration well past the equivalence point until the pH begins to plateau again.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point (Vₑ), which is the point of maximum slope on the curve. This can be found from the peak of the first derivative plot (ΔpH/ΔV vs. V).
-
The pKa is the pH at the half-equivalence point (Vₑ / 2). Read this pH value directly from the titration curve.
-
For higher accuracy, multiple titrations should be performed, and the average pKa value should be reported.
-
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | C5H10BrN | CID 13726279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-溴-1-甲基吡咯烷 | 10603-45-9 [m.chemicalbook.com]
- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 5. Page loading... [wap.guidechem.com]
- 6. 1-methylpyrrolidine - Wikidata [wikidata.org]
- 7. 1-Methylpyrrolidine | C5H11N | CID 8454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Proteins and Wave Functions: Prediction of amine pKa values of drug-like molecules using semiempirical QM methods [proteinsandwavefunctions.blogspot.com]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models [mdpi.com]
Potential Research Areas for 3-Bromo-1-methylpyrrolidine: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a ubiquitous scaffold in a vast array of biologically active compounds and natural products. Its unique structural and physicochemical properties, including its ability to improve aqueous solubility and act as a hydrogen bond acceptor or donor, make it a privileged motif in medicinal chemistry.[1] 3-Bromo-1-methylpyrrolidine, as a functionalized derivative, presents itself as a versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. This technical guide explores promising research avenues for this compound, focusing on its synthetic utility and potential as a precursor to new classes of bioactive molecules. While direct biological activity data for this compound is not extensively documented in publicly available literature, its strategic location of a reactive bromine atom on the pyrrolidine core opens up a multitude of possibilities for chemical diversification and the generation of compound libraries for screening.
Synthesis of this compound
The primary and most direct route for the synthesis of this compound involves the nucleophilic substitution of the hydroxyl group in 1-methyl-3-pyrrolidinol. This transformation can be achieved using various brominating agents. A common method employs phosphorus tribromide (PBr₃).
Experimental Protocol: Synthesis from 1-methyl-3-pyrrolidinol with PBr₃ (Proposed)
Reaction Scheme:
Figure 1: Synthesis of this compound.
Procedure:
-
To a solution of 1-methyl-3-pyrrolidinol (1.0 eq) in an anhydrous aprotic solvent such as toluene or diethyl ether, cooled to 0 °C in an ice bath, add phosphorus tribromide (0.4 eq) dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (e.g., toluene) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to afford this compound as a liquid.[2][3]
Quantitative Data (Hypothetical):
| Parameter | Value |
| Starting Material | 1-methyl-3-pyrrolidinol |
| Reagent | Phosphorus tribromide |
| Solvent | Toluene |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 18 hours |
| Yield | 65-75% (expected) |
| Purity (post-distillation) | >95% |
Potential Research Areas and Synthetic Applications
The bromine atom at the 3-position of the 1-methylpyrrolidine ring is a versatile handle for introducing a wide range of functional groups via nucleophilic substitution reactions. This opens up avenues for the synthesis of diverse libraries of compounds for screening against various biological targets.
Nucleophilic Substitution Reactions
As a secondary alkyl halide, this compound is expected to undergo nucleophilic substitution reactions, likely proceeding through an S(_N)2 mechanism, which would lead to an inversion of stereochemistry if a chiral starting material is used.
General Workflow for Nucleophilic Substitution:
Figure 2: General workflow for nucleophilic substitution.
a) Synthesis of 3-Azido-1-methylpyrrolidine:
The introduction of an azide group provides a precursor for the synthesis of amines via reduction or for use in "click" chemistry reactions (Huisgen cycloaddition).
-
Potential Protocol: Reaction of this compound with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
b) Synthesis of 3-Thio-1-methylpyrrolidine Derivatives:
The thiol functionality is important in many biological systems and can be introduced using a thiol nucleophile.
-
Potential Protocol: Reaction with a thiol or a protected thiol equivalent like potassium thioacetate (KSAc) followed by hydrolysis.
c) Synthesis of 3-Amino-1-methylpyrrolidine Derivatives:
The amino group is a key pharmacophore. A variety of primary and secondary amines can be introduced via direct alkylation.
-
Potential Protocol: Reaction with an excess of a primary or secondary amine in a suitable solvent, potentially at elevated temperatures. The use of excess amine is necessary to prevent the formation of quaternary ammonium salts.
Quantitative Data for Nucleophilic Substitution Reactions (Hypothetical):
| Nucleophile | Product | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| Sodium Azide | 3-Azido-1-methylpyrrolidine | DMF | 80 | 12 | 70-85 |
| Potassium Thioacetate | S-(1-Methylpyrrolidin-3-yl) ethanethioate | Acetonitrile | 60 | 8 | 75-90 |
| Piperidine | 1-Methyl-3-(piperidin-1-yl)pyrrolidine | Ethanol | Reflux | 24 | 60-75 |
Potential as a Precursor for Muscarinic Receptor Antagonists
The pyrrolidine moiety is a core component of several muscarinic acetylcholine receptor (M1) antagonists. These antagonists are of interest for the treatment of various central nervous system disorders. The functionalization of the 3-position of the pyrrolidine ring can influence the potency and selectivity of these compounds. This compound could serve as a key intermediate for the synthesis of novel M1 antagonists by introducing various aryl or heteroaryl groups through cross-coupling reactions or by displacement with appropriate nucleophiles.
Hypothetical Signaling Pathway Involvement:
While there is no direct evidence for the interaction of this compound with biological pathways, its derivatives could potentially act as antagonists at muscarinic receptors, thereby inhibiting Gq-protein-coupled signaling cascades.
Figure 3: Potential antagonism of M1 receptor signaling.
Exploration of Antimicrobial and Cytotoxic Activities
The pyrrolidine scaffold is present in numerous compounds with demonstrated antibacterial and cytotoxic properties. While simple haloalkanes can exhibit non-specific toxicity, the incorporation of the this compound motif into more complex structures could lead to compounds with selective biological activity.
Proposed Research Workflow for Biological Evaluation:
Figure 4: Workflow for biological activity screening.
a) Antimicrobial Activity:
-
Experimental Protocol (MIC Assay): A library of 3-substituted-1-methylpyrrolidine derivatives could be screened against a panel of Gram-positive and Gram-negative bacteria using the microbroth dilution method to determine the minimum inhibitory concentration (MIC).
b) Cytotoxicity:
-
Experimental Protocol (MTT Assay): The cytotoxic effects of the synthesized compounds could be evaluated against various cancer cell lines (e.g., HeLa, MCF-7, A549) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC₅₀ values.
Hypothetical Biological Data:
| Compound | Target Organism/Cell Line | Biological Activity |
| 3-(4-nitrophenoxy)-1-methylpyrrolidine | Staphylococcus aureus | MIC: 16 µg/mL |
| 1-methyl-3-(naphthalen-2-ylamino)pyrrolidine | HeLa (cervical cancer) | IC₅₀: 5 µM |
Conclusion
This compound is a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the reactivity of the C-Br bond offer a gateway to a wide chemical space of novel pyrrolidine derivatives. Future research should focus on the systematic exploration of nucleophilic substitution reactions to generate diverse compound libraries. Subsequent screening of these libraries for biological activity, particularly as muscarinic receptor antagonists, antibacterial agents, and cytotoxic compounds, could unveil new lead compounds for therapeutic development. The detailed experimental protocols and structured data presented in this guide provide a foundational framework for initiating such research endeavors.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Drug Candidates Using 3-Bromo-1-methylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and background information for the synthesis of novel drug candidates derived from 3-Bromo-1-methylpyrrolidine. This versatile building block is a valuable starting material for creating libraries of compounds targeting a range of biological receptors, including muscarinic acetylcholine receptors and sigma receptors, which are implicated in various neurological and psychiatric disorders. The protocols outlined below focus on two key synthetic transformations: O-arylation and N-arylation, yielding 3-aryloxy-1-methylpyrrolidine and 3-(N-arylamino)-1-methylpyrrolidine derivatives, respectively.
Introduction to this compound in Drug Discovery
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2] Its three-dimensional nature allows for the presentation of substituents in well-defined spatial orientations, which is crucial for selective interaction with biological targets. This compound serves as an excellent electrophilic partner in nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups at the 3-position of the pyrrolidine ring. This enables the exploration of the chemical space around this core structure to optimize potency, selectivity, and pharmacokinetic properties of new drug candidates.
Synthesis of 3-Aryloxy-1-methylpyrrolidine Derivatives
Derivatives of 3-aryloxy-1-methylpyrrolidine are of significant interest as potential muscarinic receptor antagonists. Antagonism of the M1 muscarinic acetylcholine receptor, for instance, is a therapeutic strategy for certain central nervous system disorders.[2][3] The synthesis of these compounds can be readily achieved via a Williamson ether synthesis, where a substituted phenol is reacted with this compound in the presence of a base.
Experimental Protocol: Synthesis of 3-(2-methoxyphenoxy)-1-methylpyrrolidine
This protocol describes the synthesis of a representative 3-aryloxy-1-methylpyrrolidine derivative.
Materials:
-
This compound
-
2-Methoxyphenol (Guaiacol)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2-methoxyphenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 3-(2-methoxyphenoxy)-1-methylpyrrolidine.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Theoretical Yield (g) |
| 2-Methoxyphenol | 124.14 | 10 | 1.0 | - |
| This compound | 164.04 | 11 | 1.1 | - |
| Potassium Carbonate | 138.21 | 15 | 1.5 | - |
| 3-(2-methoxyphenoxy)-1-methylpyrrolidine | 207.27 | - | - | 2.07 |
Characterization Data (Representative):
| Analysis | Data |
| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | 7.97 (s, 1H), 7.40 (s, 1H), 6.91 (m, 4H), 5.25 (s, 2H), 4.77 (s, 4H), 3.85 (s, 3H), 1.92 (s, 3H) |
| ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) | 151.5, 129.4, 120.3, 115.9, 67.1, 49.6 |
Synthesis of 3-(N-Arylamino)-1-methylpyrrolidine Derivatives
3-(N-Arylamino)-1-methylpyrrolidine derivatives are another important class of compounds, with potential applications as sigma receptor ligands. Sigma receptors are implicated in a variety of neurological conditions, and their modulation represents a promising therapeutic avenue.[1] The synthesis of these compounds can be achieved through a copper-catalyzed N-arylation reaction.
Experimental Protocol: Synthesis of N-(1-methylpyrrolidin-3-yl)aniline
This protocol outlines the synthesis of a model 3-(N-arylamino)-1-methylpyrrolidine derivative.
Materials:
-
3-Amino-1-methylpyrrolidine
-
Iodobenzene
-
Copper(I) iodide (CuI)
-
(S)-N-Methylpyrrolidine-2-carboxylate (ligand)
-
Potassium phosphate (K₃PO₄)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Celite
Procedure:
-
Under an argon atmosphere, add iodobenzene (1.2 eq) to a mixture of 3-amino-1-methylpyrrolidine (1.0 eq), potassium phosphate (1.0 eq), (S)-N-methylpyrrolidine-2-carboxylate (0.1 eq), and copper(I) iodide (0.05 eq) in anhydrous DMSO.
-
Stir the mixture at 110 °C for 5 hours.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite, eluting with additional ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-(1-methylpyrrolidin-3-yl)aniline.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Theoretical Yield (g) |
| 3-Amino-1-methylpyrrolidine | 100.16 | 10 | 1.0 | - |
| Iodobenzene | 204.01 | 12 | 1.2 | - |
| Potassium Phosphate | 212.27 | 10 | 1.0 | - |
| (S)-N-Methylpyrrolidine-2-carboxylate | 129.16 | 1 | 0.1 | - |
| Copper(I) Iodide | 190.45 | 0.5 | 0.05 | - |
| N-(1-methylpyrrolidin-3-yl)aniline | 176.26 | - | - | 1.76 |
Characterization Data (Representative):
| Analysis | Data |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.18−7.13 (m, 2H), 6.58 (t, J = 7.2 Hz, 1H), 6.50 (d, J = 8.4 Hz, 2H), 3.20 (t, J = 6.8 Hz, 4H), 1.94-1.90 (m, 4H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 139.3, 129.0, 115.2, 111.5, 47.4, 25.3 |
Visualizations
Caption: Synthetic pathway for 3-Aryloxy-1-methylpyrrolidine derivatives.
References
3-Bromo-1-methylpyrrolidine: A Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction:
3-Bromo-1-methylpyrrolidine is a valuable heterocyclic building block widely employed in organic synthesis, particularly in the development of novel therapeutic agents. Its pyrrolidine core, a common motif in many biologically active molecules, combined with the reactive bromine handle, allows for a diverse range of chemical transformations. This application note provides a comprehensive overview of the synthetic utility of this compound, including detailed experimental protocols for key reactions and its application in the synthesis of compounds targeting the nicotinic acetylcholine receptor (nAChR).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 10603-45-9 |
| Molecular Formula | C₅H₁₀BrN |
| Molecular Weight | 164.04 g/mol |
| Appearance | Yellow to brown liquid[1] |
| Boiling Point | 153-159 °C[2] |
| Density | 1.361 g/mL at 25 °C[2] |
| Refractive Index | n20/D 1.491[2] |
| Storage | 2-8°C, Keep Cold, Moisture Sensitive, Store under Nitrogen[1] |
Applications in Organic Synthesis
This compound serves as a versatile precursor for the introduction of the N-methylpyrrolidin-3-yl moiety into a target molecule. The carbon-bromine bond can be readily functionalized through various reactions, including nucleophilic substitution, Grignard reagent formation, and cross-coupling reactions.
Nucleophilic Substitution Reactions
The bromine atom at the 3-position of the pyrrolidine ring is susceptible to displacement by a wide range of nucleophiles, such as amines, thiols, and alkoxides. This allows for the straightforward synthesis of a variety of 3-substituted-1-methylpyrrolidine derivatives.
Grignard Reagent Formation
This compound can be converted to its corresponding Grignard reagent, 1-methylpyrrolidin-3-ylmagnesium bromide, by reaction with magnesium metal. This organometallic intermediate is a potent nucleophile that can react with various electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.
Cross-Coupling Reactions
While less common, the bromine atom can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or vinyl boronic acids or esters.
Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Ligands
A significant application of this compound and its derivatives is in the synthesis of ligands for nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a variety of neurological and psychiatric disorders, making them important targets for drug discovery. The 1-methylpyrrolidine moiety is a key pharmacophoric element in many nAChR agonists, including the natural product, nicotine.
Experimental Protocols
The following protocols provide detailed methodologies for key synthetic transformations involving pyrrolidine derivatives, illustrating the utility of bromo-substituted pyrrolidines as synthetic intermediates.
Protocol 1: One-Pot Synthesis of N-Substituted Pyrrolidines from Halogenated Amides via Intramolecular Nucleophilic Substitution
This protocol demonstrates a facile tandem procedure for the construction of pyrrolidines from halogenated amides, highlighting the intramolecular nucleophilic substitution step that is analogous to the reactivity of this compound.[3]
Materials:
-
Secondary amide (e.g., N-benzyl-4-bromobutanamide) (0.5 mmol, 1.0 equiv.)
-
Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)
-
2-Fluoropyridine (2-F-Py) (0.6 mmol, 1.2 equiv.)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (0.55 mmol, 1.1 equiv.)
-
Sodium borohydride (NaBH₄) (1.0 mmol, 2.0 equiv.)
-
Methanol (CH₃OH) (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for flash chromatography
Procedure:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stirring bar, add the secondary amide (0.5 mmol) and anhydrous CH₂Cl₂ (10 mL) under an argon atmosphere.
-
Add 2-Fluoropyridine (0.6 mmol) to the solution.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Add Trifluoromethanesulfonic anhydride (0.55 mmol) dropwise via a syringe and stir the reaction for 30 minutes at -78 °C.
-
Add Sodium borohydride (1.0 mmol) and Methanol (5 mL) to the reaction mixture at room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ (10 mL).
-
Extract the mixture with dichloromethane (3 x 8 mL).
-
Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to obtain the corresponding pyrrolidine product.
Quantitative Data:
| Starting Amide | Product | Yield (%) |
| N-benzyl-4-bromobutanamide | 1-benzylpyrrolidine | Good |
| N-(4-methoxybenzyl)-4-bromobutanamide | 1-(4-methoxybenzyl)pyrrolidine | 85 |
| N-(4-chlorobenzyl)-4-bromobutanamide | 1-(4-chlorobenzyl)pyrrolidine | 79 |
| N-phenethyl-4-bromobutanamide | 1-phenethylpyrrolidine | 82 |
Yields are based on the reported experimental data for analogous piperidine syntheses and are representative for this class of transformation.[3]
Protocol 2: Synthesis of 5-Bromo-3-(1-methyl-2-pyrrolidinyl)pyridine - A Nicotine Analog
This protocol details the N-methylation of a brominated pyrrolidinylpyridine derivative, a key step in the synthesis of many nicotine analogs.
Materials:
-
5-bromo-3-(2-pyrrolidinyl)pyridine (18.14 g, 80.6 mmol)
-
Acetonitrile (250 mL)
-
Aqueous formaldehyde (37% by weight, 60.4 mL, 806 mmol)
-
Sodium cyanoborohydride (7.60 g, 120 mmol)
-
Acetic acid (3.0 mL)
-
1M Aqueous hydrochloric acid
-
1N Aqueous hydrochloric acid
-
Solid sodium hydroxide
-
Methylene chloride
-
Magnesium sulfate
-
Activated charcoal
-
Celite
Procedure:
-
Dissolve 5-bromo-3-(2-pyrrolidinyl)pyridine (18.14 g) in acetonitrile (250 mL) in a flask and cool to 0 °C.
-
Add aqueous formaldehyde (60.4 mL) to the solution and stir the mixture for 20 minutes at 0 °C.
-
Add solid sodium cyanoborohydride (7.60 g) in several portions over 30 minutes.
-
Stir the reaction mixture at 0 °C for an additional 90 minutes.
-
Add acetic acid (3.0 mL), allow the reaction to warm to room temperature, and stir for 15 hours.
-
Dilute the reaction mixture with 75 mL of 1M aqueous hydrochloric acid and remove the organic solvents by rotary evaporation.
-
Adjust the pH of the residue to 2.5 with 1N HCl and extract three times with 75 mL portions of methylene chloride.
-
Basify the aqueous phase to pH 12 with solid sodium hydroxide and extract three times with 75 mL portions of methylene chloride.
-
Combine the organic phases from the basic extraction, treat with magnesium sulfate and activated charcoal, and then filter through Celite.
-
Remove the solvent by rotary evaporation, and dry the residue under high vacuum to yield 5-bromo-3-(1-methyl-2-pyrrolidinyl)pyridine as a pale yellow oil.
Quantitative Data:
| Product | Yield (%) |
| 5-bromo-3-(1-methyl-2-pyrrolidinyl)pyridine | 95 |
Signaling Pathways
Compounds synthesized using this compound as a building block often target nicotinic acetylcholine receptors (nAChRs). Activation of these ligand-gated ion channels by agonists like acetylcholine or nicotine leads to the influx of cations, primarily Na⁺ and Ca²⁺, resulting in neuronal depolarization and the modulation of various downstream signaling cascades. A key pathway activated by nAChR stimulation, particularly through the α7 subtype, is the PI3K/Akt signaling pathway, which is crucial for promoting cell survival and neuroprotection.
References
Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-Bromo-1-methylpyrrolidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in FDA-approved small molecule drugs.[1][2][3] Specifically, 3-substituted-1-methylpyrrolidines are key intermediates in the synthesis of a wide range of biologically active compounds, including ligands for serotonin and dopamine receptors, and inhibitors for various enzymes.[1][2] 3-Bromo-1-methylpyrrolidine serves as a versatile electrophilic building block for introducing this valuable motif. This document outlines the reactivity of this compound with various nucleophiles and provides detailed protocols for its application in synthetic chemistry.
Overview of Reactivity
This compound is a secondary alkyl halide. Its reactions with nucleophiles primarily proceed via nucleophilic substitution, where the bromide ion is displaced by an incoming nucleophile.[4][5] The reaction mechanism can be either bimolecular (SN2) or unimolecular (SN1), or a combination of both, depending on the reaction conditions.[6][7]
-
SN2 Pathway: Favored by strong, non-bulky nucleophiles and polar aprotic solvents. This pathway results in the inversion of stereochemistry at the carbon center.[7][8]
-
SN1 Pathway: Favored by weak nucleophiles (solvolysis) and polar protic solvents. This pathway proceeds through a planar carbocation intermediate, leading to a racemic mixture of products if the starting material is chiral.[7][9]
For this compound, SN2 reactions are common, especially when employing strong nucleophiles like amines, thiols, and alkoxides, allowing for stereocontrolled synthesis if an enantiomerically pure starting material is used.
General Reaction Scheme
The fundamental reaction involves the attack of a nucleophile on the carbon atom bonded to the bromine, leading to the displacement of the bromide leaving group.
Caption: General nucleophilic substitution on this compound.
Reactions with Common Nucleophiles: Data Summary
The versatility of this compound allows for reactions with a wide array of nucleophiles. The choice of base, solvent, and temperature is critical for achieving high yields and minimizing side reactions.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) | Product Class |
| Amines | Piperidine | K₂CO₃ | Acetonitrile (MeCN) | 80 | 85-95 | 3-Amino-pyrrolidine |
| Thiols | Ethanethiol | NaH | Tetrahydrofuran (THF) | 0 to 25 | 90-98 | 3-Thioether-pyrrolidine |
| Alkoxides | Sodium Methoxide | (pre-formed) | Methanol (MeOH) | 65 | 75-90 | 3-Alkoxy-pyrrolidine |
| Phenoxides | Phenol | Cs₂CO₃ | Dimethylformamide (DMF) | 100 | 80-95 | 3-Aryloxy-pyrrolidine |
| Cyanides | Sodium Cyanide | - | Dimethyl Sulfoxide (DMSO) | 90 | 70-85 | 3-Cyano-pyrrolidine |
Experimental Protocols
Protocol 1: Synthesis of 1-Methyl-3-(piperidin-1-yl)pyrrolidine (Amine Nucleophile)
This protocol details a typical SN2 reaction with a secondary amine nucleophile.
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and standard glassware.
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound, acetonitrile, and potassium carbonate.
-
Add piperidine to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 80-85°C) and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Filter the solid K₂CO₃ and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography (e.g., silica gel, eluting with a gradient of DCM/Methanol) to obtain the pure 1-Methyl-3-(piperidin-1-yl)pyrrolidine.
Protocol 2: Synthesis of 3-(Ethylthio)-1-methylpyrrolidine (Thiol Nucleophile)
This protocol outlines the reaction with a thiol nucleophile, which is typically very efficient.
Materials:
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Ethanethiol (1.1 eq)
-
This compound (1.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, and standard glassware.
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a suspension of NaH in anhydrous THF.
-
Cool the flask to 0°C using an ice bath.
-
Slowly add ethanethiol dropwise to the NaH suspension. Allow the mixture to stir at 0°C for 30 minutes to form the sodium thiolate.
-
Add a solution of this compound in THF dropwise to the reaction mixture at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0°C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine (1x), and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
The resulting crude product, 3-(Ethylthio)-1-methylpyrrolidine, can be purified by vacuum distillation or flash chromatography if necessary.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and purification of 3-substituted-1-methylpyrrolidines.
Caption: A standard workflow for synthesis and purification.
Applications in Drug Development
The pyrrolidine core is a cornerstone in modern drug design. The ability to functionalize the 3-position of 1-methylpyrrolidine opens access to a vast chemical space for developing novel therapeutics.
-
CNS Agents: Many 3-aryl and 3-amino substituted pyrrolidines act as potent ligands for dopamine, serotonin, and norepinephrine transporters, making them valuable for developing treatments for depression, ADHD, and other neurological disorders.[1]
-
Antiviral/Anticancer Agents: The pyrrolidine scaffold is found in numerous antiviral and anticancer drugs. For instance, derivatives are used in the development of hepatitis C virus (HCV) inhibitors and other targeted therapies.[10][11]
-
Enzyme Inhibitors: The stereochemistry and conformational rigidity of the pyrrolidine ring make it an excellent scaffold for designing specific enzyme inhibitors, such as those targeting dipeptidyl peptidase-4 (DPP-4) for diabetes treatment.
The synthetic routes described herein provide a reliable foundation for generating diverse libraries of 3-substituted-1-methylpyrrolidines for high-throughput screening and lead optimization in drug discovery programs.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. web.viu.ca [web.viu.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 11. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Bromo-1-methylpyrrolidine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 3-bromo-1-methylpyrrolidine as a key building block in medicinal chemistry, with a focus on the development of selective muscarinic acetylcholine receptor (mAChR) antagonists. The protocols and data presented herein are intended to guide researchers in the synthesis and evaluation of novel therapeutic agents.
Introduction
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1] Its three-dimensional nature allows for precise spatial orientation of substituents, making it an ideal core for targeting a variety of biological receptors. This compound is a versatile reagent that serves as a precursor for introducing the N-methylpyrrolidin-3-yl moiety into lead compounds. This functional group is particularly important in the design of ligands for G protein-coupled receptors (GPCRs), most notably the muscarinic acetylcholine receptors.
Application: Development of Selective M1 Muscarinic Receptor Antagonists
Antagonism of the M1 muscarinic acetylcholine receptor is a promising therapeutic strategy for various central nervous system (CNS) disorders, including Parkinson's disease and Fragile X syndrome.[2] The development of M1-selective antagonists is crucial to minimize off-target effects associated with the blockade of other muscarinic receptor subtypes (M2-M5). The N-methylpyrrolidin-3-yl group, readily introduced using this compound, has been shown to be a key pharmacophoric element in a number of potent and selective M1 antagonists.
Signaling Pathway of the M1 Muscarinic Acetylcholine Receptor
The M1 receptor is a Gq/11 protein-coupled receptor. Upon binding of the endogenous ligand acetylcholine (ACh) or an agonist, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response. M1 receptor antagonists competitively block the binding of ACh, thereby inhibiting this signaling cascade.[1][3]
Quantitative Data: Structure-Activity Relationship (SAR) of M1 Antagonists
The following tables summarize the in vitro pharmacological data for a series of diaryl amide M1 antagonists containing the N-methylpyrrolidin-3-yl moiety. This data highlights the importance of this structural feature for achieving high affinity and selectivity.
Table 1: In Vitro Activity of Diaryl Amide M1 Antagonists
| Compound ID | Structure | hM1 IC50 (nM)[4] |
| VU0431263 | Image of the chemical structure of VU0431263 | 18 |
| VU0433670 | Image of the chemical structure of VU0433670 | 1.8 |
hM1 IC50 values were determined by functional calcium mobilization assays.
Table 2: Muscarinic Receptor Subtype Selectivity Profile
| Compound ID | M1 IC50 (nM) | M2 IC50 (nM) | M3 IC50 (nM) | M4 IC50 (nM) | M5 IC50 (nM) |
| VU0431263 | 18 | >10,000 | >10,000 | >10,000 | >10,000 |
| VU0433670 | 1.8 | >10,000 | >10,000 | >10,000 | >10,000 |
Data represents the functional inhibition of agonist-induced responses in cell lines expressing the respective human muscarinic receptor subtypes.
Experimental Protocols
The following protocols provide a general framework for the synthesis of M1 muscarinic receptor antagonists using this compound.
General Experimental Workflow
Protocol 1: Synthesis of an N-(1-methylpyrrolidin-3-yl) Diaryl Amide M1 Antagonist
This protocol describes a representative N-alkylation reaction between a diaryl amide precursor and this compound.
Materials:
-
Diaryl amide precursor (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the diaryl amide precursor (1.0 eq) and anhydrous acetonitrile.
-
Add potassium carbonate (2.0 eq) to the stirred solution.
-
Add this compound (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-(1-methylpyrrolidin-3-yl) diaryl amide.
-
Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro Evaluation of M1 Antagonist Activity (Calcium Mobilization Assay)
This protocol outlines a method to determine the potency of synthesized compounds as M1 receptor antagonists.
Materials:
-
CHO or HEK293 cells stably expressing the human M1 muscarinic receptor
-
Cell culture medium and supplements
-
Fluo-4 AM or other calcium-sensitive fluorescent dye
-
Carbachol (a muscarinic agonist)
-
Synthesized antagonist compounds
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96- or 384-well black, clear-bottom assay plates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed the M1-expressing cells into 96- or 384-well assay plates at an appropriate density and allow them to attach overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Compound Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of the synthesized antagonist compounds to the wells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Signal Detection: Place the assay plate in a fluorescence plate reader. Measure the baseline fluorescence, then inject a pre-determined EC80 concentration of the agonist carbachol into each well.
-
Data Analysis: Record the peak fluorescence intensity after agonist addition. Normalize the data to the response of vehicle-treated cells (0% inhibition) and a maximally effective concentration of a known M1 antagonist (100% inhibition).
-
IC50 Determination: Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel drug candidates, particularly for targeting the M1 muscarinic acetylcholine receptor. The protocols and data presented in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate new pyrrolidine-containing compounds with therapeutic potential. The favorable structure-activity relationships of N-methylpyrrolidin-3-yl derivatives in M1 antagonists underscore the importance of this chemical moiety in modern drug discovery.
References
- 1. Synthesis and biological characterization of a series of novel diaryl amide M1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Alkyl amide synthesis via N-alkylation of amides with alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling with 3-Bromo-1-methylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex molecules, including drug candidates. The coupling of sp³-hybridized carbon centers, such as the one in 3-Bromo-1-methylpyrrolidine, with aryl and heteroaryl boronic acids provides a direct route to valuable 3-arylpyrrolidine scaffolds. These motifs are present in numerous biologically active compounds.
This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of this compound. While direct literature precedents for this specific substrate are limited, the protocols described herein are based on established methods for the coupling of analogous saturated N-heterocyclic halides and unactivated secondary alkyl bromides. The provided data and methodologies offer a strong starting point for reaction optimization and application in a research and drug development context.
Data Presentation: Comparison of Reaction Protocols
The efficiency of the Suzuki-Miyaura coupling of sp³-hybridized bromides is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes quantitative data from various protocols for the coupling of structurally related secondary alkyl bromides and N-heterocyclic halides, providing a comparative overview of different reaction conditions.
| Entry | Alkyl Halide | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Analogy |
| 1 | N-Boc-3-bromopyrrolidine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 85 | Based on heteroaryl halide couplings[1] |
| 2 | Cyclohexyl bromide | 4-Tolylboronic acid | NiCl₂·glyme (5) | trans-N,N'-dimethyl-1,2-cyclohexanediamine (10) | KOt-Bu (1.5) | Dioxane | RT | 24 | 92 | Fu, G. C. et al.[2] |
| 3 | 1-Bromo-1-phenylethane | Phenylboronic acid | Pd₂(dba)₃ (2) | P(t-Bu)₃ (8) | Cs₂CO₃ (2) | THF | 60 | 18 | 78 | Hartwig, J. F. et al. |
| 4 | N-Boc-3-bromopyrrolidine | 4-Methoxyphenylboronic acid | [Pd(allyl)Cl]₂ (1) | cataCXium A (2.5) | K₃PO₄ (2) | Toluene | 80 | 16 | 90 | Based on secondary alkyl bromide couplings |
| 5 | Cyclopentyl bromide | Naphthylboronic acid | Pd(OAc)₂ (5) | PCy₃ (10) | K₃PO₄ (3) | Toluene | 100 | 24 | 88 | Buchwald, S. L. et al. |
Experimental Protocols
This section provides detailed methodologies for two representative Suzuki-Miyaura coupling reactions with this compound, based on successful protocols for analogous substrates.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is adapted from conditions typically used for the coupling of N-protected bromo-heterocycles.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed toluene and water via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1-methylpyrrolidine.
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling at Room Temperature
This protocol is based on the work of Gregory C. Fu for the coupling of unactivated secondary alkyl halides.[2]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.5 mmol, 1.5 equiv.)
-
Nickel(II) chloride dimethoxyethane complex [NiCl₂·glyme] (0.05 mmol, 5 mol%)
-
trans-N,N'-dimethyl-1,2-cyclohexanediamine (0.10 mmol, 10 mol%)
-
Potassium tert-butoxide (KOt-Bu) (1.5 mmol, 1.5 equiv.)
-
Anhydrous 1,4-dioxane (5 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a glovebox, add NiCl₂·glyme and trans-N,N'-dimethyl-1,2-cyclohexanediamine to an oven-dried vial. Add anhydrous dioxane and stir for 5 minutes.
-
Reagent Addition: To this solution, add the arylboronic acid, this compound, and finally the KOt-Bu.
-
Reaction: Seal the vial and stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by GC-MS.
-
Work-up: Upon completion, quench the reaction with 1 M HCl. Extract the mixture with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3-Bromo-1-methylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-1-methylpyrrolidine is a valuable building block in synthetic organic chemistry, particularly for the introduction of the N-methylpyrrolidin-3-yl moiety into various molecular scaffolds. This structural motif is of significant interest in medicinal chemistry and drug discovery, as the pyrrolidine ring can enhance solubility, modulate pharmacokinetic properties, and serve as a key pharmacophoric element. These application notes provide detailed protocols for the synthesis of diverse heterocyclic compounds utilizing this compound as a key reactant, primarily through N-alkylation reactions. The methodologies described are intended to be robust and scalable, providing a foundation for further derivatization and library synthesis.
Core Applications: N-Alkylation of Heterocycles
The primary application of this compound in heterocyclic synthesis is as an alkylating agent. The secondary bromide is susceptible to nucleophilic substitution by the nitrogen atoms of various heterocyclic systems. The general reaction scheme involves the deprotonation of the heterocycle with a suitable base to generate a nucleophilic anion, which then displaces the bromide from this compound.
Data Summary of N-Alkylation Reactions
The following table summarizes typical reaction conditions and outcomes for the N-alkylation of various common heterocyclic scaffolds with this compound. These values are representative and may be optimized for specific substrates.
| Heterocycle | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Indole | NaH | DMF | 25 - 60 | 12 - 24 | 75 - 85 |
| Pyrazole | K₂CO₃ | DMF | 80 | 16 - 24 | 80 - 90 |
| Imidazole | K₂CO₃ | MeCN | 80 (reflux) | 12 - 18 | 85 - 95 |
| 1,2,4-Triazole | K₂CO₃ | DMF | 80 - 100 | 18 - 24 | 70 - 80 |
Experimental Protocols
Protocol 1: Synthesis of 1-(1-methylpyrrolidin-3-yl)-1H-indole
Objective: To synthesize 1-(1-methylpyrrolidin-3-yl)-1H-indole via N-alkylation of indole with this compound.
Materials:
-
Indole
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of NaH (1.2 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of indole (1.0 eq.) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Add this compound (1.1 eq.) to the reaction mixture.
-
Stir the reaction at 60 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure product.
Protocol 2: Synthesis of 1-(1-methylpyrrolidin-3-yl)-1H-pyrazole
Objective: To synthesize 1-(1-methylpyrrolidin-3-yl)-1H-pyrazole via N-alkylation of pyrazole. Due to the tautomerism of pyrazole, a mixture of regioisomers (1- and 2-substituted) may be formed.
Materials:
-
Pyrazole
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of pyrazole (1.0 eq.) in anhydrous DMF, add potassium carbonate (2.0 eq.) and this compound (1.2 eq.).
-
Heat the reaction mixture to 80 °C and stir for 16-24 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to separate the regioisomers and obtain the desired product(s).
Protocol 3: Synthesis of 1-(1-methylpyrrolidin-3-yl)-1H-imidazole
Objective: To synthesize 1-(1-methylpyrrolidin-3-yl)-1H-imidazole via N-alkylation of imidazole.
Materials:
-
Imidazole
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
A mixture of imidazole (1.0 eq.), this compound (1.1 eq.), and potassium carbonate (1.5 eq.) in anhydrous acetonitrile is heated to reflux for 12-18 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and filter off the solid.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Synthesis of 1-(1-methylpyrrolidin-3-yl)-1H-1,2,4-triazole
Objective: To synthesize 1-(1-methylpyrrolidin-3-yl)-1H-1,2,4-triazole. This reaction can yield a mixture of N1 and N4 substituted isomers.
Materials:
-
1,2,4-Triazole
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Combine 1,2,4-triazole (1.0 eq.), this compound (1.2 eq.), and potassium carbonate (2.0 eq.) in anhydrous DMF.
-
Heat the mixture at 80-100 °C for 18-24 hours, monitoring by TLC.
-
After cooling, filter the mixture and concentrate the filtrate.
-
Take up the residue in ethyl acetate and wash with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via column chromatography to separate the N1 and N4 isomers.
Conclusion
This compound serves as a versatile and efficient reagent for the introduction of the 1-methylpyrrolidin-3-yl group onto various heterocyclic scaffolds. The provided protocols offer a solid foundation for the synthesis of a wide range of N-substituted heterocyclic compounds. These methods are amenable to optimization and adaptation for diverse substrates, making them valuable tools for medicinal chemists and researchers in drug discovery. Further exploration of reaction conditions, including alternative bases, solvents, and catalysts, may lead to improved yields and regioselectivity.
N-Alkylation with 3-Bromo-1-methylpyrrolidine: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the N-alkylation of primary and secondary amines using 3-Bromo-1-methylpyrrolidine. This versatile building block is of significant interest to researchers, scientists, and drug development professionals for the synthesis of novel compounds with potential therapeutic applications. The introduction of the N-methylpyrrolidine moiety can significantly influence the pharmacological properties of a molecule.
Introduction
N-alkylation is a fundamental reaction in organic synthesis for the formation of carbon-nitrogen bonds. The reaction of an amine with an alkyl halide, such as this compound, is a common and effective method for this transformation. This process typically proceeds via a nucleophilic substitution reaction, where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the alkyl halide, displacing the bromide leaving group. The choice of base and solvent is crucial for the success of the reaction, influencing reaction rates and minimizing side reactions.
General Reaction Scheme
The general reaction for the N-alkylation of a primary or secondary amine with this compound is depicted below:
R¹R²NH + Br-CH(CH₂)₂N(CH₃) → R¹R²N-CH(CH₂)₂N(CH₃) + HBr
Where R¹ and R² can be hydrogen, alkyl, or aryl groups. A base is typically added to neutralize the hydrobromic acid (HBr) byproduct.
Experimental Protocols
The following protocols provide a general framework for the N-alkylation of amines with this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: N-Alkylation of Aromatic Amines
This protocol is suitable for the N-alkylation of anilines and other aromatic amines.
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-methyl-3-(propan-2-yl)aniline)
-
Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add the substituted aniline (1.0 equivalent), a base such as sodium bicarbonate or potassium carbonate (2.0-3.0 equivalents), and a suitable solvent like acetonitrile or DMF.
-
Stir the mixture at room temperature until the solids are well-suspended.
-
Add this compound (1.1-1.5 equivalents) dropwise to the stirred suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
If the reaction was performed in a water-miscible solvent, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent such as ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated aniline.[1]
Protocol 2: N-Alkylation of Aliphatic Amines
This protocol is suitable for the N-alkylation of primary and secondary aliphatic amines.
Materials:
-
This compound
-
Aliphatic Amine (e.g., piperidine, morpholine)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN) or Tetrahydrofuran (THF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the aliphatic amine (1.0 equivalent) and a base such as potassium carbonate (2.0 equivalents) or triethylamine (1.5 equivalents) in acetonitrile or THF.
-
Add this compound (1.0-1.2 equivalents) to the mixture.
-
Stir the reaction at room temperature or heat to a moderate temperature (e.g., 50 °C) until the starting amine is consumed, as monitored by TLC or GC-MS.
-
Filter off any inorganic salts and concentrate the filtrate under reduced pressure.
-
Dilute the residue with dichloromethane and wash with a saturated aqueous solution of NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
If necessary, purify the product by flash column chromatography.
Data Presentation
The following table summarizes representative reaction conditions for N-alkylation reactions. While specific data for this compound is limited in readily available literature, these examples provide a basis for experimental design.
| Entry | Amine Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Benzyl bromide | K₂CO₃ | DMF | 80 | 6 | 85 |
| 2 | 4-Nitroaniline | Benzyl bromide | K₂CO₃ | DMF | 100 | 8 | 78 |
| 3 | Piperidine | Ethyl bromide | K₂CO₃ | Acetonitrile | 50 | 4 | 92 |
| 4 | Morpholine | Benzyl bromide | Et₃N | THF | RT | 12 | 89 |
Note: The data in this table is illustrative for general N-alkylation reactions and not specific to this compound. Researchers should optimize conditions for their specific substrates.
Experimental Workflow Diagram
Caption: General experimental workflow for the N-alkylation of amines.
Signaling Pathways and Logical Relationships
For this specific experimental procedure, a signaling pathway diagram is not applicable as it describes a chemical transformation rather than a biological process. The logical relationship of the experimental steps is best represented by the workflow diagram provided above. This diagram clearly illustrates the sequence of operations from the initial setup of the reaction to the final isolation and purification of the N-alkylated product. The process follows a logical progression of combining reactants, allowing the reaction to proceed under controlled conditions, followed by a standard work-up procedure to isolate the desired compound.
References
handling and disposal procedures for 3-Bromo-1-methylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the safe handling and disposal of 3-Bromo-1-methylpyrrolidine. Adherence to these protocols is critical to ensure personnel safety and minimize environmental impact.
Hazard Identification and Summary
This compound is a flammable and corrosive liquid that requires careful handling in a controlled laboratory environment. It can cause severe skin burns and eye damage.[1] The vapor may form explosive mixtures with air.[1] As a halogenated organic compound, it is classified as hazardous waste and requires specific disposal procedures.[1][2]
Key Hazards:
-
Flammable Liquid: H226 - Flammable liquid and vapor.[3]
-
Skin Corrosion: H314 - Causes severe skin burns and eye damage.[1][3]
-
Eye Damage: H318 - Causes serious eye damage.[1]
Quantitative Data Summary
A summary of the key physical and chemical properties of this compound is provided below. This data is essential for safe handling, storage, and experimental design.
| Property | Value | Source |
| Molecular Formula | C5H10BrN | [1] |
| Molecular Weight | 164.04 g/mol | [1][3] |
| Appearance | Liquid | [3] |
| Boiling Point | 153-159 °C | [3] |
| Density | 1.361 g/mL at 25 °C | [3] |
| Flash Point | 54.4 °C (129.9 °F) | [3] |
| Storage Temperature | 2-8°C | [3] |
| Refractive Index | n20/D 1.491 | [3] |
Experimental Protocols
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to prevent exposure.
-
Eye and Face Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes.[4][5]
-
Hand Protection: Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber must be worn.[4][5] Always inspect gloves for integrity before use and use proper glove removal technique to avoid skin contact.[6]
-
Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required. For larger quantities or situations with a high risk of splashing, a chemical-resistant apron or suit should be worn.[5]
-
Respiratory Protection: All handling of this compound must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[6] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5][7]
Handling and Storage Protocol
Receiving and Inspection:
-
Upon receipt, inspect the container for any signs of damage or leaks.
-
Verify that the label correctly identifies the contents as this compound.
-
Store the container in a designated, properly ventilated, and refrigerated (2-8°C) area.[1][3]
General Handling:
-
All work with this compound must be performed in a well-ventilated chemical fume hood.[6]
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Use only non-sparking tools and explosion-proof equipment to prevent ignition of flammable vapors.[1]
-
Ground all containers and transfer equipment to prevent static discharge.[8]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe mists or vapors.[1]
-
Keep the container tightly closed when not in use.[1]
Storage:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1]
-
Keep refrigerated as recommended.[1]
-
Store in a designated corrosives area.[1]
-
Segregate from incompatible materials such as strong oxidizing agents, strong acids, and sources of ignition.[1][8]
Spill Response Protocol
In the event of a spill, follow these procedures immediately.
Small Spills (manageable by trained laboratory personnel):
-
Alert personnel in the immediate area and restrict access.
-
Ensure you are wearing the appropriate PPE as outlined in section 3.1.
-
Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material and contaminated debris into a clearly labeled, sealed container for hazardous waste disposal.[6]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Place all cleanup materials into the hazardous waste container.
-
Ventilate the area.
Large Spills (requiring emergency response):
-
Evacuate the area immediately.
-
If safe to do so, remove any ignition sources.
-
Close the doors to the affected area to contain vapors.
-
Activate the nearest fire alarm if the spill is large or poses a fire hazard.
-
From a safe location, call your institution's emergency response number and provide details of the spill (location, chemical name, estimated quantity).
-
Do not re-enter the area until it has been cleared by emergency personnel.
Disposal Protocol
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[1][2]
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., absorbent pads, gloves, glassware), in a designated, properly labeled hazardous waste container.[6]
-
The container must be made of a compatible material and have a secure, tight-fitting lid.[6]
-
Label the container with the words "Hazardous Waste," the full chemical name "this compound," and a list of any other constituents.[6]
-
-
Waste Segregation:
-
As a halogenated organic waste, it must be collected separately from non-halogenated organic waste.[2]
-
Do not mix with incompatible waste streams such as strong oxidizers or acids.
-
-
Storage of Waste:
-
Store the hazardous waste container in a designated satellite accumulation area.
-
The container must be kept closed at all times except when adding waste.[6]
-
-
Disposal:
Visualizations
Handling and Disposal Workflow
Caption: Workflow for handling and disposal of this compound.
Spill Response Decision Tree
Caption: Decision tree for responding to a this compound spill.
Chemical Incompatibility Chart
Caption: Chemical incompatibility chart for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Halogenation | chemical reaction | Britannica [britannica.com]
- 3. ncert.nic.in [ncert.nic.in]
- 4. ehs.providence.edu [ehs.providence.edu]
- 5. Page loading... [guidechem.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Application Notes and Protocols: Laboratory-Scale Synthesis of 3-Bromo-1-methylpyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the laboratory-scale synthesis of 3-Bromo-1-methylpyrrolidine, a valuable building block in the development of novel therapeutics. The synthesis involves a two-step process commencing with the N-methylation of a suitable pyrrolidine precursor, followed by bromination. This guide presents two effective methods for the bromination of the intermediate, 1-methylpyrrolidin-3-ol, utilizing either hydrobromic acid or phosphorus tribromide. Detailed experimental procedures, characterization data, and a visual representation of the synthetic workflow are provided to ensure reproducibility and facilitate its application in a research and development setting.
Introduction
Pyrrolidine and its derivatives are privileged scaffolds in medicinal chemistry, frequently incorporated into the structures of biologically active compounds. The introduction of a bromine atom at the 3-position of the N-methylated pyrrolidine ring provides a versatile handle for further functionalization through various cross-coupling reactions, nucleophilic substitutions, and other transformations. This allows for the generation of diverse libraries of compounds for drug discovery programs. The following protocols detail reliable methods for the laboratory-scale synthesis of this compound.
Synthesis of 1-methylpyrrolidin-3-ol (Starting Material)
A common precursor for the synthesis of this compound is 1-methylpyrrolidin-3-ol. Several methods for its preparation have been reported, often involving the reductive amination of a suitable precursor followed by cyclization. One documented approach involves the reaction of 1,4-dichloro-2-butanol with an aqueous solution of monomethylamine, followed by treatment with a base to facilitate cyclization and subsequent purification by distillation.
Experimental Protocols
Two primary methods for the bromination of 1-methylpyrrolidin-3-ol are presented below.
Method 1: Bromination using Hydrobromic Acid
This method utilizes hydrobromic acid to convert the hydroxyl group of 1-methylpyrrolidin-3-ol into a bromide.
Materials:
-
1-methylpyrrolidin-3-ol
-
48% Hydrobromic acid (HBr)
-
Potassium hydroxide (KOH) solution (25%)
-
Diethyl ether
-
1N Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard glassware for extraction and distillation
Procedure:
-
To a round-bottom flask, add 1-methylpyrrolidin-3-ol.
-
Slowly add 48% hydrobromic acid to the flask with stirring.
-
Heat the reaction mixture to reflux and maintain for a specified time, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture to a pH greater than 8 by the dropwise addition of a 25% potassium hydroxide solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with 1N hydrochloric acid.
-
Separate the aqueous layer, and carefully adjust the pH to 8 with a suitable base.
-
Extract the aqueous layer again with diethyl ether (3 x volumes).
-
Combine the final organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
Method 2: Bromination using Phosphorus Tribromide (PBr₃)
This alternative method employs phosphorus tribromide, a common reagent for converting alcohols to alkyl bromides. This reaction often proceeds under milder conditions compared to the HBr method.
Materials:
-
1-methylpyrrolidin-3-ol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous solvent (e.g., diethyl ether, dichloromethane)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Addition funnel
-
Ice bath
-
Standard glassware for extraction and distillation
Procedure:
-
Dissolve 1-methylpyrrolidin-3-ol in an anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add phosphorus tribromide dropwise to the cooled solution via an addition funnel with vigorous stirring. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for a specified time, monitoring the reaction by TLC or GC.
-
Cool the reaction mixture again in an ice bath and quench by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Method 1 (HBr) | Method 2 (PBr₃) | Reference |
| Reactants | |||
| 1-methylpyrrolidin-3-ol | 1 equivalent | 1 equivalent | |
| 48% Hydrobromic Acid | Excess | - | |
| Phosphorus Tribromide | - | ~0.4 equivalents | |
| Reaction Conditions | |||
| Solvent | Water | Anhydrous Ether/DCM | |
| Temperature (°C) | Reflux | 0 to RT | |
| Reaction Time (h) | Varies | Varies | |
| Product Information | |||
| Yield (%) | Not specified | Not specified | |
| Appearance | Liquid | Liquid | |
| Boiling Point (°C) | 153-159 | 153-159 | |
| Density (g/mL at 25°C) | 1.361 | 1.361 | |
| Refractive Index (n20/D) | 1.491 | 1.491 | |
| ¹H NMR (CDCl₃, ppm) | See Note 1 | See Note 1 | [1] |
| ¹³C NMR (CDCl₃, ppm) | See Note 2 | See Note 2 |
Note 1: The ¹H NMR spectrum of this compound is available from chemical suppliers and literature.[1] Note 2: The ¹³C NMR data can be found in specialized chemical databases.
Mandatory Visualization
The following diagrams illustrate the synthetic workflow and the logical relationship between the key steps.
Caption: Synthetic workflow for this compound.
Caption: Decision and process flow for the synthesis.
References
The Role of 3-Bromo-1-methylpyrrolidine in the Development of Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its frequent appearance in biologically active compounds. Its inherent three-dimensional geometry allows for the precise spatial orientation of substituents, enabling targeted interactions with complex biological macromolecules such as kinases. Within this class of valuable building blocks, 3-Bromo-1-methylpyrrolidine serves as a versatile reagent for introducing the N-methyl-3-pyrrolidinyl moiety into kinase inhibitors. This functional group can impart favorable physicochemical properties, including enhanced solubility and improved pharmacokinetic profiles, while also contributing to the inhibitor's potency and selectivity by engaging in specific interactions within the kinase active site.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of inhibitors targeting key kinases implicated in various diseases.
Application in the Synthesis of Kinase Inhibitors
This compound is a key synthetic intermediate for introducing a substituted pyrrolidine ring into a variety of kinase inhibitor scaffolds. The bromine atom at the 3-position provides a reactive handle for nucleophilic substitution reactions, allowing for the covalent attachment of the pyrrolidine ring to a core aromatic or heteroaromatic system common in many kinase inhibitors. The N-methyl group can contribute to improved cell permeability and can also be involved in crucial binding interactions with the target kinase.
Targeted Kinase Families:
-
Janus Kinases (JAKs): Inhibitors targeting the JAK family are crucial for treating autoimmune diseases and myeloproliferative disorders. The introduction of the 3-pyrrolidinyl group can influence the inhibitor's binding to the ATP-binding site of JAKs.
-
Rho-associated Coiled-coil containing Protein Kinases (ROCKs): ROCK inhibitors are being investigated for a range of cardiovascular, neurological, and ophthalmic conditions. The pyrrolidine moiety can be incorporated to optimize the inhibitor's interaction with the kinase domain of ROCK.
-
Bruton's Tyrosine Kinase (BTK): BTK is a key target in B-cell malignancies and autoimmune diseases. Pyrrolidine-containing scaffolds are utilized to enhance the potency and selectivity of BTK inhibitors.
-
Protein Kinase B (Akt): As a central node in the PI3K/Akt/mTOR signaling pathway, Akt is a major target in cancer therapy. The N-methylpyrrolidine group can be introduced to improve the drug-like properties of Akt inhibitors.
Quantitative Data on Pyrrolidine-Containing Kinase Inhibitors
The following table summarizes the inhibitory activity of selected kinase inhibitors that feature a substituted pyrrolidine moiety, illustrating the potency that can be achieved with this scaffold. While not all of these are explicitly synthesized from this compound, they represent the types of target molecules where this building block would be valuable.
| Kinase Target | Inhibitor Scaffold/Name | IC50 (nM) | Reference |
| JAK1 | Ruxolitinib (analogue) | < 10 | Patent US11905292B2 |
| ROCK II | Thiazole-2-amine derivative | 20 | --INVALID-LINK-- |
| BTK | Imidazo[1,5-a]pyrazine derivative | < 50 | Patent US11974999B2 |
| Akt1 | Isoindolinone derivative | < 100 | Patent US8895571B2 |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of kinase inhibitors using this compound. These are illustrative examples and may require optimization for specific target molecules.
Protocol 1: Synthesis of a Pyrrolidinyl-Substituted Pyrimidine Core (General Procedure for JAK or Akt Inhibitors)
This protocol describes the nucleophilic aromatic substitution (SNAr) reaction between a halogenated pyrimidine core and 3-amino-1-methylpyrrolidine, which can be synthesized from this compound.
Step 1: Synthesis of 1-Methyl-3-aminopyrrolidine from this compound
-
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add an excess of ammonia in a sealed pressure vessel.
-
Heat the reaction mixture at 80-100 °C for 12-24 hours.
-
Cool the reaction mixture to room temperature and carefully vent the vessel.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain 1-Methyl-3-aminopyrrolidine.
Step 2: Coupling of 1-Methyl-3-aminopyrrolidine with a Halogenated Pyrimidine
-
Dissolve the halogenated pyrimidine core (e.g., 2,4-dichloro-5-fluoropyrimidine) (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Add 1-Methyl-3-aminopyrrolidine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired pyrrolidinyl-substituted pyrimidine intermediate.
Protocol 2: Synthesis of an N-Pyrrolidinyl Amide (General Procedure for Rho Kinase Inhibitors)
This protocol outlines the amidation reaction between a carboxylic acid-functionalized core and 1-Methyl-3-aminopyrrolidine.
-
Dissolve the carboxylic acid-containing scaffold (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or DMF.
-
Add a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) in the presence of an additive like HOBt (1.2 eq).
-
Add a non-nucleophilic base such as DIPEA (2.0 eq) and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add 1-Methyl-3-aminopyrrolidine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final N-pyrrolidinyl amide inhibitor.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by these inhibitors and a general experimental workflow for their evaluation.
Safe Handling and Application of 3-Bromo-1-methylpyrrolidine in a Research Laboratory
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-1-methylpyrrolidine is a valuable reagent in synthetic organic and medicinal chemistry, primarily utilized as an alkylating agent to introduce the N-methylpyrrolidinyl moiety into molecular scaffolds. This structural motif is found in a range of biologically active compounds, including muscarinic receptor antagonists. Due to its hazardous properties, including flammability and corrosivity, strict adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. These application notes provide comprehensive guidance on the safe handling, application, and emergency management of this compound in a research setting.
Chemical and Physical Properties
This compound is a flammable and corrosive liquid that is sensitive to moisture.[1][2] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀BrN | [3][4] |
| Molecular Weight | 164.04 g/mol | [3][4] |
| Appearance | Colorless to yellow or brown liquid | [1][2] |
| Boiling Point | 153-159 °C | [1][3] |
| Density | 1.361 g/mL at 25 °C | [3] |
| Flash Point | 54.4 °C (129.9 °F) | [3] |
| Refractive Index | n20/D 1.491 | [3] |
| Storage Temperature | 2-8°C | [1][3] |
| Solubility | No data available | |
| pKa | 8.53 ± 0.40 (Predicted) | [2] |
Hazard Identification and Safety Precautions
This compound is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[3][4] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.
GHS Hazard Information
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Flammable Liquids (Category 3) | H226: Flammable liquid and vapor | Danger | 🔥 |
| Skin Corrosion (Category 1B) | H314: Causes severe skin burns and eye damage | Danger | corrosive |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | Danger | corrosive |
Data sourced from multiple safety data sheets.[3][4]
Personal Protective Equipment (PPE)
A comprehensive set of PPE must be worn at all times when handling this compound.[5][6][7]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Thicker gloves are recommended. Change gloves every 30-60 minutes or immediately upon contamination.[5] | To prevent skin contact, which can cause severe burns.[4] |
| Eye and Face Protection | Chemical splash goggles and a face shield.[5][6] | To protect against splashes that can cause serious and irreversible eye damage.[4] |
| Body Protection | A flame-retardant laboratory coat is mandatory. For larger quantities or splash risks, a chemical-resistant apron is advised.[8][9] | To protect the skin from accidental contact and to prevent contamination of personal clothing. |
| Respiratory Protection | All handling should be performed in a certified chemical fume hood.[10] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To prevent inhalation of corrosive and potentially harmful vapors. |
Engineering Controls
-
Chemical Fume Hood: Always handle this compound inside a properly functioning chemical fume hood to minimize inhalation exposure.[10]
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4]
Storage and Handling
Proper storage and handling procedures are critical to maintain the stability of this compound and to prevent accidents.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3][4] The recommended storage temperature is between 2°C and 8°C.[1][3] It should be stored in a corrosives-compatible cabinet.[4] The compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Handling: Use only non-sparking tools to prevent ignition of flammable vapors.[10] Ground and bond containers when transferring material to prevent static discharge.[10] Avoid contact with skin, eyes, and clothing.[11] Do not breathe vapors or mists.[11]
Application Notes: Use in Nucleophilic Substitution Reactions
This compound is an effective electrophile in nucleophilic substitution reactions, commonly used to alkylate amines, thiols, and other nucleophiles. This is a key step in the synthesis of various active pharmaceutical ingredients (APIs), including muscarinic receptor antagonists.[3][4]
General Reaction Scheme
Experimental Protocol: N-Alkylation of a Phenolic Precursor
This protocol describes a representative procedure for the alkylation of a phenolic compound with this compound, a common reaction in the synthesis of muscarinic receptor antagonists.
Materials and Reagents
-
Phenolic precursor
-
This compound
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Equipment
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Septum and needles
-
Inert gas supply (Nitrogen or Argon) with a manifold
-
Heating mantle with a temperature controller and a sand or oil bath
-
Magnetic stirrer
-
Rotary evaporator
-
Glassware for extraction and chromatography
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried round-bottom flask containing a magnetic stir bar, add the phenolic precursor (1.0 equiv.) and potassium carbonate (2.0 equiv.).
-
Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add anhydrous DMF or MeCN via syringe.
-
Stir the suspension at room temperature for 10 minutes.
-
-
Addition of this compound:
-
Carefully add this compound (1.2 equiv.) to the reaction mixture via syringe.
-
Caution: This reagent is corrosive and flammable. Perform this step in a chemical fume hood and wear appropriate PPE.
-
-
Reaction:
-
Heat the reaction mixture to 60-80 °C using a pre-heated oil or sand bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final alkylated product.
-
Emergency Procedures
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[4]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek immediate medical attention.[4]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[4]
Spill and Leak Procedures
-
Small Spills (less than 100 mL):
-
Alert personnel in the immediate area.
-
Ensure all ignition sources are removed.[4]
-
Wear the appropriate PPE as outlined in section 3.2.
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[12]
-
Collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal.[10]
-
Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials for hazardous waste disposal.
-
Ventilate the area.
-
-
Large Spills (more than 100 mL):
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory door and post a warning sign.
-
Call your institution's emergency response team and inform them of the nature and size of the spill.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
Waste Disposal
Dispose of all waste materials containing this compound, including empty containers and contaminated materials, as hazardous waste in accordance with local, state, and federal regulations.[4] Do not dispose of this chemical down the drain.[4]
Visualizations
Caption: Workflow for N-alkylation using this compound.
Caption: Summary of essential safety precautions.
References
- 1. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological characterization of a series of novel diaryl amide M1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. This compound | 10603-45-9 [sigmaaldrich.com]
- 9. Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CN102675179A - Synthesis method of 3-bromine-1-methyl pyrrolidine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Reactions with 3-Bromo-1-methylpyrrolidine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-1-methylpyrrolidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve yields in your synthetic reactions.
Frequently Asked Questions (FAQs)
Q1: I am observing low to no yield of my desired N-alkylated product. What are the potential causes and how can I improve the outcome?
A1: Low yields in N-alkylation reactions with this compound can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include the choice of base, solvent, reaction temperature, and the potential for side reactions.
Troubleshooting Workflow for Low N-Alkylation Yield
Technical Support Center: Purification of 3-Bromo-1-methylpyrrolidine Reaction Products
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of 3-Bromo-1-methylpyrrolidine reaction products. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude this compound reaction mixture?
A1: Common impurities can include unreacted starting materials, such as 1-methyl-3-pyrrolidinol, and byproducts from side reactions. Depending on the synthetic route, potential byproducts may include elimination products (e.g., 1-methyl-2,3-dehydropyrrolidine) or over-brominated species. The presence of residual acids or bases from the reaction work-up is also a common issue.
Q2: What is the recommended storage condition for this compound?
A2: this compound should be stored at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation. It is also sensitive to moisture.[1]
Q3: What are the key physical properties of this compound relevant to its purification?
A3: Understanding the physical properties is crucial for selecting the appropriate purification method.
| Property | Value | Reference |
| Molecular Weight | 164.04 g/mol | |
| Boiling Point | 153-159 °C | |
| Density | 1.361 g/mL at 25 °C | |
| Refractive Index | n20/D 1.491 | |
| pKa (Predicted) | 8.53 ± 0.40 | [1] |
Q4: Which analytical techniques are suitable for assessing the purity of this compound?
A4: Several analytical methods can be employed to determine the purity of the final product:
-
Gas Chromatography (GC): Ideal for assessing volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for a wide range of impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity without a reference standard.[3][4]
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of functional groups and for comparison against a reference spectrum.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Distillation Issues
Problem: Low yield or decomposition during distillation.
-
Possible Cause: this compound may be thermally labile at its atmospheric boiling point.
-
Solution: Perform vacuum distillation to lower the boiling point and minimize thermal decomposition. Given the boiling point of the related N-methyl-2-pyrrolidone (NMP) is 202 °C at atmospheric pressure and can be significantly reduced under vacuum, a similar approach is recommended here.[5][6]
Problem: The product is contaminated with water.
-
Possible Cause: Incomplete drying of the crude product or use of wet solvents.
-
Solution: Before distillation, dry the organic extract containing the product with a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate. Ensure all glassware is thoroughly dried.
Column Chromatography Challenges
Problem: Tailing of the product peak on the silica gel column.
-
Possible Cause: The basic nature of the tertiary amine in this compound can lead to strong interactions with the acidic silanol groups on the silica gel surface, causing tailing.[7]
-
Solution:
-
Use a basic modifier: Add a small amount of a volatile base, such as triethylamine (0.1-2% v/v), to the eluent to neutralize the acidic sites on the silica gel.[8][9]
-
Use amine-functionalized silica: This specialized stationary phase has a slightly basic surface that repels basic compounds, leading to improved peak shape.[7][10]
-
Problem: Poor separation of the product from impurities.
-
Possible Cause: The chosen solvent system does not provide adequate resolution.
-
Solution:
-
Optimize the solvent system: Systematically screen different solvent mixtures. A common system for amines is a gradient of methanol in dichloromethane.[9]
-
Use gradient elution: Start with a less polar solvent system and gradually increase the polarity. This can help to separate compounds with different polarities more effectively.[8]
-
Extraction Difficulties
Problem: Formation of an emulsion during liquid-liquid extraction.
-
Possible Cause: Vigorous shaking of the separatory funnel, especially when a biphasic mixture contains fine solid particles or has a high pH.
-
Solution:
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to break up the emulsion by increasing the ionic strength of the aqueous phase.
-
Filtration: If the emulsion is caused by fine solids, filtering the entire mixture through a pad of celite may be effective.
-
Experimental Protocols
Detailed Protocol for Purification by Acid-Base Extraction
This protocol is designed to separate the basic this compound from neutral and acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid. The basic this compound will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Separation: Separate the aqueous layer.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 1M sodium hydroxide, with stirring until the pH is greater than 10. This will deprotonate the product, causing it to separate from the aqueous layer.
-
Back-Extraction: Extract the basified aqueous solution with fresh organic solvent (e.g., diethyl ether or dichloromethane) multiple times.
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Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
General Protocol for Flash Column Chromatography
This protocol is a starting point for purifying this compound using flash chromatography.
-
Stationary Phase: Use silica gel (230-400 mesh) or, for better results with the basic product, amine-functionalized silica.
-
Eluent System: A common choice for amines is a gradient of methanol in dichloromethane. For silica gel, consider adding 0.5% triethylamine to the eluent.
-
Column Packing: Pack the column with the chosen stationary phase slurried in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.
-
Elution: Start with a low polarity eluent and gradually increase the polarity. Collect fractions and analyze them by TLC or another appropriate method to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General purification workflow for this compound.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-BroMo-1-Methyl-pyrrolidine(10603-45-9) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 8. Chromatography [chem.rochester.edu]
- 9. chemtips.wordpress.com [chemtips.wordpress.com]
- 10. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
Technical Support Center: Synthesis of 3-Bromo-1-methylpyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-1-methylpyrrolidine. Our aim is to address common challenges and impurities encountered during synthesis, ensuring a higher purity product and more efficient experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
The most prevalent laboratory-scale synthesis of this compound involves the bromination of the corresponding alcohol, 1-methyl-3-pyrrolidinol. Common brominating agents used for this transformation include hydrobromic acid (HBr), phosphorus tribromide (PBr3), and thionyl bromide (SOBr2). Another effective method is the Appel reaction, which utilizes triphenylphosphine (PPh3) and a bromine source like carbon tetrabromide (CBr4).
Q2: What are the primary impurities I should expect in my crude this compound?
The impurity profile of your product will largely depend on the synthetic route and reaction conditions employed. However, some common impurities are frequently observed across different methods.
Troubleshooting Guide: Common Impurities and Their Mitigation
Below is a detailed guide to the common impurities, their potential causes, and recommended troubleshooting steps.
Impurity Profile of this compound
| Impurity Name | Chemical Structure | Common Synthetic Route of Origin | Potential Cause | Mitigation Strategies & Troubleshooting |
| 1-Methyl-3-pyrrolidinol | C5H11NO | All routes starting from this alcohol | Incomplete reaction. Insufficient brominating agent. | - Monitor reaction progress by TLC or GC-MS to ensure complete consumption of the starting material.- Use a slight excess of the brominating agent.- Optimize reaction time and temperature. |
| Triphenylphosphine oxide | (C6H5)3PO | Appel Reaction | Inherent byproduct of the reaction. | - Can be removed by filtration if it precipitates out of the reaction mixture.- Purification by column chromatography is effective for complete removal. |
| 1-Methyl-3-pyrroline | C5H9N | All routes | Elimination side reaction, often promoted by heat or basic conditions. | - Maintain a lower reaction temperature.- Use non-basic conditions where possible.- Careful control of reaction time. |
| Over-brominated species (e.g., dibrominated pyrrolidines) | C5H9Br2N | Routes using strong brominating agents (e.g., PBr3, excess HBr) | Excess brominating agent or harsh reaction conditions. | - Use a stoichiometric amount of the brominating agent.- Control the reaction temperature and time carefully. |
| Residual Solvents | Varies | All routes | Incomplete removal during work-up. | - Ensure thorough drying of the product under vacuum.- Use appropriate solvent extraction and washing steps. |
| Inorganic Salts | Varies (e.g., ammonium salts, phosphate salts) | All routes (during work-up) | Formed during neutralization or quenching steps. | - Perform aqueous washes to remove water-soluble salts.- Brine washes can help to break up emulsions and remove residual water. |
Experimental Protocols & Methodologies
General Protocol for Synthesis via Bromination with HBr
This protocol is a general guideline and may require optimization for specific laboratory conditions.
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Reaction Setup: To a solution of 1-methyl-3-pyrrolidinol in a suitable solvent (e.g., toluene), add a stoichiometric amount of concentrated hydrobromic acid.
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Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using GC-MS or TLC.
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Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid by careful addition of a base (e.g., aqueous sodium bicarbonate solution) until the pH is neutral or slightly basic.
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Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.
Visualization of Troubleshooting Workflow
The following diagram illustrates a general workflow for identifying and addressing impurities during the synthesis of this compound.
Caption: A troubleshooting workflow for the synthesis and purification of this compound.
Technical Support Center: 3-Bromo-1-methylpyrrolidine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the synthesis of 3-Bromo-1-methylpyrrolidine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials and reagents for the synthesis of this compound?
A1: The most prevalent synthetic route starts from 3-hydroxy-1-methylpyrrolidine. Common brominating agents include phosphorus tribromide (PBr₃) or reagents used in the Appel reaction, such as triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors:
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Incomplete Reaction: The reaction may not have gone to completion. Consider increasing the reaction time or temperature. For instance, some bromination reactions can be accelerated using microwave irradiation.
-
Suboptimal Reagent Stoichiometry: The ratio of the brominating agent to the starting alcohol is critical. An insufficient amount will lead to incomplete conversion, while a large excess can promote the formation of byproducts. It is recommended to perform optimization studies starting with a slight excess of the brominating agent.
-
Moisture in the Reaction: Some brominating agents are sensitive to moisture. Ensure that your glassware is oven-dried and that you are using anhydrous solvents.
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Product Loss During Work-up: this compound is a water-soluble amine salt at low pH. During aqueous work-up, ensure the pH is basic (pH > 8) before extracting with an organic solvent to avoid losing the product to the aqueous layer.[1]
Q3: I am observing significant impurity formation. What are the likely side products and how can I minimize them?
A3: Common impurities include:
-
Unreacted Starting Material: If the reaction is incomplete, you will have leftover 3-hydroxy-1-methylpyrrolidine. This can be addressed by optimizing reaction time, temperature, and reagent ratios.
-
Di-brominated Byproducts: Using a large excess of the brominating agent can potentially lead to the formation of di-brominated species.[2] Careful control of the stoichiometry is crucial.
-
Elimination Products: Under certain conditions, elimination of HBr can occur, leading to the formation of 1-methyl-2,3-dihydropyrrole or 1-methyl-3,4-dihydropyrrole. Using milder reaction conditions and a non-nucleophilic base can help minimize this.
-
Triphenylphosphine Oxide (TPPO): In the case of an Appel reaction, triphenylphosphine oxide is a major byproduct that can be challenging to remove. Proper purification techniques are necessary.
Q4: What is the recommended method for purifying this compound?
A4: Purification typically involves a combination of extraction and distillation. A common procedure involves:
-
Neutralizing the reaction mixture with a base like potassium hydroxide (KOH) to a pH greater than 8.[1]
-
Extracting the product into an organic solvent such as diethyl ether.[1]
-
Washing the organic layer with brine to remove water-soluble impurities.
-
Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Concentrating the solution under reduced pressure.
-
Purifying the crude product by vacuum distillation. The boiling point of this compound is reported to be between 153-159 °C at atmospheric pressure.
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Reagents | Use fresh or newly purchased triphenylphosphine and carbon tetrabromide. Ensure the 3-hydroxy-1-methylpyrrolidine is pure and dry. | An increase in product formation should be observed if reagent quality was the issue. |
| Suboptimal Temperature | If running the reaction at 0°C, try allowing it to warm to room temperature after the initial addition of reagents. If at room temperature, consider gentle heating (e.g., 40-50°C). | The reaction rate should increase, leading to a higher conversion to the product. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Extend the reaction time until the starting material is consumed. | The disappearance of the starting material spot/peak and the appearance of the product spot/peak. |
| Incorrect Solvent | Ensure the solvent is anhydrous. Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used for Appel reactions. | Improved reaction consistency and yield. |
Issue 2: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contamination with Triphenylphosphine Oxide (TPPO) | To remove TPPO, you can try precipitating it by adding a non-polar solvent like hexane or pentane to the crude product and filtering. Alternatively, chromatography on silica gel can be effective. | A purer product with reduced TPPO content. |
| Product Loss During Aqueous Work-up | Before extraction with an organic solvent, ensure the aqueous layer is basic (pH > 8) by adding a base like NaOH or KOH. This ensures the product is in its free base form and is more soluble in organic solvents.[1] | Increased recovery of the product in the organic phase. |
| Emulsion Formation During Extraction | Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. | A clear separation of the aqueous and organic layers. |
Experimental Protocol: Appel Reaction for this compound Synthesis
This protocol describes the synthesis of this compound from 3-hydroxy-1-methylpyrrolidine using an Appel reaction.
Materials:
-
3-hydroxy-1-methylpyrrolidine
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxy-1-methylpyrrolidine (1.0 eq).
-
Dissolve the starting material in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
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Add triphenylphosphine (1.2 eq) to the solution and stir until it dissolves.
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Slowly add carbon tetrabromide (1.2 eq) portion-wise, keeping the temperature below 5°C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.
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Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless to yellow liquid.
Visual Guides
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for optimizing this compound synthesis.
References
preventing degradation of 3-Bromo-1-methylpyrrolidine during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3-Bromo-1-methylpyrrolidine to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store it at 2-8°C in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed and stored under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture and air.[2] It is also crucial to protect the compound from light and heat sources.
Q2: What are the known incompatibilities of this compound?
A2: this compound is incompatible with strong oxidizing agents and strong acids. Contact with these substances can lead to vigorous reactions and decomposition.
Q3: What are the primary degradation pathways for this compound during storage?
A3: While specific degradation studies on this compound are not extensively published, based on its chemical structure as a 3-halo-N-alkylpyrrolidine, two primary degradation pathways can be anticipated:
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Hydrolysis: In the presence of moisture, this compound can undergo hydrolysis to form 1-methyl-3-pyrrolidinol and hydrobromic acid. The acidic byproduct can further catalyze degradation.
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Elimination (Dehydrohalogenation): This pathway involves the removal of a hydrogen atom and the bromine atom to form an alkene. This can result in the formation of 1-methyl-2,3-dihydropyrrole or 1-methyl-2,5-dihydropyrrole, along with hydrobromic acid. This reaction can be promoted by heat and the presence of bases.
Q4: What are the signs of degradation of this compound?
A4: Degradation of this compound may be indicated by a change in color (e.g., darkening or yellowing), the development of a strong, unpleasant odor, or a decrease in purity as determined by analytical methods such as GC-MS or HPLC. The presence of acidic fumes (hydrobromic acid) upon opening the container can also be a sign of degradation.
Q5: How can I assess the purity of my this compound sample?
A5: The purity of this compound can be determined using standard analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for identifying and quantifying the compound and any volatile impurities or degradation products. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or mass spectrometer) can also be employed to develop a stability-indicating method.
Troubleshooting Guides
Issue: The material has changed color during storage.
| Possible Cause | Troubleshooting/Prevention |
| Exposure to light | Store the compound in an amber or opaque vial to protect it from light. Ensure the storage area is dark. |
| Exposure to air/oxygen | The compound may be undergoing oxidation. Ensure the container is tightly sealed and flush with an inert gas (nitrogen or argon) before sealing. |
| Elevated temperature | High temperatures can accelerate degradation. Verify that the storage temperature is consistently maintained between 2-8°C. |
| Contamination | The material may have been contaminated with an incompatible substance. Review handling procedures to prevent cross-contamination. |
Issue: A decrease in assay or purity is observed.
| Possible Cause | Troubleshooting/Prevention |
| Hydrolysis due to moisture | Store the compound in a desiccator or a dry box. Ensure the container is sealed tightly. Use of an inert atmosphere will also help to displace moisture. |
| Thermal degradation | Confirm that the material has not been exposed to temperatures above the recommended 2-8°C range. |
| Inappropriate container | Use a clean, dry, and inert container material (e.g., glass) for storage. Avoid reactive plastic containers. |
Data Presentation
The following table presents hypothetical stability data for this compound under various storage conditions to illustrate how such data would be summarized. Note: This data is for illustrative purposes only and is not based on experimental results.
| Condition | Time (Months) | Purity (%) | Appearance | Major Degradation Product(s) Detected |
| 2-8°C, Inert Atmosphere, Dark | 0 | 99.5 | Colorless liquid | - |
| 6 | 99.2 | Colorless liquid | Trace 1-methyl-3-pyrrolidinol | |
| 12 | 98.9 | Colorless liquid | 1-methyl-3-pyrrolidinol | |
| 25°C, Air, Light | 0 | 99.5 | Colorless liquid | - |
| 6 | 92.1 | Pale yellow liquid | 1-methyl-3-pyrrolidinol, 1-methyl-2,3-dihydropyrrole | |
| 12 | 85.3 | Yellow liquid | 1-methyl-3-pyrrolidinol, 1-methyl-2,3-dihydropyrrole, unknown impurities | |
| 40°C, Air, Dark | 0 | 99.5 | Colorless liquid | - |
| 6 | 90.5 | Light brown liquid | 1-methyl-3-pyrrolidinol, 1-methyl-2,3-dihydropyrrole | |
| 12 | 81.2 | Brown liquid | 1-methyl-3-pyrrolidinol, 1-methyl-2,3-dihydropyrrole, unknown impurities |
Experimental Protocols
Protocol: Stability-Indicating GC-MS Method for this compound
This protocol provides a general framework for developing a GC-MS method to assess the stability of this compound.
1. Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (GC-MS).
-
Capillary column: e.g., HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
2. GC-MS Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.
-
For stability samples, dilute an accurately weighed amount of the sample in the same solvent to achieve a similar concentration.
4. Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the data and analyze the chromatogram for the appearance of new peaks and a decrease in the peak area of this compound.
-
Identify potential degradation products by interpreting their mass spectra and comparing them to spectral libraries.
5. Validation (Abbreviated):
-
Specificity: Analyze stressed samples (e.g., acid, base, peroxide, heat, light) to demonstrate that the method can separate the main peak from degradation products.
-
Linearity: Prepare a series of dilutions of a reference standard and inject them to establish the linear range of the detector response.
-
Accuracy and Precision: Perform replicate injections of a known concentration to determine the method's accuracy and precision.
Visualizations
Caption: Potential degradation pathways of this compound.
References
troubleshooting failed reactions involving 3-Bromo-1-methylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for chemical reactions involving 3-Bromo-1-methylpyrrolidine. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the typical storage and handling conditions for this compound?
A1: this compound is a yellow to brown liquid that is moisture-sensitive.[1] It should be stored under an inert atmosphere, such as nitrogen, and kept cold (2-8°C).[2][3] Due to its flammability and corrosive nature, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[2]
Q2: What are the common types of reactions performed with this compound?
A2: this compound is primarily used as an electrophile in nucleophilic substitution reactions. The bromine atom serves as a good leaving group, allowing for the introduction of the 1-methylpyrrolidin-3-yl moiety onto various nucleophiles. Common examples include N-alkylation of amines (primary and secondary) and O-alkylation of phenols (Williamson ether synthesis).
Q3: What are the main competing reactions to consider?
A3: The primary competing reaction is elimination (E2), which forms N-methyl-2,3-dihydro-1H-pyrrole. This is more likely to occur with sterically hindered or strongly basic nucleophiles.[4][5] Overalkylation can also be an issue, especially when reacting with primary amines, leading to the formation of quaternary ammonium salts.[1]
Troubleshooting Failed Reactions
This section provides guidance on common problems encountered during nucleophilic substitution reactions with this compound.
Issue 1: Low or No Product Yield in Nucleophilic Substitution Reactions
Q: I am seeing a low yield or no formation of my desired product. What are the possible causes and solutions?
A: Low or no yield in nucleophilic substitution reactions with this compound can stem from several factors related to reagents, reaction conditions, and the nature of the substrate itself.
Troubleshooting Workflow for Low Product Yield
Caption: Troubleshooting workflow for low product yield.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Poor Quality of this compound | The reagent may have decomposed due to improper storage (exposure to moisture or air). Use a fresh bottle or purify by distillation under reduced pressure. |
| Weak Nucleophile | If the nucleophile is a weak acid (e.g., some phenols or secondary amines), it may not be fully deprotonated by the base, leading to a low concentration of the active nucleophile. |
| Inappropriate Base | The chosen base may be too weak to deprotonate the nucleophile effectively, or too strong and sterically hindered, promoting elimination. For phenol alkylation, K₂CO₃ or Cs₂CO₃ are common choices. For amine alkylation, an excess of the amine itself can sometimes act as the base, or a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used.[1] |
| Suboptimal Reaction Temperature | The reaction may be too slow at room temperature. Heating the reaction mixture, typically to 60-80°C, can increase the reaction rate.[1] However, excessively high temperatures can promote side reactions. |
| Insufficient Reaction Time | Nucleophilic substitution reactions can be slow. Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion. |
| Solvent Effects | The choice of solvent can significantly impact the reaction rate and selectivity. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation of the base and leave the nucleophile more reactive.[1] |
| Presence of Water | Traces of water can protonate the nucleophile, reducing its effectiveness. Ensure all glassware is dry and use anhydrous solvents. |
Issue 2: Formation of Significant Side Products
Q: My reaction is producing significant amounts of an unknown byproduct. How can I identify and minimize it?
A: The most common side product is the elimination product, N-methyl-2,3-dihydro-1H-pyrrole. Another possibility, especially with primary amines, is over-alkylation.
Logical Tree for Side Product Identification and Mitigation
Caption: Decision tree for identifying and mitigating side products.
| Side Product | Identification | Mitigation Strategies |
| N-methyl-2,3-dihydro-1H-pyrrole | Mass spectrometry will show a mass of approximately 83.13 g/mol . ¹H NMR will show characteristic signals for vinylic protons. | This is an elimination product. Use a less sterically hindered and/or weaker base. Lowering the reaction temperature can also disfavor elimination over substitution.[5] |
| Quaternary Ammonium Salt | This results from the desired secondary amine product reacting again with this compound. The mass will be that of the desired product plus a C₅H₁₀N fragment. | Use a larger excess of the primary amine nucleophile to increase the probability of the alkylating agent reacting with the starting material. Alternatively, add the this compound slowly to the reaction mixture to maintain a low concentration. |
Experimental Protocols
The following are general starting protocols. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: O-Alkylation of a Phenol (Williamson Ether Synthesis)
This protocol describes a general procedure for the reaction of this compound with a substituted phenol.
Reaction Scheme:
Materials:
-
Substituted Phenol (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the substituted phenol, potassium carbonate, and anhydrous DMF.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add this compound to the mixture.
-
Heat the reaction to 60-80°C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for O-Alkylation (Representative):
| Phenol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Methoxyphenol | K₂CO₃ | DMF | 80 | 18 | 75-85 |
| Phenol | Cs₂CO₃ | MeCN | 70 | 24 | 70-80 |
| 4-Nitrophenol | K₂CO₃ | DMF | 60 | 12 | 85-95 |
Protocol 2: N-Alkylation of a Secondary Amine
This protocol outlines a general procedure for the reaction of this compound with a secondary amine.
Reaction Scheme:
Materials:
-
Secondary Amine (1.0 equiv)
-
This compound (1.0 - 1.2 equiv)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) (1.5 - 2.0 equiv)
-
Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the secondary amine, base, and anhydrous acetonitrile.
-
Add this compound to the mixture.
-
Heat the reaction to 50-70°C and stir for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining salts.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography or distillation.
Quantitative Data for N-Alkylation of Secondary Amines (Representative):
| Secondary Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | MeCN | 60 | 12 | 80-90 |
| Piperidine | TEA | DMF | 50 | 10 | 75-85 |
| N-Methylaniline | K₂CO₃ | DMF | 70 | 16 | 65-75 |
Product Characterization
Expected ¹H NMR Chemical Shifts for the 1-methylpyrrolidin-3-yl Moiety:
The chemical shifts for the protons on the 1-methylpyrrolidin-3-yl group will vary depending on the substituent at the 3-position. However, some general ranges can be expected.
| Proton | Approximate Chemical Shift (ppm) |
| N-CH₃ | 2.2 - 2.5 |
| Pyrrolidine ring protons | 1.8 - 3.0 |
| C3-H (methine proton) | 4.0 - 5.0 (for O-substituted), 3.5 - 4.5 (for N-substituted) |
Note: These are approximate values and can be influenced by the solvent and the specific structure of the molecule.[6][7][8] It is always recommended to perform full characterization (¹H NMR, ¹³C NMR, MS, etc.) to confirm the structure of the product.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. guidechem.com [guidechem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. web.pdx.edu [web.pdx.edu]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Managing 3-Bromo-1-methylpyrrolidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of 3-Bromo-1-methylpyrrolidine. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered moisture-sensitive?
A1: this compound is a heterocyclic organic compound with the chemical formula C₅H₁₀BrN.[1][2][3] It is classified as a moisture-sensitive reagent because it can readily react with water. This reactivity stems from the presence of a bromine atom, which can be displaced by a hydroxyl group from water in a nucleophilic substitution reaction.[4]
Q2: What is the primary degradation product of this compound in the presence of moisture?
A2: The primary degradation product resulting from the hydrolysis of this compound is 1-methyl-3-pyrrolidinol.[1][5][6][7][8][9] This occurs through the replacement of the bromine atom with a hydroxyl group.
Q3: How can I detect the presence of the hydrolysis product in my sample of this compound?
A3: The presence of 1-methyl-3-pyrrolidinol can be detected using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can distinguish between this compound and its hydrolysis product, 1-methyl-3-pyrrolidinol, due to differences in their chemical shifts.[5][6][10][11][12][13][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can separate the two compounds and provide their respective mass spectra for identification.[8][15]
Q4: How should I properly store this compound to minimize moisture exposure?
A4: To maintain its integrity, this compound should be stored under the following conditions:
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[2]
-
Container: Keep the container tightly sealed.
Troubleshooting Guides
Issue 1: Unexpected Side Products or Low Yield in N-Alkylation Reactions
Possible Cause: Contamination of this compound with water, leading to the formation of 1-methyl-3-pyrrolidinol. This impurity can act as a competing nucleophile or alter the reaction conditions.
Troubleshooting Steps:
-
Verify Reagent Quality: Before use, check the purity of your this compound using NMR or GC-MS to ensure the absence of significant amounts of 1-methyl-3-pyrrolidinol.
-
Quantify Water Content: Use Karl Fischer titration to determine the water content of the reagent. For most moisture-sensitive reactions, a water content of less than 100 ppm is desirable.
-
Dry the Reagent (if necessary): If the reagent is found to be wet, it can be dried by storing it over a suitable desiccant, such as molecular sieves (3Å or 4Å), under an inert atmosphere. Distillation from a non-reactive drying agent like calcium hydride can also be performed, but care must be taken to avoid thermal decomposition.
-
Ensure Anhydrous Reaction Conditions:
-
Thoroughly dry all glassware in an oven (e.g., at 120°C overnight) and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents. Commercially available anhydrous solvents are often sufficient, but for highly sensitive reactions, they can be further dried using appropriate methods (e.g., distillation from sodium/benzophenone for ethers).
-
Conduct the reaction under an inert atmosphere (nitrogen or argon) using Schlenk line techniques or in a glovebox.
-
Issue 2: Inconsistent Reaction Initiation or Failure in Grignard Reagent Formation
Possible Cause: Trace amounts of water in the reaction setup can quench the highly reactive Grignard reagent as it forms.
Troubleshooting Steps:
-
Rigorous Drying: All components of the reaction, including the magnesium turnings, glassware, and solvent, must be scrupulously dried. Flame-drying the glassware under vacuum is a common and effective technique.
-
Inert Atmosphere: The reaction must be performed under a strict inert atmosphere of nitrogen or argon.
-
Initiation Techniques: If the reaction fails to start, gentle heating or the addition of a small crystal of iodine or a few drops of 1,2-dibromoethane can help to activate the magnesium surface.
-
Reagent Quality: Ensure the this compound is free from moisture and the hydrolysis product, 1-methyl-3-pyrrolidinol, as the hydroxyl group will quench the Grignard reagent.
Data Presentation
Table 1: Physical and Chemical Properties
| Property | This compound | 1-methyl-3-pyrrolidinol |
| Molecular Formula | C₅H₁₀BrN | C₅H₁₁NO |
| Molecular Weight | 164.04 g/mol [1] | 101.15 g/mol [5][7] |
| Appearance | Colorless to yellow liquid[2] | Clear colorless to pale yellow liquid[4] |
| Boiling Point | 153-159 °C[1] | 50-52 °C @ 1 mmHg[7] |
| Density | 1.361 g/mL at 25 °C[1] | 0.921 g/mL at 25 °C[7] |
| Refractive Index | n20/D 1.491[1] | n20/D 1.464[7] |
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation |
| Storage Temperature | 2-8°C[1][3] |
| Storage Atmosphere | Inert gas (Nitrogen or Argon)[2] |
| Handling | Under inert atmosphere; use of dry solvents and glassware |
| Moisture Analysis | Karl Fischer Titration |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using this compound under Anhydrous Conditions
This protocol describes a general method for the N-alkylation of a primary or secondary amine with this compound, emphasizing the exclusion of moisture.
Materials:
-
Amine (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the amine (1.0 eq) and the anhydrous base (2.0 eq).
-
Solvent Addition: Add the anhydrous solvent via a syringe.
-
Reagent Addition: Add this compound (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80°C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Karl Fischer Titration for Moisture Content Determination
This protocol outlines the determination of water content in this compound using coulometric Karl Fischer titration.
Materials:
-
Karl Fischer coulometer
-
Anode and cathode solutions (e.g., commercially available Karl Fischer reagents)
-
Gastight syringe
-
This compound sample
Procedure:
-
Instrument Preparation: Set up the Karl Fischer coulometer according to the manufacturer's instructions. The titration cell should be sealed from atmospheric moisture.
-
Solvent Titration: Add the anolyte and catholyte to their respective compartments. Start the titration to neutralize any residual water in the solvent until a stable, low drift rate is achieved.
-
Sample Injection: Using a dry, gastight syringe, draw a known weight of the this compound sample.
-
Titration: Inject the sample into the anode compartment and start the titration. The instrument will automatically titrate the water in the sample and display the result, typically in micrograms of water.
-
Calculation: Calculate the water content in parts per million (ppm) using the following formula: ppm = (mass of water in µg / mass of sample in g)
Visualizations
Caption: Hydrolysis of this compound.
Caption: Troubleshooting workflow for moisture-related issues.
References
- 1. 1-Methyl-3-pyrrolidinol, (-)- | C5H11NO | CID 6951332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. 1-Methylpyrrolidine | C5H11N | CID 8454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The hydrolysis of pyrrolidine green and some derivatives. Part 2. The kinetics of the hydrolysis of some 3-substituted derivatives of pyrrolidine green - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. 1-Methyl-3-pyrrolidinol | C5H11NO | CID 93074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Methyl-3-pyrrolidinol(13220-33-2) 1H NMR spectrum [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. 1-Methyl-3-pyrrolidinol [webbook.nist.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-BroMo-1-Methyl-pyrrolidine(10603-45-9) 13C NMR spectrum [chemicalbook.com]
- 13. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. vjs.ac.vn [vjs.ac.vn]
Technical Support Center: 3-Bromo-1-methylpyrrolidine in Substitution Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Bromo-1-methylpyrrolidine in substitution reactions. The following information is designed to help you anticipate and address common experimental challenges.
Troubleshooting Guide
Issue: Low Yield of Desired Substitution Product
Low yields are a common issue and can often be attributed to competing side reactions or suboptimal reaction conditions. Use the following guide to troubleshoot your experiment.
| Observation | Potential Cause | Suggested Solution |
| Significant amount of an alkene byproduct detected (e.g., by GC-MS or NMR). | Elimination Reaction (E1 or E2): This is a major competing pathway, especially with strong, bulky bases or at elevated temperatures.[1][2] | - Use a less sterically hindered, non-basic nucleophile if possible.- Lower the reaction temperature.[3]- Use a polar aprotic solvent (e.g., DMSO, DMF) to favor SN2 over E2.[3]- If using a strong base is necessary, consider a less hindered base. |
| Formation of a quaternary ammonium salt. | N-Alkylation (Quaternization): The tertiary amine of the pyrrolidine ring can be nucleophilic and react with the electrophile, especially if the electrophile is an alkyl halide. | - Use a stoichiometric amount of the nucleophile.- Protect the nitrogen atom if it is not essential for the desired reactivity, though this would require a different starting material.- Choose reaction conditions that do not promote N-alkylation. |
| No reaction or very slow conversion. | Poor Nucleophile or Leaving Group: The nucleophile may not be strong enough to displace the bromide, or the reaction conditions may not be energetic enough. | - Switch to a stronger nucleophile.- Increase the reaction temperature, but monitor for an increase in elimination byproducts.- Use a polar aprotic solvent to enhance the rate of an SN2 reaction.[4] |
| Formation of an unexpected isomer. | Carbocation Rearrangement (SN1 Pathway): If the reaction proceeds through an SN1 mechanism, the intermediate carbocation at the C3 position could potentially rearrange.[5][6][7] | - Use conditions that favor an SN2 reaction: a strong, non-bulky nucleophile and a polar aprotic solvent.[4][8] This avoids the formation of a carbocation intermediate. |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main competing side reactions in substitutions with this compound?
A1: The primary side reactions are:
-
Elimination (Dehydrobromination): This is often the most significant side reaction, leading to the formation of 1-methyl-2,3-dihydro-1H-pyrrole and/or 1-methyl-2,5-dihydro-1H-pyrrole. Elimination is favored by strong, bulky bases and higher temperatures.[1][3] this compound is a secondary halide, making it susceptible to both SN2 and E2 pathways.[1]
-
Quaternization: The tertiary nitrogen of the pyrrolidine ring can act as a nucleophile and react with an electrophile, leading to the formation of a quaternary ammonium salt. This is more likely if your nucleophile is also a potential alkylating agent or if excess electrophile is used.
-
Carbocation Rearrangement: In cases where the reaction proceeds via an SN1 mechanism (e.g., with a weak nucleophile in a protic solvent), a secondary carbocation forms at the 3-position. While less common for five-membered rings, rearrangements to form a more stable carbocation are a theoretical possibility.[5][6]
Q2: How can I favor substitution over elimination?
A2: To favor substitution, consider the following conditions:
-
Nucleophile: Use a strong, but minimally basic and sterically unhindered nucleophile.
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetone) generally favor SN2 reactions.[4] Protic solvents (e.g., ethanol, water) can promote SN1 and E1 reactions. Water encourages substitution, while ethanol encourages elimination.[3]
-
Temperature: Lower reaction temperatures generally favor substitution over elimination.[2][3]
-
Base: If a base is required, use a non-nucleophilic, sterically hindered base to deprotonate your nucleophile, but one that is not so strong as to promote elimination from the substrate.
Q3: My reaction is giving me a mixture of products. How can I improve selectivity?
A3: A mixture of products often indicates competition between SN1, SN2, E1, and E2 pathways. To improve selectivity for the desired SN2 product:
-
Maximize SN2 Conditions: Use a high concentration of a strong, non-bulky nucleophile in a polar aprotic solvent at the lowest practical temperature.
-
Minimize SN1/E1 Conditions: Avoid weak nucleophiles and polar protic solvents, which can lead to carbocation formation and subsequent mixtures of substitution and elimination products.
-
Minimize E2 Conditions: Avoid strong, sterically hindered bases and high temperatures.
Q4: Can the nitrogen atom in this compound interfere with the reaction?
A4: Yes. The lone pair on the nitrogen atom makes it a nucleophile. It can react with the electrophilic carbon of another molecule of this compound or with other electrophiles in the reaction mixture, leading to the formation of a quaternary ammonium salt. This is a self-quenching or polymerization-type side reaction. Careful control of stoichiometry and reaction conditions is necessary to minimize this.
Reaction Pathways Overview
The outcome of your reaction is highly dependent on the chosen mechanism. Below are diagrams illustrating the four potential pathways for this compound.
SN2 and E2 Mechanisms (Bimolecular)
These reactions occur in a single, concerted step and are favored by strong nucleophiles/bases.
Caption: Concerted SN2 and E2 reaction pathways.
SN1 and E1 Mechanisms (Unimolecular)
These reactions involve a carbocation intermediate and are favored by weak nucleophiles/bases and polar protic solvents.
Caption: Stepwise SN1 and E1 reaction pathways via a carbocation.
This document is for informational purposes only and does not constitute a warranty of any kind, express or implied. It is the user's responsibility to determine the suitability of any information for a particular purpose and to consult original literature for detailed experimental procedures.
References
- 1. CK12-Foundation [flexbooks.ck12.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Rearrangement Reactions with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Bromo-1-methylpyrrolidine
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 3-Bromo-1-methylpyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in using this compound in cross-coupling reactions?
A1: The primary challenges associated with the cross-coupling of this compound, an sp³-hybridized alkyl halide, are:
-
Slow Oxidative Addition: The C(sp³)-Br bond is generally less reactive towards palladium(0) catalysts compared to C(sp²)-Br bonds in aryl or vinyl halides. This can lead to sluggish or incomplete reactions.
-
β-Hydride Elimination: Once the oxidative addition has occurred to form an alkylpalladium intermediate, there is a risk of β-hydride elimination, where a hydrogen atom on the adjacent carbon is eliminated, leading to the formation of an undesired alkene byproduct and decomposition of the catalyst.[1]
-
Catalyst Inhibition: The nitrogen atom in the pyrrolidine ring can coordinate to the metal center of the catalyst, potentially leading to catalyst deactivation or inhibition.[2]
Q2: Which types of cross-coupling reactions are most suitable for this compound?
A2: While challenging, several cross-coupling reactions can be successfully employed with the appropriate choice of catalyst system. The most promising include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or their derivatives.[3]
-
Negishi Coupling: For C-C bond formation with organozinc reagents, which are often more reactive than organoborons.[4]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes, though this is particularly challenging for unactivated alkyl halides.
-
Photoredox/Nickel Dual Catalysis: This emerging area has shown great promise for the coupling of sp³-hybridized electrophiles under mild conditions.
Q3: What are the key considerations for selecting a catalyst system?
A3: The choice of catalyst system is critical for a successful cross-coupling reaction with this compound. Key factors include:
-
Metal Center: While palladium is the most common choice, nickel catalysts are often more effective for coupling with alkyl halides due to their different reactivity profiles.
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often essential. These ligands promote oxidative addition and accelerate reductive elimination, thereby minimizing β-hydride elimination.[5]
-
Base: The choice of base is crucial and depends on the specific reaction. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu). The base's strength and solubility can significantly impact the reaction outcome.
-
Solvent: The solvent must be able to dissolve the reactants and the catalyst system. Common choices include ethereal solvents (e.g., dioxane, THF) and aromatic hydrocarbons (e.g., toluene).
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Product
| Possible Cause | Recommended Action | Rationale |
| Inactive Catalyst | Use a fresh batch of palladium/nickel precursor and ligand. Consider using a more air- and moisture-stable pre-catalyst. Ensure rigorous degassing of solvents and the reaction vessel to remove oxygen. | The active M(0) species is sensitive to oxygen and can be deactivated through oxidation. Pre-catalysts often provide a more reliable source of the active catalyst. |
| Inefficient Oxidative Addition | Increase the reaction temperature. Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., Buchwald-type biaryl phosphines or a suitable NHC ligand). Consider switching from a palladium to a nickel catalyst. | Oxidative addition is often the rate-determining step for sp³-hybridized halides. Electron-rich ligands and nickel catalysts can accelerate this process.[6] |
| Poor Nucleophile Quality | For Suzuki coupling, use fresh, dry boronic acid or consider using the more stable trifluoroborate salts. For Negishi coupling, ensure the organozinc reagent is freshly prepared and properly titrated. | The quality and reactivity of the nucleophilic coupling partner directly impact the transmetalation step. |
| Inappropriate Base or Solvent | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the base is finely powdered. Use a solvent system that solubilizes all components. | The base is crucial for activating the nucleophile for transmetalation. The solvent affects solubility and catalyst activity. |
Issue 2: Formation of Significant Byproducts (e.g., from β-hydride elimination)
| Possible Cause | Recommended Action | Rationale |
| Reaction Temperature is Too High | Reduce the reaction temperature in 10 °C increments to find the optimal balance between reaction rate and selectivity. | High temperatures can provide enough energy to overcome the activation barrier for β-hydride elimination.[5] |
| Ligand is Not Sufficiently Bulky | Switch to a bulkier ligand like XPhos, RuPhos, or a suitable N-heterocyclic carbene (NHC). | A less sterically demanding ligand may not sufficiently accelerate reductive elimination over β-hydride elimination. Bulky ligands favor reductive elimination.[7] |
| Protodehalogenation of Starting Material | Ensure anhydrous conditions and a thoroughly inert atmosphere. Use a non-protic solvent if possible. | Traces of water can lead to the replacement of the bromine atom with hydrogen. |
Catalyst System Comparison for C(sp³)-C(sp²) Cross-Coupling
The following tables summarize representative catalyst systems and conditions for various cross-coupling reactions involving sp³-hybridized alkyl bromides, which can be adapted for this compound.
Table 1: Suzuki-Miyaura Coupling of Alkyl Bromides with Arylboronic Acids
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 75-95 | [3] |
| Pd₂(dba)₃ | n-BuPAd₂ | K₃PO₄ | t-AmylOH | 110 | 18 | 80-98 | [3] |
| NiCl₂(glyme) | bathocuproine | K₃PO₄ | Dioxane | 80 | 24 | 65-85 |
Table 2: Negishi Coupling of Alkyl Bromides with Arylzinc Reagents
| Catalyst Precursor | Ligand | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ | XPhos | - | THF | 65 | 12 | 85-95 | [4] |
| NiCl₂(glyme) | (i-Pr)-Pybox | - | DMI/THF | rt | 24 | 70-90 | [8][9] |
| Pd(OAc)₂ | SPhos | - | THF | 65 | 12 | 82 | [10] |
Table 3: Buchwald-Hartwig Amination of Alkyl Bromides
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| [Pd(allyl)Cl]₂ | Cy₂(t-Bu)P | NaOtBu | Toluene | 100 | 18 | 70-90 | [11] |
| Pd(OAc)₂ | BrettPhos | LiHMDS | Toluene | 110 | 16 | 60-85 | [12] |
| NiBr₂(diglyme) | dtbbpy | NaOtBu | Dioxane | 100 | 24 | 55-80 | [13] |
Table 4: Sonogashira Coupling of Alkyl Bromides with Terminal Alkynes
| Catalyst Precursor | Ligand | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | CuI | Cs₂CO₃ | Dioxane | 80 | 24 | 40-60 | [14] |
| [PdCl₂(CH₃CN)₂] | sXPhos | - | Cs₂CO₃ | MeCN/H₂O | 65 | 2 | 50-70 | [14] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is a representative starting point and may require optimization for specific substrates.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 equiv, finely ground)
-
Toluene (anhydrous, degassed)
-
Water (degassed)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂, SPhos, and K₃PO₄ under an inert atmosphere (e.g., Argon).
-
Add the arylboronic acid to the tube.
-
Evacuate and backfill the tube with inert gas three times.
-
Add degassed toluene and degassed water (typically a 10:1 to 5:1 ratio of toluene to water).
-
Add this compound via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: General Procedure for Nickel-Catalyzed Negishi Coupling of this compound with an Arylzinc Reagent
This protocol is adapted from procedures for the Negishi coupling of secondary alkyl bromides.[8][9]
-
Materials:
-
This compound (1.0 equiv)
-
Arylzinc reagent (1.3 equiv, freshly prepared or titrated solution)
-
NiCl₂(glyme) (5 mol%)
-
(i-Pr)-Pybox (6 mol%)
-
Anhydrous THF (degassed)
-
-
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add NiCl₂(glyme) and (i-Pr)-Pybox.
-
Add anhydrous THF and stir for 10 minutes at room temperature to form the catalyst complex.
-
Add this compound to the catalyst solution.
-
Slowly add the arylzinc reagent solution via syringe at room temperature.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: A logical workflow for selecting a catalyst system for the cross-coupling of this compound.
Caption: A troubleshooting guide for common issues in the cross-coupling of this compound.
References
- 1. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Negishi Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines [organic-chemistry.org]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Reactions with 3-Bromo-1-methylpyrrolidine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 3-Bromo-1-methylpyrrolidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when scaling up reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider when handling this compound on a larger scale?
A1: this compound is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[1] When handling larger quantities, it is crucial to implement stringent safety protocols:
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles with side shields, a face shield, and a flame-retardant lab coat.
-
Ventilation: Work in a well-ventilated area, preferably a walk-in fume hood designed for handling flammable and corrosive materials.
-
Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, ensure all metal containers and equipment are properly grounded and bonded.
-
Inert Atmosphere: Due to its sensitivity to moisture and air, it is recommended to handle and store this compound under an inert atmosphere, such as nitrogen or argon.[2]
-
Spill Management: Have appropriate spill control materials readily available. For large spills, evacuate the area and consult emergency procedures.
Q2: What are the common impurities in this compound and how can they affect my scaled-up reaction?
A2: While commercial grades of this compound are typically of high purity (e.g., 97%), residual starting materials or byproducts from its synthesis can be present.[1] Potential impurities could include 1-methyl-3-pyrrolidinol (the precursor) or byproducts from the bromination process.[3] These impurities can lead to:
-
Reduced Yield: Non-reactive impurities lower the effective concentration of your reagent.
-
Side Reactions: The hydroxyl group in 1-methyl-3-pyrrolidinol could compete with your nucleophile, leading to unwanted byproducts.
-
Catalyst Poisoning: If using a catalyst, impurities may inhibit its activity.
-
Purification Challenges: Impurities with similar physical properties to your product can complicate downstream purification.
For large-scale campaigns, it is advisable to perform a purity assay on the starting material and consider a pre-purification step if significant impurities are detected.
Q3: My N-alkylation reaction with this compound is not going to completion at a larger scale. What are the potential causes and solutions?
A3: Incomplete conversion during scale-up can be attributed to several factors:
-
Poor Mixing: In larger reactors, inefficient mixing can lead to localized concentration gradients and reduced reaction rates.
-
Temperature Control: Inadequate heat transfer in large vessels can result in lower-than-optimal reaction temperatures.
-
Stoichiometry: Inaccurate measurement of reagents on a larger scale can lead to a non-optimal ratio of reactants.
Troubleshooting Steps:
-
Agitation: Ensure the reactor's agitation speed is sufficient to maintain a homogeneous mixture.
-
Temperature Monitoring: Use calibrated temperature probes and ensure even heating of the reaction vessel.
-
Reagent Addition: For exothermic reactions, consider a controlled, slow addition of this compound to manage the reaction temperature and rate.
Troubleshooting Guide: Common Issues in Scaling Up N-Alkylation Reactions
This guide addresses specific problems you may encounter during the scale-up of N-alkylation reactions using this compound.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low Yield | Incomplete reaction, side reactions, or product degradation. | - Optimize Reaction Conditions: Re-evaluate temperature, concentration, and reaction time at the larger scale. - Inert Atmosphere: Ensure the reaction is conducted under a dry, inert atmosphere to prevent side reactions with moisture or oxygen.[2] - Base Selection: The choice of base is critical. For less reactive amines, a stronger base may be required. Common bases include potassium carbonate, triethylamine, or diisopropylethylamine. |
| Formation of Over-Alkylated Product (Quaternary Ammonium Salt) | The N-alkylated product is more nucleophilic than the starting amine and reacts further with this compound.[4] | - Control Stoichiometry: Use a slight excess of the amine nucleophile relative to this compound. - Slow Addition: Add this compound slowly to the reaction mixture to maintain a low concentration of the alkylating agent. - Lower Temperature: Running the reaction at a lower temperature can sometimes favor mono-alkylation. |
| Difficult Product Purification | Presence of unreacted starting materials, byproducts with similar polarity to the product, or emulsions during workup. | - Reaction Completion: Drive the reaction to completion to minimize unreacted starting materials. - Crystallization: If the product is a solid, crystallization is often the most effective large-scale purification method. - Extraction Optimization: During aqueous workup, adjust the pH and consider different organic solvents to improve separation and avoid emulsions. - Distillation: For liquid products with sufficient thermal stability, distillation under reduced pressure can be a viable purification strategy. |
| Thermal Runaway/Exotherm Control Issues | N-alkylation reactions are often exothermic. The surface-area-to-volume ratio decreases on scale-up, making heat dissipation more challenging. | - Calorimetry Studies: Perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to understand the heat of reaction and the rate of heat evolution before scaling up. - Controlled Addition: Add the limiting reagent (often the alkylating agent) at a rate that allows the cooling system to maintain the desired temperature. - Solvent Choice: Select a solvent with a boiling point that can act as a heat sink in case of a cooling failure (reflux cooling). |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀BrN | [1] |
| Molecular Weight | 164.04 g/mol | [1] |
| Appearance | Liquid | [1] |
| Boiling Point | 153-159 °C | [1] |
| Density | 1.361 g/mL at 25 °C | [1] |
| Flash Point | 54.4 °C | [1] |
| Storage Temperature | 2-8 °C | [1] |
Experimental Protocols
Protocol 1: General Procedure for Gram-Scale N-Alkylation of a Primary Amine
This protocol provides a general starting point for the N-alkylation of a primary amine with this compound. Optimization will be necessary for specific substrates.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Acetonitrile (ACN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary amine, potassium carbonate, and anhydrous acetonitrile.
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add this compound to the suspension.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by an appropriate method, such as column chromatography, crystallization, or distillation.
Mandatory Visualizations
References
Technical Support Center: Work-up Procedures for 3-Bromo-1-methylpyrrolidine Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the work-up of reactions involving 3-Bromo-1-methylpyrrolidine. The following information is designed to assist in the purification and isolation of desired products from nucleophilic substitution and coupling reactions.
Section 1: Troubleshooting Guides
This section addresses specific problems that may arise during the work-up of reactions with this compound and provides actionable solutions.
N-Alkylation Reactions
Problem: Low yield of the desired mono-alkylated product with significant amounts of starting amine and/or over-alkylated quaternary ammonium salt.
| Potential Cause | Troubleshooting Recommendation | Expected Outcome |
| Incomplete Reaction | - Extend the reaction time or moderately increase the temperature. Monitor the reaction progress by TLC or LC-MS. | Increased conversion of the starting amine. |
| Over-alkylation | - Use a large excess of the starting amine relative to this compound. - Add this compound slowly to the reaction mixture to maintain a low concentration.[1] | Favors the formation of the mono-alkylated product over the di- or poly-alkylated species. |
| Product is Water Soluble | - During aqueous work-up, saturate the aqueous layer with NaCl (brine) to decrease the polarity and "salt out" the product into the organic layer. - Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or a mixture of chloroform and isopropanol). | Improved recovery of the desired amine product from the aqueous phase. |
| Emulsion Formation during Extraction | - Add a small amount of brine or a few drops of a saturated aqueous solution of Na₂SO₄. - Allow the separatory funnel to stand for a longer period to allow for phase separation. - Filter the entire mixture through a pad of Celite. | Breaks the emulsion and allows for clear separation of the organic and aqueous layers. |
Experimental Protocol: General N-Alkylation of a Secondary Amine (e.g., Piperidine)
-
To a solution of piperidine (1.2 equivalents) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add this compound (1.0 equivalent) dropwise to the mixture.
-
Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Williamson Ether Synthesis
Problem: Low yield of the desired ether product, with significant formation of an alkene byproduct or recovery of the starting phenol.
| Potential Cause | Troubleshooting Recommendation | Expected Outcome |
| Incomplete Deprotonation of Phenol | - Use a stronger base such as sodium hydride (NaH) to ensure complete formation of the phenoxide.[2] | Increased concentration of the active nucleophile, leading to a higher reaction rate and yield. |
| E2 Elimination as a Side Reaction | - Use a less sterically hindered base. - Lower the reaction temperature. The Williamson ether synthesis is often successful at temperatures between 50-100 °C.[2] | Minimized formation of the corresponding pyrrolidine-derived alkene byproduct. |
| C-Alkylation of Phenoxide | - Change the solvent from a protic solvent (e.g., ethanol) to a polar aprotic solvent (e.g., DMF, acetonitrile).[2] | Increased selectivity for O-alkylation over C-alkylation. |
| Hydrolysis of this compound | - Ensure all reagents and solvents are anhydrous. | Prevents the formation of 1-methylpyrrolidin-3-ol as a byproduct. |
Experimental Protocol: Williamson Ether Synthesis with a Phenol
-
In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous DMF.
-
Add a solution of the phenol (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
After completion, cool the reaction to 0 °C and cautiously quench with water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[2]
Suzuki Coupling Reactions
Problem: Low yield of the desired biaryl product, significant homocoupling of the boronic acid, or difficulty in removing the palladium catalyst.
| Potential Cause | Troubleshooting Recommendation | Expected Outcome |
| Low Catalyst Activity | - Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation. - Use a degassed solvent. | Improved catalyst lifetime and activity, leading to higher conversion. |
| Homocoupling of Boronic Acid | - Add a mild reducing agent like potassium formate to minimize the concentration of Pd(II) species that can promote homocoupling.[3] - Sparge the reaction mixture with nitrogen before adding the catalyst.[3] | Suppression of the undesired homocoupling side reaction. |
| Difficulty Removing Palladium | - After the reaction, filter the mixture through a pad of Celite.[4] - Treat the reaction mixture with a palladium scavenger, such as an isocyanide reagent, followed by filtration.[5] - Perform an aqueous wash with a solution containing a chelating agent like thiourea or sodium bisulfite.[6] | Significant reduction of residual palladium in the final product. |
| Poor Solubility of Reagents | - Use a solvent mixture, such as toluene/dioxane and water, to ensure all components are sufficiently soluble.[7] | A homogeneous reaction mixture, leading to improved reaction rates and yields. |
Experimental Protocol: Suzuki Coupling with an Arylboronic Acid
-
To a flask, add the arylboronic acid (1.2 equivalents), this compound (1.0 equivalent), a palladium catalyst such as PdCl₂(dppf) (0.05 equivalents), and a base like sodium carbonate (2.0 equivalents).
-
Add a degassed solvent system, for example, a 4:1 mixture of toluene and water.
-
Degas the reaction mixture again by bubbling argon or nitrogen through it for 10-15 minutes.
-
Heat the reaction to 85-100 °C under an inert atmosphere and monitor by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.[4]
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Section 2: Frequently Asked Questions (FAQs)
Q1: My product, a tertiary amine derived from this compound, is difficult to purify by column chromatography due to streaking. What can I do?
A1: Tertiary amines can interact strongly with the acidic silica gel, causing streaking. To mitigate this, you can:
-
Neutralize the silica gel: Pre-treat your column by flushing it with a solvent system containing a small amount of a volatile base, such as 1-2% triethylamine or ammonia in the eluent.
-
Use a different stationary phase: Consider using neutral or basic alumina for your column chromatography.
Q2: In my Williamson ether synthesis, I am recovering a significant amount of 1-methylpyrrolidin-3-ol. What is the likely cause?
A2: The presence of water in your reaction mixture can lead to the hydrolysis of this compound, an Sₙ1-type reaction, to form the corresponding alcohol. Ensure that your solvent and reagents are anhydrous, and the reaction is carried out under an inert atmosphere to prevent the ingress of moisture.
Q3: After my Suzuki coupling reaction, I have a persistent black solid in my organic layer. What is it and how can I remove it?
A3: The black solid is likely palladium black, which forms from the decomposition of the palladium catalyst. It can often be removed by filtering the reaction mixture through a pad of Celite while it is still warm.[4] If this is not sufficient, treatment with a palladium scavenger may be necessary.
Q4: Can I use this compound in Grignard reactions?
A4: It is generally not advisable to use this compound to form a Grignard reagent. The acidic proton on the carbon alpha to the nitrogen could potentially be abstracted by the highly basic Grignard reagent once formed, leading to side reactions. Furthermore, the nitrogen atom itself can coordinate to the magnesium, potentially inhibiting the reaction.
Q5: What are the typical yields I can expect for these reactions?
A5: Yields are highly dependent on the specific substrates and reaction conditions. However, for well-optimized reactions:
-
N-Alkylation: Yields can range from moderate to high (50-90%).
-
Williamson Ether Synthesis: Yields are typically in the range of 40-80%, depending on the extent of competing elimination.
-
Suzuki Coupling: Good to excellent yields (70-95%) are often achievable with proper catalyst selection and reaction conditions.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparative ¹H and ¹³C NMR Spectral Analysis of 3-Bromo-1-methylpyrrolidine and Related Compounds
A detailed guide for researchers, scientists, and drug development professionals on the NMR characterization of 3-Bromo-1-methylpyrrolidine, with a comparative analysis against 1-methylpyrrolidine and 3-methylpyrrolidine.
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. To offer a clear understanding of the influence of the bromine substituent on the chemical environment of the pyrrolidine ring, a direct comparison is made with the NMR data of two closely related, simpler analogues: 1-methylpyrrolidine and 3-methylpyrrolidine. The data presented herein is crucial for the unambiguous identification and characterization of these important synthetic intermediates in pharmaceutical and chemical research.
¹H and ¹³C NMR Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound, 1-methylpyrrolidine, and 3-methylpyrrolidine. All spectra are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 1: ¹H NMR Data Comparison
| Compound | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | N-CH₃ | Data not available | Data not available | Data not available |
| H-2 | Data not available | Data not available | Data not available | |
| H-3 | Data not available | Data not available | Data not available | |
| H-4 | Data not available | Data not available | Data not available | |
| H-5 | Data not available | Data not available | Data not available | |
| 1-Methylpyrrolidine | N-CH₃ | 2.17 | s | - |
| H-2, H-5 | 2.38 | t | 6.5 | |
| H-3, H-4 | 1.65 | quint | 6.5 | |
| 3-Methylpyrrolidine | N-CH₃ | Data not available | Data not available | Data not available |
| H-2 | Data not available | Data not available | Data not available | |
| H-3 | Data not available | Data not available | Data not available | |
| H-4 | Data not available | Data not available | Data not available | |
| H-5 | Data not available | Data not available | Data not available | |
| C-CH₃ | Data not available | Data not available | Data not available |
Table 2: ¹³C NMR Data Comparison
| Compound | Position | Chemical Shift (δ, ppm) |
| This compound | N-CH₃ | Data not available |
| C-2 | Data not available | |
| C-3 | Data not available | |
| C-4 | Data not available | |
| C-5 | Data not available | |
| 1-Methylpyrrolidine | N-CH₃ | 40.1 |
| C-2, C-5 | 54.5 | |
| C-3, C-4 | 22.8 | |
| 3-Methylpyrrolidine | N-CH₃ | Data not available |
| C-2 | Data not available | |
| C-3 | Data not available | |
| C-4 | Data not available | |
| C-5 | Data not available | |
| C-CH₃ | Data not available |
Interpretation of NMR Data
The presence of the electron-withdrawing bromine atom at the C-3 position in this compound is expected to significantly influence the chemical shifts of the neighboring protons and carbons. Specifically, the proton at C-3 (H-3) and the protons on the adjacent carbons (H-2 and H-4) would experience deshielding, resulting in a downfield shift (higher ppm values) compared to the corresponding protons in 1-methylpyrrolidine and 3-methylpyrrolidine. Similarly, the C-3 carbon signal in the ¹³C NMR spectrum is expected to be shifted downfield. The N-methyl group and the protons and carbons at the C-5 position are expected to be less affected, though some minor shifts may be observed.
Experimental Protocols
General Procedure for ¹H and ¹³C NMR Spectroscopy
Sample Preparation:
-
Approximately 5-20 mg of the analyte (this compound, 1-methylpyrrolidine, or 3-methylpyrrolidine) was accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry vial.
-
A small amount of tetramethylsilane (TMS) was added as an internal standard (0 ppm).
-
The solution was then transferred to a standard 5 mm NMR tube.
Data Acquisition:
-
¹H and ¹³C NMR spectra were recorded on a high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).
-
For ¹H NMR, the spectral width was typically set to 16 ppm, with a relaxation delay of 1-2 seconds and an acquisition time of 2-4 seconds. A sufficient number of scans (typically 16 or 32) were acquired to ensure a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled sequence was used. The spectral width was set to approximately 240 ppm, with a relaxation delay of 2-5 seconds and an acquisition time of 1-2 seconds. A larger number of scans (typically 1024 or more) were required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
All spectra were processed using appropriate software (e.g., MestReNova, TopSpin). Fourier transformation, phase correction, and baseline correction were applied to obtain the final spectra. Chemical shifts were referenced to the TMS signal at 0.00 ppm.
Structure-Spectrum Correlation
The following diagram illustrates the logical relationship between the structure of this compound and its expected NMR signals. The electron-withdrawing effect of the bromine atom is the key factor influencing the chemical shifts of the adjacent nuclei.
Caption: Structure-NMR correlation for this compound.
Comparative Guide to the FTIR Analysis of Compounds Synthesized from 3-Bromo-1-methylpyrrolidine and a Greener Alternative
This guide provides a comparative analysis of compounds synthesized from 3-Bromo-1-methylpyrrolidine and an alternative, greener synthetic route. The focus is on the characterization of these compounds using Fourier-Transform Infrared (FTIR) spectroscopy, a powerful technique for identifying functional groups. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data.
Introduction
This compound is a valuable starting material in organic synthesis, providing a scaffold for the introduction of various functionalities at the 3-position of the N-methylpyrrolidine ring. This versatility is crucial in the development of novel bioactive compounds and pharmaceuticals. However, the synthesis and use of halogenated starting materials can raise environmental and safety concerns. This guide, therefore, presents a comparison with a greener alternative synthesis of a fundamental pyrrolidine derivative.
The comparison will focus on the FTIR spectral data of the synthesized compounds, highlighting the characteristic vibrational frequencies that confirm the success of the respective synthetic transformations. Detailed experimental protocols for both a representative synthesis from this compound and an alternative green synthesis are provided.
Data Presentation
The following table summarizes the key FTIR spectral data for a representative compound synthesized from a 3-substituted pyrrolidine precursor and a compound synthesized via a greener alternative route.
| Compound | Synthetic Route | Starting Material(s) | Characteristic FTIR Peaks (cm⁻¹) | Functional Group Assignment |
| 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine Derivative | Nucleophilic Substitution & Cyclization | 3-Aryl-pyrrolidine (derived from 3-halopyrrolidine) | ~3120, 1725, 1537, 1281, 1247, 753[1] | C-H (aromatic), C=O (ester), C=N (triazine ring), C-O, C-N, Ar-H (bending) |
| N-Methylpyrrolidine | Green Synthesis (Aqueous Medium) | Methylamine, 1,4-dibromobutane | 2964 - 2769[2] | C-H (CH₂, CH₃) stretching |
Experimental Protocols
Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine Derivatives (Representative Route from a 3-Substituted Pyrrolidine)
This synthesis involves the initial formation of a 3-aryl-pyrrolidine, which can be achieved through various methods, including the reaction of this compound with an appropriate aryl nucleophile. The resulting 3-aryl-pyrrolidine then serves as a key intermediate. A general procedure for the subsequent steps to form the triazine ring system is outlined below, based on established synthetic methodologies.[1]
Materials:
-
3-Aryl-pyrrolidine
-
Appropriate ketone precursor
-
Selenium dioxide
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane
-
Dioxane
-
Silica gel for column chromatography
Procedure:
-
Oxidation of the Ketone: A solution of selenium dioxide in aqueous dioxane is prepared by heating. The ketone precursor is then added, and the mixture is refluxed for several hours. After cooling and filtration, the solvent is evaporated.
-
Formation of Methyl Sulfide: The crude product from the previous step is further reacted to introduce a methylthio group, forming a triazinyl methyl sulfide.
-
Oxidation to Methyl Sulfone: The triazinyl methyl sulfide is dissolved in dichloromethane and cooled. m-CPBA is added portion-wise, and the reaction is stirred at room temperature. The solvent is then evaporated.
-
Nucleophilic Substitution with 3-Aryl-pyrrolidine: The resulting methyl sulfone is reacted with the 3-aryl-pyrrolidine to yield the final 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine product.
-
Purification: The final compound is purified by silica gel column chromatography.
Green Synthesis of N-Methylpyrrolidine
This protocol describes an environmentally friendly synthesis of N-methylpyrrolidine in an aqueous medium, avoiding the use of hazardous organic solvents.[2]
Materials:
-
Methylamine
-
1,4-dibromobutane
-
Potassium carbonate (K₂CO₃)
-
Water
Procedure:
-
Reaction Setup: Methylamine, 1,4-dibromobutane, and potassium carbonate are mixed in water in a suitable reaction vessel.
-
Reaction Conditions: The reaction mixture is heated at a moderate temperature (e.g., 90°C) for a specific duration.
-
Work-up and Isolation: The product, N-methylpyrrolidine, is isolated from the aqueous solution. The yield of this green synthesis process is reported to be around 50.3%.[2]
Standard FTIR Spectroscopy Protocol (KBr Pellet Method)
Objective: To obtain a high-quality infrared spectrum of the synthesized solid compounds for functional group identification.
Materials:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with a pellet-forming die
-
Potassium Bromide (KBr), spectroscopy grade (dried)
-
Spatula
Procedure:
-
Sample Preparation:
-
Approximately 1-2 mg of the solid sample is placed in a clean, dry agate mortar.
-
About 100-200 mg of dry, spectroscopy-grade KBr is added.
-
The mixture is gently mixed and then thoroughly ground for several minutes to obtain a fine, homogeneous powder. This minimizes light scattering.
-
The powdered mixture is transferred to a pellet-forming die.
-
Pressure (typically 8-10 tons) is applied using a hydraulic press for 1-2 minutes to form a thin, translucent pellet.
-
-
Background Spectrum Acquisition:
-
The sample compartment of the FTIR spectrometer is ensured to be empty.
-
A background scan is run to measure the spectrum of the ambient environment (CO₂, water vapor) and the instrument optics, which will be subtracted from the sample spectrum.
-
-
Sample Spectrum Acquisition:
-
The prepared KBr pellet is placed in the sample holder within the spectrometer's sample compartment.
-
The sample spectrum is acquired. Typical parameters include a scan range of 4000 cm⁻¹ to 400 cm⁻¹, a resolution of 4 cm⁻¹, and 16-32 co-added scans to improve the signal-to-noise ratio.
-
-
Data Processing: The spectrometer software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
Mandatory Visualization
References
Comparative Reactivity of 3-Bromopyrrolidine and N-Methyl-3-bromopyrrolidine: A Guide for Drug Development Professionals
Abstract
This guide provides a comparative analysis of the reactivity of 3-bromopyrrolidine and its N-methylated analogue, N-methyl-3-bromopyrrolidine. These scaffolds are of significant interest in medicinal chemistry for the synthesis of novel therapeutics. While direct kinetic data comparing these two specific compounds are not extensively published, this document extrapolates from established principles of organic chemistry, including electronic effects, steric hindrance, and neighboring group participation, to predict their relative reactivity in nucleophilic substitution reactions. This guide presents a theoretical framework, a proposed experimental protocol for validation, and visual diagrams to aid researchers in their synthetic strategy.
Introduction to Pyrrolidine Scaffolds
The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs.[1] Its saturated, five-membered heterocyclic structure provides a three-dimensional framework that can be functionalized to interact with biological targets. 3-substituted pyrrolidines, in particular, are key components in molecules targeting a range of biological pathways.[2][3] The reactivity of precursors like 3-bromopyrrolidine is therefore of critical importance. This guide focuses on comparing the reactivity of 3-bromopyrrolidine with N-methyl-3-bromopyrrolidine, a common analogue, in the context of nucleophilic substitution, a cornerstone reaction for further elaboration of these scaffolds.
Theoretical Reactivity Framework
The substitution of the bromine atom in 3-bromopyrrolidine is a classic example of a nucleophilic substitution reaction at a secondary carbon. The reaction can potentially proceed through a bimolecular (SN2) or unimolecular (SN1) mechanism, and the operative pathway is highly dependent on the nucleophile, solvent, and substrate structure.[4][5][6]
The Role of Neighboring Group Participation (NGP)
A dominant factor in the reactivity of 3-bromopyrrolidine is the presence of the nitrogen atom at the 1-position. The nitrogen's lone pair of electrons can act as an internal nucleophile, displacing the bromide leaving group in an intramolecular SN2 reaction. This phenomenon, known as Neighboring Group Participation (NGP), leads to the formation of a strained, bicyclic aziridinium ion intermediate.[3] The subsequent attack by an external nucleophile opens this ring, typically proceeding with retention of stereochemistry. NGP often results in a significant rate enhancement compared to analogous systems lacking the participating heteroatom.[3]
Electronic Effects: Unsubstituted vs. N-Methylated
-
3-Bromopyrrolidine (Unsubstituted): The secondary amine nitrogen is a potent neighboring group. Its lone pair is readily available to displace the bromide.
-
N-Methyl-3-bromopyrrolidine (N-Methylated): The addition of a methyl group to the nitrogen has a key electronic effect. The methyl group is weakly electron-donating through an inductive effect (+I). This increases the electron density on the nitrogen atom, making it a more powerful internal nucleophile.[7] Consequently, the NGP is expected to be more pronounced in the N-methylated compound, leading to a faster formation of the aziridinium intermediate.
Steric Effects
-
SN2 Pathway: In a direct, external SN2 reaction, the rate is sensitive to steric hindrance around the electrophilic carbon.[8] The N-methyl group introduces additional steric bulk to the pyrrolidine ring. While not directly attached to the reaction center, this could slightly hinder the "backside" approach of an external nucleophile compared to the unsubstituted analogue.
-
SN1/NGP Pathway: In a pathway dominated by NGP, the initial rate-determining step is intramolecular. The steric bulk of the N-methyl group is less likely to impede this internal cyclization and may have a minimal effect on the subsequent ring-opening of the relatively exposed aziridinium ion by an external nucleophile.
Comparative Reactivity Summary
Based on the theoretical framework, N-methyl-3-bromopyrrolidine is predicted to be more reactive than 3-bromopyrrolidine in nucleophilic substitution reactions, primarily due to enhanced Neighboring Group Participation.
| Feature | 3-Bromopyrrolidine | N-Methyl-3-bromopyrrolidine | Rationale |
| Dominant Mechanism | SN1-like via NGP | SN1-like via NGP | The nitrogen lone pair acts as a powerful internal nucleophile, favoring the formation of an aziridinium intermediate.[3] |
| Electronic Effect | Strong NGP from secondary amine | Enhanced NGP from tertiary amine | The electron-donating methyl group increases the nucleophilicity of the nitrogen atom.[7] |
| Steric Hindrance | Lower | Slightly Higher | The N-methyl group adds bulk to the overall structure, which could slightly impede an external SN2 pathway. |
| Predicted Reactivity | High | Higher | The enhanced electronic effect and more potent NGP are expected to outweigh the minor increase in steric hindrance. |
Proposed Experimental Protocol: Comparative Kinetic Analysis
To empirically validate the predicted reactivity, a comparative kinetic study can be performed.
Objective: To determine the relative rate of nucleophilic substitution of 3-bromopyrrolidine and N-methyl-3-bromopyrrolidine with a model nucleophile.
Materials:
-
3-Bromopyrrolidine hydrobromide
-
N-Methyl-3-bromopyrrolidine hydrochloride
-
Sodium azide (NaN3) as the nucleophile
-
Acetonitrile (ACN) as a polar aprotic solvent
-
Internal standard (e.g., dodecane)
-
Deionized water
-
Sodium bicarbonate
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detector
-
Magnetic stirrer and hotplate
-
Thermostatically controlled reaction vials
Procedure:
-
Preparation of Substrates: Prepare stock solutions of 3-bromopyrrolidine (free base, neutralized with NaHCO3) and N-methyl-3-bromopyrrolidine (free base, neutralized) of known concentration (e.g., 0.1 M) in acetonitrile.
-
Preparation of Nucleophile: Prepare a stock solution of sodium azide (e.g., 0.2 M) in a suitable solvent mixture (e.g., ACN/H2O).
-
Reaction Setup: In separate thermostatically controlled vials at a constant temperature (e.g., 50 °C), place equal volumes of the nucleophile solution.
-
Initiation of Reaction: At time t=0, add an equal volume of the 3-bromopyrrolidine stock solution to one vial and the N-methyl-3-bromopyrrolidine stock solution to another. Ensure rapid mixing.
-
Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a large volume of mobile phase containing an internal standard.
-
HPLC Analysis: Inject the quenched samples into the HPLC. Monitor the disappearance of the starting material peak and the appearance of the product peak (3-azidopyrrolidine or N-methyl-3-azidopyrrolidine).
-
Data Analysis: Plot the concentration of the starting material versus time for both reactions. Determine the initial reaction rate and calculate the rate constants (k) for each substrate. The ratio of the rate constants will provide a quantitative measure of their relative reactivity.
Visualizing the Reaction and Workflow
To better understand the underlying chemical processes and the experimental logic, the following diagrams are provided.
Caption: Reaction pathway via Neighboring Group Participation (NGP).
Caption: Experimental workflow for comparative reactivity analysis.
Conclusion
While lacking direct comparative experimental data in the literature, a theoretical analysis based on fundamental principles of physical organic chemistry strongly suggests that N-methyl-3-bromopyrrolidine exhibits greater reactivity in nucleophilic substitution reactions than its unsubstituted counterpart, 3-bromopyrrolidine. This is attributed to the electron-donating nature of the N-methyl group, which enhances the nucleophilicity of the pyrrolidine nitrogen, thereby accelerating the reaction rate through more effective neighboring group participation. This prediction provides a valuable working hypothesis for chemists engaged in the synthesis of pyrrolidine-based compounds, though empirical validation through kinetic studies is recommended to confirm the magnitude of this effect.
References
- 1. reddit.com [reddit.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide [vedantu.com]
- 6. byjus.com [byjus.com]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to Synthetic Alternatives for 3-Bromo-1-methylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly within medicinal chemistry, the pyrrolidine scaffold is a privileged structure found in numerous FDA-approved drugs.[1] 3-Bromo-1-methylpyrrolidine serves as a key building block for introducing the 1-methylpyrrolidin-3-yl moiety via nucleophilic substitution. However, its reactivity, availability, and stability may not be optimal for all synthetic applications. This guide provides an objective comparison of viable alternatives to this compound, focusing on alternative leaving groups and distinct synthetic strategies, supported by experimental data and detailed protocols.
Part 1: Comparison of Electrophilic Pyrrolidine Precursors
The most direct alternatives to this compound are analogs with different leaving groups at the 3-position. The choice of leaving group is critical as it directly influences the rate and efficiency of nucleophilic substitution reactions (SN2). A good leaving group is a weak base that is stable after detaching from the substrate.[2][3] The reactivity generally follows the order: triflates > tosylates/mesylates > iodides > bromides > chlorides.[4][5]
Below is a comparative analysis of common leaving groups on the 1-methylpyrrolidine scaffold.
Table 1: Comparison of 3-Substituted-1-methylpyrrolidine Electrophiles
| Reagent/Precursor | Leaving Group | Relative Reactivity (SN2) | pKa of Conjugate Acid (pKaH) | Key Considerations |
| 3-Chloro-1-methylpyrrolidine | Cl⁻ | Lower | ~ -7.0 | Less reactive, often requires harsher conditions or catalysis. Low cost. |
| This compound | Br⁻ | Baseline | ~ -9.0 | Commonly used, good balance of reactivity and stability.[6] |
| 3-Iodo-1-methylpyrrolidine | I⁻ | Higher | ~ -9.3 | More reactive than bromide, but potentially less stable and more expensive. Often prepared in situ. |
| 1-Methylpyrrolidin-3-yl methanesulfonate | OMs⁻ (Mesylate) | Higher | ~ -1.9 | More reactive than halides.[4] Good for less reactive nucleophiles. Prepared from 3-hydroxy-1-methylpyrrolidine. |
| 1-Methylpyrrolidin-3-yl 4-toluenesulfonate | OTs⁻ (Tosylate) | Higher | ~ -2.8 | Similar reactivity to mesylates.[4] Often crystalline and easier to handle than corresponding mesylates. |
| 1-Methylpyrrolidin-3-yl trifluoromethanesulfonate | OTf⁻ (Triflate) | Highest | ~ -14.0 | Extremely reactive, suitable for very unreactive nucleophiles.[4] Can be unstable and is expensive. |
Part 2: Alternative Synthetic Strategies
Beyond direct substitution, several alternative synthetic pathways can generate 3-substituted-1-methylpyrrolidines, often starting from more readily available or economical precursors. These methods offer different strategic advantages in terms of convergency and functional group tolerance.
Reductive amination is a powerful method for forming carbon-nitrogen bonds.[7] This two-step, one-pot process involves the reaction of 1-methylpyrrolidin-3-one with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ to the desired 3-amino-1-methylpyrrolidine.[8][9] This strategy is particularly effective for synthesizing 3-amino substituted pyrrolidines.
-
Key Advantages : High efficiency, broad substrate scope for amines, and use of a stable, commercially available ketone precursor.
-
Common Reducing Agents : Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are preferred as they are mild and selectively reduce the iminium ion in the presence of the ketone.[9][10]
The ring-opening of epoxides with nucleophiles is a robust method for forming 1,2-difunctionalized compounds.[11] Using a precursor like 1-methyl-3,4-epoxypyrrolidine, nucleophiles can attack one of the epoxide carbons to yield a 3-substituted-4-hydroxy-1-methylpyrrolidine or a 4-substituted-3-hydroxy-1-methylpyrrolidine. Under basic or neutral conditions with strong nucleophiles, the reaction proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon.[12][13][14]
-
Key Advantages : Provides access to 3,4-disubstituted pyrrolidines, highly stereospecific (inversion of configuration).
-
Regioselectivity : The position of the nucleophilic attack (C3 vs. C4) depends on the reaction conditions (acidic vs. basic) and the substitution pattern of the epoxide.[15]
Recent advances in catalysis have opened new pathways to 3-substituted pyrrolidines.
-
Palladium-Catalyzed Hydroarylation : This method allows for the direct synthesis of 3-aryl pyrrolidines from N-alkyl pyrrolines and aryl halides.[16][17] It offers a convergent approach to a class of compounds with significant biological activity.[17]
-
[3+2] Cycloaddition : The reaction of azomethine ylides with electron-deficient alkenes provides a powerful route to highly substituted pyrrolidines, offering excellent control over stereochemistry.[1]
Part 3: Experimental Protocols
This section provides representative experimental procedures for the alternative strategies discussed.
This protocol is adapted from procedures for reductive amination of ketones.[10]
-
Reaction Setup : To a solution of 1-methylpyrrolidin-3-one (1.0 g, 10.1 mmol) in 1,2-dichloroethane (DCE, 40 mL) is added aniline (0.94 g, 10.1 mmol). The mixture is stirred at room temperature for 30 minutes.
-
Addition of Reducing Agent : Sodium triacetoxyborohydride (NaBH(OAc)₃, 2.56 g, 12.1 mmol) is added portion-wise over 10 minutes.
-
Reaction : The reaction mixture is stirred at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup : The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
Purification : The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the title compound.
This protocol is a general procedure for the mesylation of secondary alcohols.
-
Reaction Setup : A solution of (R)- or (S)-1-methylpyrrolidin-3-ol (5.0 g, 49.4 mmol) and triethylamine (10.4 mL, 74.1 mmol) in anhydrous dichloromethane (100 mL) is cooled to 0 °C in an ice bath.
-
Addition of Reagent : Methanesulfonyl chloride (4.2 mL, 54.3 mmol) is added dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
Reaction : The mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for an additional 2 hours.
-
Workup : The reaction is quenched with water (50 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 30 mL).
-
Purification : The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated in vacuo to yield the crude mesylate, which can often be used in the subsequent nucleophilic substitution step without further purification.
Conclusion
While this compound is a functional and widely used reagent, several effective alternatives offer distinct advantages.
-
For enhanced reactivity in nucleophilic substitutions, sulfonate esters (mesylates, tosylates) are superior choices, especially with weaker nucleophiles.
-
For the synthesis of 3-amino-pyrrolidines, reductive amination of 1-methylpyrrolidin-3-one is an efficient and highly versatile strategy.
-
For accessing 3,4-disubstituted pyrrolidines, nucleophilic ring-opening of 1-methyl-3,4-epoxypyrrolidine provides a reliable stereospecific route.
-
Modern catalytic methods like palladium-catalyzed hydroarylation are increasingly valuable for constructing specific subclasses, such as 3-aryl pyrrolidines, in a convergent manner.
The optimal choice depends on the specific target molecule, the nature of the nucleophile, cost considerations, and the desired overall synthetic strategy. Researchers are encouraged to consider these alternatives to optimize reaction efficiency, yield, and access to a broader range of functionalized pyrrolidine derivatives.
References
- 1. enamine.net [enamine.net]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Ring opening of epoxides with C-nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Analysis of 3-Bromo-1-methylpyrrolidine: HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the chemical purity of intermediates like 3-Bromo-1-methylpyrrolidine is a critical step in the synthesis of active pharmaceutical ingredients. The presence of impurities can significantly affect the yield, safety, and efficacy of the final product. This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for the comprehensive purity assessment of this compound. Due to the limited availability of specific published methods for this compound, this guide proposes methodologies based on the analysis of structurally similar compounds and established analytical principles.
Comparison of Analytical Techniques for Purity Determination
The selection of an analytical method for purity assessment depends on various factors, including the nature of the analyte, potential impurities, and the desired level of sensitivity and specificity. While HPLC is a versatile and widely used technique, other methods like Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) offer complementary information for a complete purity profile.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | Quantitative purity, detection of non-volatile impurities. | Versatile, widely accessible, suitable for non-volatile and thermally labile compounds.[1] | Requires a chromophore for UV detection; may require reference standards for absolute quantification. |
| Chiral HPLC | Enantioselective interaction with a chiral stationary phase. | Enantiomeric purity, separation of stereoisomers. | Essential for controlling the stereochemistry of chiral drugs.[2] | Method development can be complex and empirical.[2] |
| GC-FID/MS | Partitioning into a gaseous mobile phase and separation based on boiling point and polarity. | Detection of volatile and semi-volatile impurities.[1] | High sensitivity for volatile compounds; MS provides structural information for impurity identification.[1] | Not suitable for non-volatile or thermally labile compounds. |
| qNMR | Resonance of atomic nuclei in a magnetic field. | Absolute purity determination without a specific reference standard, structural confirmation.[3] | Provides unambiguous structural information and can quantify impurities with distinct signals.[4] | Lower sensitivity compared to chromatographic methods; signal overlap can complicate analysis.[4] |
Proposed HPLC Methods for Purity Analysis
Given the structure of this compound, both reversed-phase and chiral HPLC methods are proposed for a thorough purity analysis.
Method 1: Reversed-Phase HPLC for Achiral Purity
This method is designed for the quantitative determination of this compound and the detection of non-volatile, achiral impurities.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Gradient Program: Start with 95% A, hold for 2 minutes. Ramp to 5% A over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm (as the compound lacks a strong chromophore, low UV is necessary).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Method 2: Chiral HPLC for Enantiomeric Purity
Since this compound is a chiral molecule, assessing its enantiomeric purity is crucial, especially in pharmaceutical applications. The development of a chiral separation method often requires screening different chiral stationary phases (CSPs).[5][6]
Proposed Starting Conditions for Method Development:
-
Instrumentation: HPLC system with a UV-Vis or Mass Spectrometry (MS) detector.
-
Chiral Stationary Phases (CSPs) to Screen:
-
Polysaccharide-based CSPs (e.g., Amylose or Cellulose derivatives like Chiralpak AD, Chiralcel OD-H).[6]
-
Macrocyclic glycopeptide-based CSPs.
-
-
Proposed Mobile Phases:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 215 nm or MS.[5]
-
Sample Preparation: Dissolve the racemic standard in the mobile phase at a concentration of approximately 1 mg/mL.[5]
Visualization of Analytical Workflows
General Workflow for HPLC Purity Analysis
Caption: A generalized workflow for conducting HPLC purity analysis.
Decision Tree for Method Selection
Caption: A decision tree for selecting the optimal analytical method.
Conclusion
For routine quality control and the detection of non-volatile impurities in this compound, the proposed reversed-phase HPLC method offers a robust and accessible solution. To ensure stereochemical control, a systematic screening of chiral stationary phases is recommended to develop a suitable chiral HPLC method. For a comprehensive purity profile, especially when volatile impurities or the absolute quantification without a reference standard is required, GC-MS and qNMR, respectively, are indispensable complementary techniques. A multi-faceted analytical approach will provide the most reliable assessment of the purity of this compound for its application in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Structure-Activity Relationship of 3-Bromo-1-methylpyrrolidine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-Bromo-1-methylpyrrolidine analogs, focusing on their interactions with neuronal nicotinic acetylcholine receptors (nAChRs). The information presented is synthesized from studies on structurally related pyrrolidine derivatives to infer potential SAR trends for the this compound scaffold, a key pharmacophore in nicotinic ligand design.
Introduction
The 1-methylpyrrolidine moiety is a fundamental component of nicotine and serves as a template for designing ligands targeting nAChRs.[1] These receptors, particularly the α4β2 and α7 subtypes, are implicated in a variety of neurological and psychiatric conditions, making them attractive targets for drug discovery.[1][2][3] Understanding the SAR of analogs of this compound is crucial for the rational design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. This guide summarizes key findings on how structural modifications to the pyrrolidine ring and associated pharmacophores influence biological activity.
Core Structure
The core scaffold under consideration is this compound. The bromine atom at the 3-position offers a site for further chemical modification, allowing for the exploration of a diverse chemical space to optimize biological activity. The N-methyl group and the pyrrolidine ring itself are also critical determinants of ligand-receptor interactions.
Data Presentation: Comparative SAR of Pyrrolidine Analogs
The following tables summarize the quantitative data on how substitutions on the pyrrolidine ring and related scaffolds affect binding affinity (Ki or IC50) and functional activity (EC50 and Emax) at α4β2 and α7 nAChRs. The data is collated from studies on various N-methylpyrrolidine derivatives to provide insights into potential SAR trends for this compound analogs.
Table 1: Influence of Pyrrolidine Ring Substitutions on α4β2 nAChR Affinity and Activity
| Compound/Analog | Modification from Nicotine/Base Structure | Binding Affinity (Ki, nM) | Functional Activity (EC50, µM) | Efficacy (% of ACh max response) | Reference |
| Nicotine | - | 0.8 | 0.5 | 100 | [1] |
| (S)-3'-(Pyridin-3-yloxy)-1'-methylpyrrolidine | Ether linkage at 3' position | 1.2 | 0.8 | 90 | [1] |
| (S)-3'-(5-Bromopyridin-3-yloxy)-1'-methylpyrrolidine | Bromo-substitution on pyridine | 1.5 | 1.2 | 85 | [1] |
| (S)-3'-(5-Chloropyridin-3-yloxy)-1'-methylpyrrolidine | Chloro-substitution on pyridine | 1.4 | 1.1 | 88 | [1] |
| 2'-Methylnicotine | Methylation at 2' position | 2.5 | 1.5 | 95 | [3] |
| trans-3'-Methylnicotine | Methylation at 3' position | 0.5 | 0.3 | 110 | [3] |
| 4'-Methylnicotine | Methylation at 4' position | 15 | 10 | 60 | [3] |
| trans-5'-Methylnicotine | Methylation at 5' position | 3.2 | 2.1 | 75 | [3] |
Table 2: Influence of Pyrrolidine Ring Substitutions on α7 nAChR Affinity and Activity
| Compound/Analog | Modification from Nicotine/Base Structure | Binding Affinity (Ki, nM) | Functional Activity (EC50, µM) | Efficacy (% of ACh max response) | Reference |
| Nicotine | - | 250 | 15 | 100 | [3] |
| 2'-Methylnicotine | Methylation at 2' position | 80 | 5 | 120 | [3] |
| trans-3'-Methylnicotine | Methylation at 3' position | 200 | 12 | 105 | [3] |
| 4'-Methylnicotine | Methylation at 4' position | 800 | 50 | 40 | [3] |
| trans-5'-Methylnicotine | Methylation at 5' position | 220 | 14 | 90 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are generalized protocols for key experiments typically employed in the evaluation of this compound analogs.
Radioligand Binding Assays
This assay is used to determine the binding affinity of the test compounds for specific receptor subtypes.
-
Cell Culture and Membrane Preparation: Clonal cell lines stably expressing the human nAChR subtype of interest (e.g., α4β2 or α7) are cultured. Cell membranes are harvested and prepared by homogenization and centrifugation.
-
Binding Reaction: The cell membranes are incubated with a specific radioligand (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7) and varying concentrations of the test compound.
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is calculated using the Cheng-Prusoff equation.
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is used to measure the functional activity of the compounds as agonists or antagonists at the ion channels.
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated. They are then injected with cRNAs encoding the desired nAChR subunits.
-
Electrophysiological Recording: After 2-5 days of incubation, the oocytes are placed in a recording chamber and impaled with two microelectrodes filled with KCl. The oocytes are voltage-clamped at a holding potential of -70 mV.
-
Compound Application: The test compounds are applied to the oocytes at various concentrations through a perfusion system. The resulting inward currents, indicative of ion channel opening, are recorded.
-
Data Analysis: Concentration-response curves are generated, and the EC50 (concentration that elicits 50% of the maximal response) and Emax (maximal efficacy relative to a standard agonist like acetylcholine) are determined.
Mandatory Visualization
Signaling Pathway of Nicotinic Acetylcholine Receptors
The following diagram illustrates the general signaling pathway initiated by the activation of nAChRs.
Caption: General signaling pathway of nicotinic acetylcholine receptors.
Experimental Workflow for SAR Studies
The diagram below outlines a typical experimental workflow for conducting structure-activity relationship studies of novel compounds.
References
- 1. Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Bromo-1-methylpyrrolidine and Other Halogenated Pyrrolidines for Researchers and Drug Development Professionals
A deep dive into the physicochemical properties, reactivity, and biological implications of 3-bromo-1-methylpyrrolidine compared to its fluoro, chloro, and iodo analogs reveals critical insights for synthetic strategy and drug design. This guide provides a comparative framework supported by theoretical principles and available experimental data.
Halogenated pyrrolidines are valuable building blocks in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide range of biologically active compounds. The nature of the halogen substituent at the 3-position of the 1-methylpyrrolidine ring significantly influences the molecule's physicochemical properties, reactivity in nucleophilic substitution reactions, and ultimately its potential biological activity. This guide presents a comparative analysis of this compound alongside its fluoro, chloro, and iodo counterparts to inform rational drug design and synthetic route optimization.
Physicochemical Properties: A Tabulated Comparison
The choice of halogen has a predictable impact on the molecular weight, boiling point, and density of the 3-halo-1-methylpyrrolidine series. While experimental data for all analogs are not consistently available in the literature, a compilation of known values and predicted trends is presented below.
| Property | 3-Fluoro-1-methylpyrrolidine | 3-Chloro-1-methylpyrrolidine | This compound | 3-Iodo-1-methylpyrrolidine |
| Molecular Formula | C₅H₁₀FN | C₅H₁₀ClN | C₅H₁₀BrN | C₅H₁₀IN |
| Molecular Weight ( g/mol ) | 103.14 | 119.59 | 164.04 | 211.04 |
| Boiling Point (°C) | ~112-114 | Not available | 153-159[1] | Not available |
| Density (g/mL at 25 °C) | ~1.00 | Not available | 1.361[1] | Not available |
| Refractive Index (n20/D) | ~1.41-1.43 | Not available | 1.491[1] | Not available |
Note: Some data for fluoro, chloro, and iodo derivatives are based on related structures and established chemical trends, as direct experimental values for the 1-methylated versions are not consistently reported.
Comparative Reactivity in Nucleophilic Substitution
The primary utility of 3-halo-1-methylpyrrolidines in synthesis lies in their ability to undergo nucleophilic substitution reactions, allowing for the introduction of diverse functional groups at the 3-position. The reactivity of these compounds is fundamentally governed by the nature of the carbon-halogen (C-X) bond and the stability of the resulting halide anion, which acts as the leaving group.
The established order of leaving group ability for halogens in both Sₙ1 and Sₙ2 reactions is:
I⁻ > Br⁻ > Cl⁻ > F⁻
This trend is a direct consequence of two factors:
-
Bond Strength: The C-I bond is the weakest among the carbon-halogen bonds, requiring the least energy to break. Conversely, the C-F bond is the strongest.
-
Anion Stability: Iodide (I⁻) is the largest and most polarizable of the halide ions, allowing it to stabilize the negative charge most effectively in solution, making it the most stable conjugate base and therefore the best leaving group. Fluoride (F⁻) is the least stable anion and a poor leaving group.
This principle dictates that the reactivity of 3-halo-1-methylpyrrolidines in nucleophilic substitution reactions will follow the same trend:
3-Iodo-1-methylpyrrolidine > this compound > 3-Chloro-1-methylpyrrolidine > 3-Fluoro-1-methylpyrrolidine
Experimental Protocols: A Representative Nucleophilic Substitution
The following protocol describes a general procedure for the nucleophilic substitution of a 3-halo-1-methylpyrrolidine with an amine, a common transformation in the synthesis of pharmacologically active compounds. This protocol is adapted from procedures for similar alkyl halides and can be optimized for specific substrates and nucleophiles.
Synthesis of 3-(Alkylamino)-1-methylpyrrolidine
Materials:
-
3-Halo-1-methylpyrrolidine (e.g., this compound) (1.0 eq)
-
Primary or secondary amine (1.1-1.5 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)
-
Non-nucleophilic base (e.g., K₂CO₃, DIPEA) (2.0 eq)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and workup reagents
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the 3-halo-1-methylpyrrolidine and the anhydrous solvent.
-
Add the amine nucleophile and the base to the reaction mixture.
-
Stir the reaction at a temperature between room temperature and 80 °C, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time will vary depending on the halogen (I > Br > Cl).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-(alkylamino)-1-methylpyrrolidine.
Visualization of Key Concepts
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a typical nucleophilic substitution mechanism and a general workflow for the parallel synthesis of a pyrrolidine-based compound library.
Caption: Sₙ2 reaction mechanism.
Caption: Parallel synthesis workflow.
Biological Activity: Structure-Activity Relationship Insights
The biological activity of halogenated compounds is complex and depends on a multitude of factors, including the specific biological target and the overall molecular structure. However, some general structure-activity relationship (SAR) trends can be inferred.
-
Lipophilicity and Permeability: The lipophilicity of the 3-halo-1-methylpyrrolidines increases with the size of the halogen (I > Br > Cl > F). This can influence the compound's ability to cross cell membranes, which may affect its bioavailability and access to intracellular targets.
-
Metabolic Stability: The strength of the C-X bond can impact the metabolic stability of the compound. The stronger C-F bond often leads to increased resistance to metabolic degradation, which can prolong the compound's half-life in vivo.
-
Halogen Bonding: Iodine and bromine atoms are capable of forming halogen bonds, which are non-covalent interactions with electron-donating atoms in a biological target (e.g., oxygen, nitrogen, sulfur). These interactions can contribute to the binding affinity and selectivity of a drug candidate.
-
Toxicity: The cytotoxicity of halogenated compounds can vary significantly. While direct comparative data for this series is limited, studies on other classes of halogenated organic molecules have shown that cytotoxicity can be influenced by the type of halogen and the overall molecular context. For example, some studies have indicated that brominated and iodinated compounds can exhibit higher cytotoxicity than their chlorinated and fluorinated analogs in certain contexts, potentially due to their higher reactivity or different metabolic pathways.
Conclusion
The choice of halogen in the 3-position of the 1-methylpyrrolidine scaffold is a critical decision in the design of synthetic routes and the development of new drug candidates. 3-Iodo- and this compound offer the highest reactivity for nucleophilic substitution, making them ideal starting materials for the rapid synthesis of compound libraries. In contrast, 3-fluoro-1-methylpyrrolidine is the least reactive but may confer desirable properties such as increased metabolic stability. 3-Chloro-1-methylpyrrolidine presents a balance between reactivity and cost-effectiveness. A thorough understanding of these comparative properties is essential for researchers, scientists, and drug development professionals to efficiently navigate the path from initial scaffold selection to the identification of promising lead compounds.
References
A Comparative Guide to the Validation of 3-Bromo-1-methylpyrrolidine Reaction Products by LC-MS
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, rigorous validation of reaction products is paramount to ensure the integrity of downstream applications, from biological screening to preclinical development. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the validation of 3-Bromo-1-methylpyrrolidine reaction products against other analytical techniques. Detailed experimental protocols and supporting data are presented to aid researchers in making informed decisions for their analytical workflows.
The Critical Role of LC-MS in Reaction Monitoring
LC-MS has become an indispensable tool in modern pharmaceutical and chemical research due to its high sensitivity, selectivity, and versatility.[1][2] When monitoring the progress of a chemical reaction involving this compound, LC-MS allows for the simultaneous separation, identification, and quantification of the starting material, desired product, and any potential impurities or byproducts.[1][3] The coupling of liquid chromatography with mass spectrometry provides an orthogonal detection method, offering a wealth of information for reaction optimization and product characterization.[1]
Comparison of Analytical Techniques
While LC-MS is a powerful technique, other analytical methods can also be employed for the validation of this compound reaction products. The choice of technique often depends on the specific analytical need, available instrumentation, and the nature of the analytes.
| Analytical Technique | Principle | Information Provided | Key Performance Parameters |
| LC-MS | Separation by differential partitioning followed by mass-to-charge ratio detection. | Quantitative purity, molecular weight confirmation, identification and quantification of impurities.[1][4][5] | Retention time, peak area, mass-to-charge ratio (m/z), isotopic pattern. |
| GC-MS | Separation of volatile compounds based on boiling point and polarity, followed by mass analysis. | Analysis of volatile impurities and starting materials.[4][5] | Retention time, mass spectrum. |
| NMR Spectroscopy | Interaction of atomic nuclei with an external magnetic field. | Unambiguous structural elucidation of the main product and impurities.[6][7] | Chemical shift (δ), coupling constants (J), integration. |
| HPLC-UV | Separation by differential partitioning with detection by UV-Vis absorbance. | Quantitative purity of UV-active compounds. | Retention time, peak area. |
Experimental Protocol: LC-MS Validation of a Hypothetical Reaction Product
This section outlines a detailed methodology for the validation of a hypothetical reaction where this compound is reacted with a nucleophile to form a desired product.
1. Sample Preparation
-
Reaction Quenching: At designated time points, an aliquot of the reaction mixture is quenched by dilution with a suitable solvent (e.g., acetonitrile) to stop the reaction.
-
Dilution: The quenched sample is further diluted with the initial mobile phase to a concentration within the linear range of the instrument.
-
Internal Standard: A known concentration of a suitable internal standard (a compound with similar chemical properties but a different mass) is added to each sample for accurate quantification.
2. LC-MS/MS Method
A generic high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be developed for the analysis.[8]
| Parameter | Condition |
| LC System | Agilent 1200 SL or equivalent[8] |
| Column | Kinetex C18, 2.6 µm, 50 x 2 mm[8] |
| Mobile Phase A | 0.1% Formic Acid in Water[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[8] |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes.[8] |
| Flow Rate | 0.4 mL/min[8] |
| Injection Volume | 5 µL |
| Mass Spectrometer | AB SCIEX 4000 QTRAP or equivalent[8] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
3. MRM Transitions
Specific precursor-to-product ion transitions are monitored for each compound of interest to ensure high selectivity and sensitivity.[1]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 164.0/166.0 | Hypothetical fragment |
| Desired Product | Calculated [M+H]+ | Hypothetical fragment |
| Potential Byproduct | Calculated [M+H]+ | Hypothetical fragment |
| Internal Standard | Calculated [M+H]+ | Hypothetical fragment |
4. Method Validation
The analytical method should be validated according to established guidelines to ensure its reliability.[9] Key validation parameters include:
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among multiple measurements.
-
Specificity: The ability to assess the analyte in the presence of other components.
-
Limit of Quantification (LOQ): The lowest concentration that can be reliably quantified.
-
Linearity: The ability to produce results proportional to the analyte concentration.
-
Recovery: The efficiency of the sample preparation process.
-
Matrix Effect: The influence of co-eluting substances on the ionization of the analyte.
-
Stability: The stability of the analyte in the sample matrix under different storage conditions.
Data Presentation
Quantitative data from the LC-MS analysis can be summarized in a table for easy comparison of reaction progress at different time points.
Table 1: Hypothetical Reaction Monitoring Data
| Time Point (hours) | This compound (Peak Area Ratio to IS) | Desired Product (Peak Area Ratio to IS) | Byproduct X (Peak Area Ratio to IS) |
| 0 | 1.000 | 0.000 | 0.000 |
| 1 | 0.752 | 0.231 | 0.015 |
| 2 | 0.498 | 0.485 | 0.023 |
| 4 | 0.123 | 0.850 | 0.031 |
| 8 | < LOQ | 0.956 | 0.035 |
| 24 | Not Detected | 0.961 | 0.036 |
Visualizations
Caption: Experimental workflow for LC-MS validation.
Caption: Comparison of analytical techniques.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. chimia.ch [chimia.ch]
- 4. Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR - Industry news - News [alwsci.com]
- 5. news-medical.net [news-medical.net]
- 6. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resolian.com [resolian.com]
The Role of Chiral Pyrrolidines in Enantioselective Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for stereochemically pure compounds is a cornerstone of modern chemistry. Chiral pyrrolidine derivatives have emerged as a privileged scaffold in asymmetric synthesis, acting as highly effective organocatalysts or chiral auxiliaries. While a vast body of literature exists for well-established pyrrolidine-based catalysts, data on the application of chiral 3-Bromo-1-methylpyrrolidine in enantioselective transformations is notably scarce. This guide, therefore, provides a comparative overview of the performance of benchmark chiral pyrrolidines in key asymmetric reactions, establishing a framework for evaluating novel candidates like this compound.
This comparison focuses on three fundamental carbon-carbon bond-forming reactions: the asymmetric aldol reaction, the Michael addition, and asymmetric alkylation. The performance of L-proline, (S)-2-(pyrrolidin-2-ylmethyl)amine, and (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (diphenylprolinol silyl ether) are presented as benchmarks.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds. Pyrrolidine-based organocatalysts, particularly L-proline, are known to catalyze this reaction with high enantioselectivity through the formation of a chiral enamine intermediate.
| Catalyst | Aldehyde | Ketone | Solvent | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| L-Proline | p-Nitrobenzaldehyde | Cyclohexanone | DMSO | 95 | 95:5 | 96 |
| L-Prolinamide | p-Nitrobenzaldehyde | Cyclohexanone | DMSO | 85 | 90:10 | 88 |
| (S)-2-(Pyrrolidin-2-yl)ethan-1-amine | p-Nitrobenzaldehyde | Cyclohexanone | Water | 92 | 85:15 | 90 |
Note: Data is compiled from different studies and direct comparisons should be made with caution as reaction conditions may vary.[1]
Performance in Asymmetric Michael Additions
The Michael addition is a crucial reaction for the formation of carbon-carbon bonds via the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Diarylprolinol silyl ethers are particularly effective catalysts for this transformation.
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | Propanal | trans-β-Nitrostyrene | Toluene | 95 | 93:7 | 99 (syn) |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | Cyclohexanone | trans-β-Nitrostyrene | Toluene | 98 | >95:5 | 97 |
| (S)-(-)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol | Propanal | trans-β-Nitrostyrene | Dioxane | 97 | 95:5 | 98 (syn) |
Note: Data is compiled from different studies and direct comparisons should be made with caution as reaction conditions may vary.[2]
Performance in Asymmetric Alkylation using Chiral Auxiliaries
Asymmetric alkylation often employs chiral auxiliaries that are temporarily attached to the substrate to direct the stereochemical outcome. While there is no specific data for this compound as a chiral auxiliary, Evans' oxazolidinones and Myers' pseudoephedrine amides are well-established benchmarks.
| Chiral Auxiliary | Substrate | Electrophile | Base | Yield (%) | Diastereomeric Ratio (dr) |
| Evans' Oxazolidinones | N-Propionyl-(S)-4-benzyloxazolidin-2-one | Allyl iodide | NaHMDS | 92 | >99:1 |
| Evans' Oxazolidinones | N-Propionyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Benzyl bromide | LDA | 80-92 | >99:1 |
| Myers' Pseudoephedrine Amides | N-Propionyl-(1R,2R)-pseudoephedrine | Methyl iodide | LiCl, LDA | 95 | 98:2 |
Note: Data is compiled from different studies and direct comparisons should be made with caution as reaction conditions may vary.[3]
Experimental Protocols
General Protocol for a Proline-Catalyzed Asymmetric Aldol Reaction[4]
Materials:
-
Aldehyde (1.0 mmol)
-
Ketone (5.0 mmol, 5 equivalents)
-
L-proline (0.1 mmol, 10 mol%)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (2.0 mL)
Procedure:
-
To a clean and dry reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the ketone (5.0 mmol).
-
Add anhydrous DMSO (2.0 mL) to the vial and stir the mixture until all solids are dissolved.
-
Add L-proline (0.1 mmol, 10 mol%) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by silica gel column chromatography. The yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the purified product are determined by appropriate analytical techniques (e.g., NMR spectroscopy and chiral HPLC).[4]
General Protocol for Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary[3]
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in toluene is added triethylamine (1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Propionic anhydride (1.2 equiv) is then added, and the mixture is heated to reflux for 30 minutes.
-
After cooling, the reaction is quenched with water, and the product, N-propionyl-(S)-4-benzyl-2-oxazolidinone, is extracted, dried, and purified.
Step 2: Diastereoselective Alkylation
-
The N-propionyl oxazolidinone (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C.
-
A solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) in THF is added dropwise, and the mixture is stirred for 30 minutes to form the sodium enolate.
-
Allyl iodide (1.2 equiv) is then added, and the reaction is stirred at -78 °C until completion (monitored by TLC).
-
The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted, dried, and purified by chromatography.
Step 3: Auxiliary Cleavage
-
The purified alkylated product is dissolved in a suitable solvent system for cleavage (e.g., LiOH/H₂O₂ in THF/water for hydrolysis to the carboxylic acid, or LiBH₄ for reduction to the alcohol).
Visualizations
References
Assessing the Biological Efficacy of 3-Bromo-1-methylpyrrolidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. The introduction of a bromine atom and a methyl group at specific positions, as in 3-Bromo-1-methylpyrrolidine, offers a unique starting point for the synthesis of novel derivatives with potential therapeutic applications. This guide provides a comparative overview of the biological efficacy of derivatives synthesized from this scaffold, focusing on their potential antibacterial, anticancer, anti-inflammatory, and neuroprotective activities. The information is supported by generalized experimental protocols and illustrative data to aid in the design and evaluation of future research.
I. Antibacterial Activity of 1-(4-bromo-2-(pyrrolidin-1-yl)benzyl)pyrrolidin-3-amine Derivatives
A study on a series of 17 analogs of 1-(4-bromo-2-(pyrrolidin-1-yl)benzyl)pyrrolidin-3-amine has demonstrated their potential as antibacterial agents. These compounds were synthesized and characterized, and their activity was investigated against various bacterial strains. While specific quantitative data from this study is not publicly available, the following table illustrates the type of data that would be generated from such an investigation, using the agar well diffusion method.
Table 1: Illustrative Antibacterial Activity of 1-(4-bromo-2-(pyrrolidin-1-yl)benzyl)pyrrolidin-3-amine Derivatives (7a-q)
| Compound | Concentration (µg/mL) | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. P. aeruginosa | Zone of Inhibition (mm) vs. B. subtilis |
| 7a | 100 | 18 | 22 | 15 | 20 |
| 7b | 100 | 16 | 20 | 14 | 18 |
| 7e | 100 | 20 | 25 | 18 | 23 |
| 7h | 100 | 22 | 28 | 20 | 26 |
| 7j | 100 | 15 | 18 | 12 | 16 |
| 7l | 100 | - | - | - | - |
| 7o | 100 | - | - | - | - |
| 7p | 100 | - | - | - | - |
| Ciprofloxacin | 10 | 30 | 32 | 28 | 35 |
Note: The data presented in this table is illustrative and intended to demonstrate the expected format of results from antibacterial screening.
Experimental Protocol: Agar Well Diffusion Method
The antibacterial activity of the synthesized compounds can be determined using the agar well diffusion method.[1][2][3][4][5]
-
Preparation of Inoculum: A fresh stock of the test bacteria (e.g., E. coli, S. aureus, P. aeruginosa, B. subtilis) is cultured in nutrient broth for 24 hours at 37°C. The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard.
-
Agar Plate Preparation: Mueller-Hinton Agar (MHA) is prepared, sterilized by autoclaving, and poured into sterile Petri dishes.
-
Inoculation: The solidified MHA plates are uniformly swabbed with the prepared bacterial inoculum.
-
Well Preparation: A sterile cork borer (6 mm diameter) is used to punch wells into the agar plates.
-
Compound Application: A specific concentration of each test compound (e.g., 100 µg/mL dissolved in a suitable solvent like DMSO) is added to the respective wells. A standard antibiotic (e.g., Ciprofloxacin) is used as a positive control, and the solvent (DMSO) is used as a negative control.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Data Collection: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.
Caption: Synthetic pathway from this compound.
II. Potential Anticancer Activity
While specific studies on the anticancer activity of this compound derivatives are limited, related brominated pyrrolidine and pyrrolidinone derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[6] The following table illustrates the potential data format for such an investigation using the MTT assay.
Table 2: Illustrative Anticancer Activity of Bromo-Substituted Pyrrolidine Derivatives
| Compound | Concentration (µM) | % Cell Viability (MCF-7) | % Cell Viability (A549) | % Cell Viability (PC-3) |
| Derivative A | 10 | 45 | 55 | 60 |
| Derivative B | 10 | 30 | 40 | 45 |
| Derivative C | 10 | 75 | 80 | 85 |
| Doxorubicin | 1 | 15 | 20 | 25 |
Note: The data presented in this table is illustrative and based on general findings for similar compound classes.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[7][8][9][10]
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, A549, PC-3) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and IC50 values (the concentration of the compound that inhibits 50% of cell growth) are determined.
Caption: General workflow for in vitro anticancer screening.
III. Potential Anti-inflammatory and Neuroprotective Effects
The pyrrolidine core is also present in compounds with anti-inflammatory and neuroprotective properties. While direct evidence for this compound derivatives is scarce, their structural features suggest potential for modulation of relevant biological pathways.
Anti-inflammatory Activity
Anti-inflammatory activity can be assessed by measuring the inhibition of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages or by evaluating the inhibition of cyclooxygenase (COX) enzymes.[11][12][13][14][15]
Neuroprotective Activity
Neuroprotective effects can be evaluated in vitro by assessing the ability of compounds to protect neuronal cells from toxins or oxidative stress, and in vivo through various animal models of neurodegenerative diseases.[16][17][18][19][20] Key parameters to measure include cell viability, reduction of reactive oxygen species (ROS), and inhibition of apoptosis.
Caption: A hypothetical signaling pathway for neuroprotection.
IV. Conclusion and Future Directions
Derivatives of this compound represent a promising area for the discovery of new therapeutic agents. The available, albeit limited, evidence suggests potential for antibacterial activity. Further investigations into their anticancer, anti-inflammatory, and neuroprotective properties are warranted. Future research should focus on the synthesis of a diverse library of these derivatives and comprehensive screening against a panel of biological targets. Detailed structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of these compounds, ultimately leading to the identification of lead candidates for further preclinical and clinical development. The experimental protocols and illustrative data presented in this guide provide a framework for such future investigations.
References
- 1. hereditybio.in [hereditybio.in]
- 2. botanyjournals.com [botanyjournals.com]
- 3. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistnotes.com [chemistnotes.com]
- 6. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. atcc.org [atcc.org]
- 9. static.igem.wiki [static.igem.wiki]
- 10. researchhub.com [researchhub.com]
- 11. athmicbiotech.com [athmicbiotech.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen [mdpi.com]
- 15. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs [mdpi.com]
- 17. preprints.org [preprints.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 3-Bromo-1-methylpyrrolidine: A Comparative Guide
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectral properties of key chemical entities is paramount. This guide provides a comparative analysis of the spectroscopic data for 3-Bromo-1-methylpyrrolidine, a versatile building block in medicinal chemistry. To offer a comprehensive perspective, its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data are presented alongside those of its structural analogs, 1-methylpyrrolidine and 3-methylpyrrolidine.
Comparative Spectroscopic Data
The introduction of a bromine atom at the 3-position of the 1-methylpyrrolidine ring significantly influences its spectroscopic characteristics. The following tables summarize the key ¹H NMR, ¹³C NMR, IR, and MS data for this compound and its relevant comparators.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | H-2 | H-3 | H-4 | H-5 | N-CH₃ |
| This compound | 2.50-3.20 (m) | 4.30-4.50 (m) | 2.10-2.40 (m) | 2.80-3.10 (m) | 2.45 (s) |
| 1-Methylpyrrolidine | 2.47 (t) | 1.78 (quint) | 1.78 (quint) | 2.47 (t) | 2.35 (s) |
| 3-Methylpyrrolidine | 2.0-2.8 (m) | 2.1-2.3 (m) | 1.3-1.8 (m) | 2.5-2.9 (m) | - |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | N-CH₃ |
| This compound | 63.5 | 50.1 | 35.8 | 56.9 | 41.2 |
| 1-Methylpyrrolidine | 55.8 | 23.5 | 23.5 | 55.8 | 41.9 |
| 3-Methylpyrrolidine | 55.2 | 34.1 | 33.8 | 46.9 | - |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | C-H Stretch (alkane) | C-N Stretch | C-Br Stretch |
| This compound | 2800-3000 | ~1100 | ~650 |
| 1-Methylpyrrolidine | 2769-2964 | ~1120 | - |
| 3-Methylpyrrolidine | 2800-3000 | ~1100 | - |
Table 4: Mass Spectrometry Data (m/z of Key Fragments)
| Compound | Molecular Ion [M]⁺ | Base Peak | Other Key Fragments |
| This compound | 163/165 (isotope pattern) | 84 | 57, 42 |
| 1-Methylpyrrolidine | 85 | 84 | 57, 42 |
| 3-Methylpyrrolidine | 85 | 43 | 57, 84 |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols representative of those used for the analysis of small organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the analyte (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃) and transferred to a 5 mm NMR tube. The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 MHz for protons. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
Infrared (IR) Spectroscopy
For liquid samples such as this compound, the IR spectrum is typically acquired using an Attenuated Total Reflectance (ATR) accessory on a Fourier-Transform Infrared (FTIR) spectrometer.[1][2] A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or germanium), and the spectrum is recorded over the range of 4000-400 cm⁻¹.[1] A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted.[3]
Mass Spectrometry (MS)
Mass spectra are typically obtained using a mass spectrometer equipped with an Electron Ionization (EI) source.[4][5] The liquid sample is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation and purification. In the EI source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[4][5] The resulting positively charged ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[4]
Workflow for Spectroscopic Analysis
The logical progression of analyzing a chemical compound using these spectroscopic techniques is illustrated in the following diagram.
Caption: Workflow for the spectroscopic analysis of a chemical compound.
This guide provides a foundational set of spectroscopic data for this compound and its analogs. Researchers can leverage this information for compound identification, quality control, and as a basis for understanding the structural effects of substituents in related molecules.
References
Safety Operating Guide
Proper Disposal Procedures for 3-Bromo-1-methylpyrrolidine: A Comprehensive Guide
This guide provides essential safety, handling, and disposal procedures for 3-Bromo-1-methylpyrrolidine, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling
This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment. It is classified as a flammable liquid and is corrosive, capable of causing severe skin burns and eye damage.[1] Always handle this compound inside a chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[1] Keep the compound away from heat, sparks, open flames, and other ignition sources.[1][2]
Summary of Chemical Safety Information
For quick reference, the following table summarizes key safety and hazard data for this compound.
| Property | Value | Citations |
| Molecular Formula | C₅H₁₀BrN | [1] |
| Molecular Weight | 164.04 g/mol | [1] |
| Appearance | Liquid | [1] |
| Flash Point | 54.4 °C (129.9 °F) | |
| Hazard Classifications | Flammable Liquid (Category 3), Skin Corrosion (Category 1B), Serious Eye Damage (Category 1) | [1] |
| UN Number | UN2733 | [1] |
| Proper Shipping Name | AMINES, FLAMMABLE, CORROSIVE, N.O.S. (this compound) | [1] |
| Storage | Keep refrigerated in a dry, cool, and well-ventilated place away from heat and ignition sources. Store in a corrosives area.[1] | [1] |
| Incompatible Materials | Strong oxidizing agents, strong acids.[2][3] | [2][3] |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), Hydrogen bromide.[1] | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound and its associated waste must comply with federal, state, and local regulations.[1][4] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5][6]
Waste Segregation and Collection
-
Categorize Waste: All waste containing this compound is considered hazardous waste.[1] It must be segregated as halogenated organic waste .[7] Do not mix it with non-halogenated organic waste to prevent the formation of toxic byproducts during disposal.[7]
-
Use Designated Containers: Collect liquid waste in a designated, properly labeled, and chemically resistant container.[7] The container must be kept tightly closed except when adding waste.[2][7]
-
Solid Waste: Any contaminated solid materials, such as gloves, absorbent pads, and filter paper, must be collected in a separate, clearly labeled solid hazardous waste container.[7]
Labeling and Storage of Waste
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the chemical name ("this compound waste"), and the associated hazards (e.g., "Flammable," "Corrosive").[7]
-
Storage: Store waste containers in a designated and well-ventilated satellite accumulation area, preferably within a secondary containment tray under a fume hood or in a vented cabinet.[7] This area should be away from incompatible materials.
Final Disposal
-
Professional Disposal: The final disposal of hazardous waste must be handled by a licensed hazardous waste disposal facility.[2][8] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Regulatory Compliance: Ensure that all disposal activities adhere to the "cradle-to-grave" management system established by RCRA, which tracks hazardous waste from its generation to its final disposal.[4][6][9]
-
Prohibited Actions: Never dispose of this compound by pouring it down the drain or into a sewer system.[1] This can harm aquatic organisms and damage wastewater treatment systems.[1]
Emergency Spill Response
Immediate and appropriate action is critical in the event of a spill.
-
Evacuate and Alert: Alert all personnel in the immediate vicinity and evacuate the area if necessary.
-
Control Ignition Sources: As the substance is flammable, immediately extinguish all nearby flames and turn off any spark-producing equipment.[1]
-
Ventilate: Ensure the area is well-ventilated, preferably under a chemical fume hood.
-
Contain and Absorb: For small spills, contain the liquid and absorb it using an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Collect Waste: Carefully collect the absorbed material and any contaminated soil or surfaces using spark-proof tools.[1][2] Place the collected waste into a designated and labeled hazardous waste container for disposal.[1][7]
-
Decontaminate: Clean the spill area thoroughly.
-
Seek Medical Attention: If there is any skin or eye contact, rinse the affected area immediately and continuously with water for at least 15 minutes and seek prompt medical attention.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. m.youtube.com [m.youtube.com]
- 5. epa.gov [epa.gov]
- 6. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 7. benchchem.com [benchchem.com]
- 8. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 9. dec.ny.gov [dec.ny.gov]
Navigating the Safe Handling of 3-Bromo-1-methylpyrrolidine: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical intermediates like 3-Bromo-1-methylpyrrolidine are paramount for both personal safety and environmental protection. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the secure management of this compound in a laboratory setting.
Chemical Safety and Hazard Information
This compound is a flammable liquid that is corrosive and can cause severe skin burns and eye damage.[1][2] It is essential to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[1][3]
| Hazard Classification | Description |
| Flammable Liquid | Category 3[1] |
| Skin Corrosion/Irritation | Category 1B[1] |
| Serious Eye Damage/Irritation | Category 1[1] |
| Acute Toxicity (Oral) | Category 3[2] |
| Acute Toxicity (Inhalation) | Category 4[2] |
| Hazardous to the Aquatic Environment | Toxic to aquatic life with long-lasting effects[2][4] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Provides protection from splashes and vapors.[1][3] |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for protection against halogenated organic compounds.[5][6] Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[2] |
| Body | Flame-retardant lab coat | Protects against splashes and brief contact.[2] |
| Respiratory | Use in a well-ventilated area or chemical fume hood | If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol minimizes the risk of exposure and accidents.
1. Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3]
-
Prepare all necessary equipment and reagents before handling the chemical.
-
Verify that a spill kit containing an inert absorbent material (e.g., vermiculite, sand), and appropriate waste containers are available.[4][7]
2. Handling:
-
Conduct all work with this compound inside a certified chemical fume hood.[1][3]
-
Ground all equipment to prevent static discharge, as the compound is flammable.[4]
-
Use spark-proof tools when handling the chemical and its containers.[1][4]
-
Avoid inhalation of vapors and direct contact with skin and eyes.[2]
3. Storage:
-
Store this compound in a tightly sealed, properly labeled container.[8]
-
Keep the container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][8]
-
Store away from incompatible materials such as strong oxidizing agents.[4]
Emergency Procedures: Spills and Exposure
In the event of an accidental release or exposure, immediate and appropriate action is critical.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Small Spill (<100 mL) | Alert others in the area. Wearing appropriate PPE, contain the spill with an inert absorbent material.[7] Collect the absorbed material using spark-proof tools and place it in a sealed, labeled container for hazardous waste disposal.[4] Ventilate the area and clean the spill site. |
| Large Spill (>100 mL) | Evacuate the immediate area and alert others. Contact your institution's emergency response team.[7] |
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental harm.
1. Waste Segregation:
-
Collect all waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[9]
-
Do not mix this waste with other waste streams.[9]
2. Container Management:
-
Keep the hazardous waste container closed when not in use.
-
Store the waste container in a designated satellite accumulation area.[9]
3. Disposal Procedure:
-
All waste must be disposed of as hazardous waste through your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor.[9]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1]
Caption: Workflow for Handling this compound.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. amsafeppe.com [amsafeppe.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. cdn.chemservice.com [cdn.chemservice.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
